Product packaging for 6-Methoxychroman-4-amine hydrochloride(Cat. No.:CAS No. 67858-19-9)

6-Methoxychroman-4-amine hydrochloride

Cat. No.: B1357794
CAS No.: 67858-19-9
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxychroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO2 B1357794 6-Methoxychroman-4-amine hydrochloride CAS No. 67858-19-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604917
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-19-9
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxychroman-4-amine hydrochloride NMR spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6-Methoxychroman-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a key heterocyclic scaffold relevant to drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed interpretation of both ¹H and ¹³C NMR spectra. Beyond a simple presentation of data, this guide elucidates the causal reasoning behind experimental choices, provides a robust, self-validating protocol for data acquisition, and grounds all interpretations in authoritative spectroscopic principles. The aim is to equip the reader with the expertise to confidently perform and interpret NMR analysis for this compound and related chroman derivatives, ensuring structural integrity and purity assessment.

Introduction: The Imperative for Structural Elucidation

6-Methoxychroman-4-amine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their presence in a range of biologically active molecules. The precise three-dimensional arrangement of atoms and the electronic environment of each nucleus are paramount to a compound's pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. For a hydrochloride salt like the title compound, NMR not only confirms the core structure but also provides insights into the protonation state and conformational dynamics. This guide serves as a field-proven manual for acquiring and interpreting high-quality NMR data for this specific molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering system will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol is designed to be robust and includes steps for self-validation.

Materials and Reagents
  • This compound (≥98% purity)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • Deuterium oxide (D₂O, 99.9% D)

  • High-quality 5 mm NMR tubes[1]

  • Glass Pasteur pipette and filter plug (cotton or glass wool)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of the hydrochloride salt for ¹H NMR. For ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection & Dissolution:

    • Causality: DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (quintet at ~2.50 ppm) rarely interferes with key analyte signals. Crucially, it is a non-exchanging solvent, which allows for the observation of the amine (NH₃⁺) protons.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.[3] The final sample height in the NMR tube should be 4-5 cm to ensure it is within the detection region of the NMR coil.[1]

    • Vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra; any suspended particles will degrade the magnetic field homogeneity (shimming) and result in broad peaks.[3]

  • Sample Filtration and Transfer:

    • Trustworthiness: To ensure no particulate matter enters the NMR tube, filter the solution. Place a small cotton or glass wool plug into a Pasteur pipette and transfer the dissolved sample through the filter into a clean, dry NMR tube.[2]

  • D₂O Exchange (Confirmatory Test):

    • After acquiring the initial ¹H NMR spectrum, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum.

    • Validation: The labile N-H protons of the ammonium group will exchange with deuterium from the D₂O. This will cause the NH₃⁺ signal to disappear from the spectrum, providing unambiguous confirmation of its assignment.[4][5]

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

    • Number of Scans (NS): 1024 or more, depending on concentration

    • Acquisition Time (AQ): ~1.5 seconds

    • Relaxation Delay (D1): 2 seconds

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environment. The predicted spectrum is a complex interplay of signals from the aromatic ring, the chiral heterocyclic ring, and the methoxy and ammonium groups.

  • Ammonium Protons (NH₃⁺):

    • Expected Shift: ~8.0-9.0 ppm.

    • Multiplicity: Broad singlet.

    • Expertise: In the acidic environment of the hydrochloride salt dissolved in a non-exchanging solvent like DMSO, the three amine protons become NH₃⁺. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This signal will disappear upon D₂O exchange.[4][6]

  • Aromatic Protons (H5, H7, H8):

    • Expected Shift: 6.7-7.0 ppm.

    • Expertise: These three protons form an ABC spin system.

      • H5: Located ortho to the ether oxygen, it will likely be a doublet with a small meta-coupling. Expected around 6.9 ppm.

      • H7: This proton is ortho to the methoxy group and meta to the ether oxygen. It will appear as a doublet of doublets. Expected around 6.8 ppm.

      • H8: This proton is meta to both the methoxy and ether oxygen substituents. It will appear as a doublet with a larger ortho coupling constant. Expected around 6.7 ppm. The coupling constants (J-values) for ortho coupling are typically 6-10 Hz, while meta coupling is smaller at 2-4 Hz.[7]

  • Chroman Ring Protons (H2, H3, H4):

    • Expertise: The presence of a stereocenter at C4 renders the geminal protons at C2 and C3 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

    • H4 (methine proton): Expected Shift: ~4.5-4.7 ppm. This proton is deshielded by both the adjacent nitrogen and the C4a aromatic carbon. It will appear as a multiplet (likely a triplet of doublets or complex multiplet) due to coupling with the two H3 protons.

    • H2 (methylene protons): Expected Shift: ~4.2-4.4 ppm. These protons are adjacent to the ether oxygen (O1) and will be deshielded. They will appear as two separate multiplets, each coupling with the other geminal proton and the H3 protons.

    • H3 (methylene protons): Expected Shift: ~2.1-2.4 ppm. These protons are diastereotopic and will show complex splitting patterns. They couple with each other (geminal coupling, ~12-15 Hz) and with H2 and H4 protons (vicinal coupling).[8]

  • Methoxy Protons (-OCH₃):

    • Expected Shift: ~3.75 ppm.

    • Multiplicity: Sharp singlet.

    • Expertise: This is one of the most characteristic signals in the spectrum. The three equivalent protons of the methyl group do not couple with other protons, resulting in a singlet that integrates to 3H.[9]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):

    • Expected Shift: 115-155 ppm.

    • Expertise: Six distinct signals are expected. The carbons directly attached to oxygen (C6 and C8a) will be the most downfield in this region. Specifically, C6 (bearing the methoxy group) would be around 153 ppm, and C8a (bearing the ether oxygen) around 145 ppm. The other aromatic carbons will appear between 115-130 ppm.

  • Chroman Ring Carbons (C2, C3, C4):

    • C2: Expected Shift: ~65-70 ppm. This carbon is directly attached to the ether oxygen and is significantly deshielded.

    • C4: Expected Shift: ~45-50 ppm. The carbon bearing the amino group is also deshielded. In aliphatic amines, the α-carbon typically appears in the 30-60 ppm range.[4]

    • C3: Expected Shift: ~25-30 ppm. This methylene carbon is the most upfield of the heterocyclic ring carbons.

  • Methoxy Carbon (-OCH₃):

    • Expected Shift: ~55-56 ppm. This is a highly diagnostic signal for an aromatic methoxy group.[10][11]

Data Summary and Workflow Visualization

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~8.53Hbr s-NH₃⁺
~6.901HdH5
~6.821HddH7
~6.751HdH8
~4.601HmH4
~4.302HmH2
~2.252HmH3
~3.753Hs-OCH₃
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~153.5C6
~145.0C8a
~128.0C4a
~118.5C5
~117.0C8
~115.5C7
~67.0C2
~55.8-OCH₃
~47.5C4
~27.0C3
NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of the target compound.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis & Validation Compound Weigh Analyte (6-Methoxychroman-4-amine HCl) Solvent Dissolve in DMSO-d6 (0.6 mL) Compound->Solvent Filter Filter into NMR Tube Solvent->Filter Acquire_H1 Acquire 1H NMR Spectrum Filter->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Filter->Acquire_C13 Assign_H1 Assign 1H Signals (Shift, Integration, Splitting) Acquire_H1->Assign_H1 Assign_C13 Assign 13C Signals Acquire_C13->Assign_C13 D2O_Ex D2O Exchange Experiment Assign_H1->D2O_Ex Final Final Structure Verified Assign_C13->Final Confirm_NH Confirm -NH3+ Signal (Disappearance) D2O_Ex->Confirm_NH Perform? Confirm_NH->Final

Caption: Logical workflow for NMR analysis from sample preparation to structural verification.

Conclusion

This guide has detailed the comprehensive NMR spectroscopic analysis of this compound. By integrating established principles of chemical shifts and coupling constants with a robust experimental protocol, we have established a clear and reliable framework for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR data, summarized in tabular form, serve as a benchmark for researchers. The inclusion of causality behind experimental choices, such as solvent selection, and self-validating steps like D₂O exchange, ensures that this guide is not merely a repository of data but a practical tool for ensuring scientific integrity in drug development and chemical research.

References

An In-depth Technical Guide to the FT-IR Spectrum of 6-Methoxychroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Methoxychroman-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FT-IR spectrum of this compound. We will explore the characteristic vibrational modes of the functional groups present in this compound and provide a detailed experimental protocol for acquiring a high-quality spectrum.

Molecular Structure and Functional Group Analysis

This compound is a multifaceted molecule possessing several key functional groups that give rise to a characteristic infrared spectrum. A thorough understanding of its structure is paramount for accurate spectral interpretation.

Figure 1: Molecular Structure of this compound.

The primary functional groups contributing to the FT-IR spectrum are:

  • Aromatic Ring (Benzene derivative): The chroman structure includes a substituted benzene ring.

  • Ether (Aryl Alkyl Ether): A methoxy group (-OCH₃) is attached to the aromatic ring.

  • Saturated Heterocyclic Ring (Pyran derivative): The dihydropyran ring of the chroman moiety.

  • Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The amine group at the 4-position is protonated to form a hydrochloride salt.

Predicted FT-IR Spectral Analysis

While an experimental spectrum for this specific compound is not widely published, a detailed prediction of its FT-IR absorption bands can be made based on the analysis of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Insights
~3100 - 3000MediumAromatic C-H StretchThese absorptions are characteristic of C-H stretching vibrations on the benzene ring.[1]
~2950 - 2850Medium-StrongAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂) groups of the chroman ring and the methyl (-CH₃) group of the methoxy substituent.
~2800 - 2000Broad, StrongN-H Stretch (Amine Salt)This very broad and strong absorption is a hallmark of the N-H stretching vibrations in a primary amine salt (R-NH₃⁺).[2] The broadness is due to extensive hydrogen bonding.[2]
~1610, ~1500, ~1450Medium-WeakAromatic C=C Ring StretchThese bands are due to the stretching vibrations within the aromatic ring. Aromatic compounds typically show a series of peaks in the 1600-1450 cm⁻¹ region.[1][3]
~1600MediumN-H Bending (Amine Salt)The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region.
~1465, ~1375MediumAliphatic C-H BendThese absorptions correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)Aryl alkyl ethers typically exhibit a strong asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[4] This is one of the most characteristic peaks for the methoxy group on the aromatic ring.
~1040MediumSymmetric C-O-C Stretch (Aryl Ether)A corresponding symmetric C-O-C stretching vibration for aryl alkyl ethers is expected in this region.[5]
Below 900Medium-StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene ring will influence the exact position of these strong bands.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, a meticulous experimental approach is essential. The following protocol outlines the steps for sample preparation and data acquisition using the Attenuated Total Reflectance (ATR) technique, which is well-suited for solid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

  • Spatula and weighing paper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • This compound sample.

Experimental Workflow

cluster_workflow FT-IR Experimental Workflow A Instrument Preparation B Background Spectrum Acquisition A->B Ensure clean ATR crystal C Sample Preparation B->C Establish baseline D Sample Spectrum Acquisition C->D Apply sample to crystal E Data Processing and Analysis D->E Collect spectral data F Cleaning E->F Interpret spectrum F->A Prepare for next sample

Figure 2: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This step is critical to prevent cross-contamination.[6]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum. A typical background scan consists of 16-32 scans at a resolution of 4 cm⁻¹.[7]

  • Sample Preparation and Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[8]

    • Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.[6]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Use the same acquisition parameters (number of scans, resolution) as for the background spectrum to ensure proper subtraction.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking using the spectrometer's software to identify the precise wavenumbers of the absorption bands.

    • Compare the observed peaks with the predicted values in the table above and with spectral libraries for confirmation.

  • Cleaning:

    • After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipe to remove any residual sample.

Causality Behind Experimental Choices

  • Choice of ATR: The ATR technique is chosen for its simplicity and minimal sample preparation requirements for solid samples. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture absorption.[8]

  • Pressure Application: Applying adequate pressure is vital in ATR-FTIR. It maximizes the contact area between the sample and the ATR crystal, leading to a better signal-to-noise ratio and a more representative spectrum of the bulk material.

  • Background Correction: The background scan is a self-validating step that accounts for environmental and instrumental variations, ensuring that the final spectrum is solely representative of the sample.

Concluding Remarks

The FT-IR spectrum of this compound is a powerful analytical tool for its structural confirmation and quality assessment. By understanding the characteristic absorption frequencies of its constituent functional groups and adhering to a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality spectra. The predicted spectral data and the detailed methodology provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

An Inquiry into the Pharmacological Potential of 6-Methoxychroman-4-amine Hydrochloride: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxychroman-4-amine hydrochloride is a heterocyclic organic compound belonging to the chroman family, a class of molecules known for a diverse range of biological activities. Despite its availability as a research chemical, a comprehensive review of the current scientific literature reveals a notable absence of in-depth studies elucidating its specific mechanism of action. This technical guide serves to consolidate the existing knowledge on the broader chroman scaffold and its derivatives, thereby providing a foundational context for future research into this compound. We will explore the established pharmacological properties of related chromane compounds, hypothesize potential mechanisms of action based on structural analogy, and propose a roadmap for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to a variety of biological targets and exhibit a wide spectrum of pharmacological activities.[1] Chromane derivatives have been reported to possess antioxidant, antimicrobial, anticancer, and neuroprotective properties.[2] The versatility of the chroman ring system, which allows for substitutions at various positions, has led to the development of numerous synthetic and naturally-inspired compounds with therapeutic potential. This compound, featuring a methoxy group at the 6-position and an amine group at the 4-position of the chroman core, represents an intriguing but understudied member of this family.

Known Biological Activities of the Chroman Family: A Foundation for Hypothesis

While direct studies on this compound are scarce, the extensive research on its structural relatives provides valuable insights into its potential biological effects.

Antioxidant and Neuroprotective Properties

Several studies have highlighted the antioxidant capabilities of chroman derivatives. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides demonstrated potent inhibition of lipid peroxidation.[3][4] This antioxidant activity is often attributed to the ability of the phenolic hydroxyl group, when present, to scavenge free radicals. While this compound possesses a methoxy group instead of a hydroxyl group at the 6-position, the overall electron-donating nature of the methoxy group could still contribute to some level of antioxidant potential.

Furthermore, certain chromene derivatives have shown neuroprotective effects. One study on a synthetic chromene derivative demonstrated protection against glutamate-induced neurotoxicity, in part through its antioxidant activity and modulation of the ERK-CREB signaling pathway.[5] This suggests that this compound could potentially exhibit neuroprotective effects through similar mechanisms.

Cardiovascular Effects

The chromane scaffold is also associated with a range of cardiovascular activities. Chromenes and their derivatives have been reported to exhibit spasmolytic, anti-arrhythmic, and cardiotonic properties.[6] This indicates that compounds based on this scaffold can interact with various components of the cardiovascular system.

Potential as a Kinase Inhibitor

Recent research has identified a chroman derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, as a potent and isoform-selective ROCK2 inhibitor.[7] Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases, including cardiovascular disorders and cancer. The structural similarity of the 6-methoxy-chroman core suggests that this compound could be investigated for its potential to inhibit ROCK or other kinases.

Hypothesized Mechanisms of Action for this compound

Based on the available literature for related compounds, we can formulate several hypotheses regarding the potential mechanism of action of this compound. It is crucial to emphasize that these are speculative and require experimental validation.

Hypothesis 1: Modulation of Intracellular Signaling Pathways

Given the neuroprotective effects of related chromenes involving the ERK-CREB pathway, it is plausible that this compound could modulate this or other critical signaling cascades. The amine group at the 4-position could interact with various receptors or enzymes, initiating a downstream signaling response.

Diagram: Hypothesized Signaling Pathway Modulation

G cluster_cell Target Cell Compound 6-Methoxychroman-4-amine hydrochloride Receptor Putative Receptor / Target Compound->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) Transcription_Factor->Cellular_Response Gene Expression

Caption: A potential mechanism involving receptor binding and downstream signaling.

Hypothesis 2: Direct Enzyme Inhibition

The discovery of a potent ROCK2 inhibitor with a 6-methoxy-chroman core strongly suggests that this compound could function as an enzyme inhibitor. The amine at the 4-position could form key interactions within the active site of a target enzyme.

Table 1: Potential Molecular Targets and Rationale

Potential Target ClassSpecific ExamplesRationale for Investigation
Kinases ROCK, ERK, other serine/threonine or tyrosine kinasesA related 6-methoxy-chroman derivative is a potent ROCK2 inhibitor.[7]
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, serotonin receptorsThe chromane scaffold is present in some GPCR ligands.
Ion Channels Calcium channels, potassium channelsChromane derivatives have shown cardiovascular effects which could be mediated by ion channels.[6]
Enzymes involved in Oxidative Stress NADPH oxidase, Xanthine oxidaseThe antioxidant properties of the chroman scaffold suggest a potential to modulate enzymes involved in reactive oxygen species (ROS) production.

Proposed Experimental Workflow for Mechanistic Elucidation

To move beyond speculation and determine the actual mechanism of action of this compound, a systematic experimental approach is required.

Diagram: Experimental Workflow for Target Identification and Validation

G cluster_workflow Mechanistic Elucidation Workflow Phenotypic_Screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Identification Identifies biological context Target_Validation Target Validation (e.g., Binding Assays, Enzymatic Assays) Target_Identification->Target_Validation Confirms direct interaction Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Pathway_Analysis Elucidates downstream effects In_Vivo_Studies In Vivo Model Studies (e.g., disease models) Pathway_Analysis->In_Vivo_Studies Translates to physiological relevance

Caption: A systematic approach to uncover the mechanism of action.

Step-by-Step Methodologies

Step 1: Broad Phenotypic Screening

  • Objective: To identify the primary biological effect of the compound.

  • Protocol:

    • Select a panel of diverse cell lines (e.g., neuronal, cancer, immune cells).

    • Treat cells with a dose-range of this compound.

    • Perform assays to measure various cellular responses, such as cell viability (MTT assay), apoptosis (caspase activity assays), neurite outgrowth (high-content imaging), and inflammatory cytokine production (ELISA).

Step 2: Target Identification

  • Objective: To identify the direct molecular target(s) of the compound.

  • Protocol (Affinity Chromatography-Mass Spectrometry):

    • Immobilize this compound onto a solid support (e.g., sepharose beads).

    • Prepare a cell lysate from a responsive cell line identified in Step 1.

    • Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Wash away non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using mass spectrometry.

Step 3: Target Validation

  • Objective: To confirm the direct interaction between the compound and the identified target(s).

  • Protocol (Surface Plasmon Resonance - SPR):

    • Immobilize the purified candidate target protein onto an SPR sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).

Step 4: Signaling Pathway Analysis

  • Objective: To elucidate the downstream signaling pathways affected by the compound-target interaction.

  • Protocol (Western Blotting):

    • Treat responsive cells with this compound for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, Akt, CREB).

    • Detect and quantify changes in protein phosphorylation or expression.

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically rich chroman family. While its specific mechanism of action remains to be elucidated, the wealth of data on related compounds provides a strong foundation for hypothesis-driven research. The proposed experimental workflow offers a clear path to unraveling its molecular targets and signaling pathways. Such studies are essential to unlock the full therapeutic potential of this and other under-investigated chroman derivatives, potentially leading to the development of novel therapeutics for a range of human diseases. The scientific community is encouraged to undertake these investigations to fill this notable gap in our understanding.

References

Biological targets of 6-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Targets of 6-Methoxychroman-4-amine Hydrochloride: A Review of the Chroman-4-amine Scaffold and Avenues for Target Discovery

Abstract

This compound is a heterocyclic compound belonging to the chroman family, a scaffold recognized for its "privileged" status in medicinal chemistry due to its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological targets of this compound. A thorough review of the scientific literature reveals a notable absence of specific target identification and characterization for this particular molecule. Therefore, this guide pivots to an in-depth analysis of the known biological activities of structurally related chroman-4-amine and chroman-4-one derivatives, thereby offering a predictive framework and a strategic roadmap for researchers seeking to elucidate the pharmacological profile of this compound. Furthermore, this document outlines detailed experimental protocols for target identification and validation, empowering researchers to pioneer the exploration of this compound's therapeutic potential.

Introduction: The Chroman Scaffold and the Enigma of this compound

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif in a multitude of natural products and synthetic molecules exhibiting significant biological activities.[1] The fusion of a dihydropyran ring with a benzene ring creates a versatile three-dimensional structure that can be readily functionalized to modulate its physicochemical properties and target interactions. The introduction of an amine group at the 4-position, as seen in this compound, adds a basic center, which is a common feature in many centrally active and peripherally active drugs, allowing for critical ionic interactions with biological macromolecules.

Despite the rich pharmacology of the broader chroman class, a comprehensive search of the public scientific literature and patent databases reveals a significant gap: there is currently no published data specifically detailing the biological targets of this compound. This presents both a challenge and an opportunity for the scientific community. The absence of data necessitates a predictive approach based on structure-activity relationships (SAR) from closely related analogs, while also highlighting an untapped area for novel drug discovery.

This guide will, therefore, serve two primary purposes:

  • To collate and analyze the known biological targets of structurally similar chroman-4-amine and chroman-4-one derivatives, providing a rational basis for hypothesizing the potential targets of this compound.

  • To provide a detailed, practical framework of experimental methodologies for the de novo identification and validation of this compound's biological targets.

Potential Biological Target Classes for the Chroman-4-amine Scaffold

Based on extensive research into chroman derivatives, several key protein families emerge as likely candidates for interaction with this compound. The following sections will explore these potential target classes, supported by evidence from related compounds.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAOs is a well-established therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3] The chroman-4-one scaffold has been extensively investigated for its MAO inhibitory activity.

  • Key Insights: Several studies have demonstrated that chromenone and chroman-4-one derivatives can act as potent and selective inhibitors of both MAO-A and MAO-B.[2][3][4] The substitution pattern on the chroman ring system plays a crucial role in determining both the potency and selectivity of inhibition. For instance, (E)-3-heteroarylidenechroman-4-ones have been identified as potent and selective MAO-B inhibitors.[5]

  • Implications for this compound: The structural similarity of this compound to known chroman-based MAO inhibitors suggests that it may also interact with these enzymes. The primary amine at the 4-position could potentially mimic the endogenous substrates of MAOs.

Serotonin Receptors and Transporter (SERT)

The serotonergic system is a major target for drugs treating psychiatric disorders. The serotonin transporter (SERT) and various serotonin receptor subtypes are key players in regulating mood, anxiety, and cognition.

  • Key Insights: Lactam-fused chroman amine derivatives have been shown to possess dual affinity for the 5-HT1A receptor and SERT.[6] Additionally, novel 3-aminochromans have been identified as potential pharmacological tools for the 5-HT7 receptor.[7]

  • Implications for this compound: The presence of the amine group in this compound makes it a candidate for interaction with monoamine receptors and transporters. Its potential to modulate the serotonergic system warrants investigation.

Adrenergic and Dopamine Receptors

Adrenergic and dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines and are important targets in cardiovascular and central nervous system (CNS) disorders.

  • Key Insights: Studies on 4-phenylchroman analogues have revealed their selectivity for α1-adrenoreceptor subtypes.[8] The chroman scaffold can be considered a bioisostere of the benzodioxan ring found in some adrenergic antagonists. While direct evidence for chroman-4-amine interaction with dopamine receptors is less common in the literature, the general phenethylamine-like substructure embedded within many CNS-active compounds suggests this as a plausible area of investigation.[9][10]

  • Implications for this compound: The overall structure of this compound bears some resemblance to known adrenergic and dopaminergic ligands, making these receptors potential targets.

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, aging, and neurodegeneration. SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases.

  • Key Insights: A series of substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, with IC50 values in the low micromolar range.[11][12] Structure-activity relationship studies have shown that substitutions at the 2-, 6-, and 8-positions are critical for potent inhibition.[12]

  • Implications for this compound: The 6-methoxy substitution on the chroman ring of the title compound aligns with the substitution patterns of known SIRT2 inhibitors, suggesting that this enzyme could be a potential target.

Experimental Workflows for Target Identification and Validation

Given the lack of direct data, a systematic approach is required to identify and validate the biological targets of this compound. The following experimental workflows provide a comprehensive strategy.

Initial Target Screening: A Broad-Based Approach

The first step is to perform broad-based screening to generate initial hypotheses about the compound's biological activity.

Workflow:

  • High-Throughput Screening (HTS) against a Diverse Target Panel:

    • Method: Utilize commercially available or in-house panels of recombinant human receptors, enzymes, ion channels, and transporters. A typical panel would include GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid), kinases, proteases, phosphodiesterases, and nuclear hormone receptors.

    • Rationale: This unbiased approach allows for the simultaneous assessment of activity across hundreds of potential targets, providing a comprehensive initial profile of the compound's bioactivity.

    • Data Output: Percentage inhibition or activation at a fixed concentration (e.g., 10 µM).

  • Phenotypic Screening:

    • Method: Employ cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, neurite outgrowth, or cytokine release. A panel of cancer cell lines or primary neuronal cultures could be used.

    • Rationale: Phenotypic screening can reveal the overall cellular effect of the compound without a priori knowledge of the target, which can then guide more focused target deconvolution efforts.

    • Data Output: EC50 or IC50 values for the observed phenotype.

Diagram: Initial Target Discovery Workflow

TargetDiscovery Compound 6-Methoxychroman-4-amine hydrochloride HTS High-Throughput Screening (Biochemical Assays) Compound->HTS Phenotypic Phenotypic Screening (Cell-based Assays) Compound->Phenotypic Hit_List List of Potential 'Hit' Targets HTS->Hit_List Pheno_Data Phenotypic Data (e.g., cytotoxicity, neurite outgrowth) Phenotypic->Pheno_Data Hypothesis Target Hypothesis Generation Hit_List->Hypothesis Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Pheno_Data->Target_Deconvolution Target_Deconvolution->Hit_List

Caption: A workflow for the initial discovery of biological targets for a novel compound.

Target Validation and Mechanistic Studies

Once a list of potential "hits" is generated, the next step is to validate these targets and elucidate the mechanism of action.

Workflow:

  • Dose-Response and Affinity Determination:

    • Method: For enzyme or receptor hits, perform detailed dose-response curves to determine IC50 or EC50 values. For receptor hits, conduct radioligand binding assays to determine the binding affinity (Ki).

    • Rationale: This quantifies the potency of the compound at the specific target.

  • Mechanism of Action (MOA) Studies:

    • For Enzymes: Conduct enzyme kinetics studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • For Receptors: Perform functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator. For example, for a GPCR, this could involve measuring second messenger levels (e.g., cAMP, Ca2+).

    • Rationale: Understanding the MOA is crucial for predicting the physiological effects of the compound.

  • Cellular Target Engagement:

    • Method: Use techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to the target protein within a cellular context.

    • Rationale: This confirms that the interaction observed in biochemical assays is relevant in a more physiological environment.

Diagram: Hypothetical Signaling Pathway Modulation

Let's hypothesize, based on the pharmacology of related compounds, that this compound is an antagonist at a Gs-coupled GPCR (e.g., a serotonin receptor subtype).

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-Methoxychroman-4-amine hydrochloride GPCR Gs-Coupled Receptor Compound->GPCR Antagonism G_Protein Gαs GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Methoxychroman-4-amine hydrochloride, with a focus on its solubility and stability. As a key intermediate and potential pharmacophore in drug discovery, a thorough understanding of these characteristics is paramount for formulation development, analytical method design, and ensuring the integrity of research findings. This document outlines the theoretical basis for the solubility and stability of amine hydrochlorides, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on the chroman scaffold. The methodologies presented are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Significance of the Chroman Scaffold

The chroman scaffold, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1] This motif is present in a wide array of biologically active natural products and synthetic compounds. The introduction of an amine group at the 4-position and a methoxy group at the 6-position of the chroman ring system, as in this compound, creates a molecule with significant potential for modulation of various biological targets.

Given its potential utility, a comprehensive understanding of the compound's physicochemical properties is essential for its successful application in research and development. This guide will provide the necessary theoretical and practical knowledge to confidently handle, formulate, and analyze this compound.

Physicochemical Properties

PropertyValue/DescriptionSource
Chemical Name 6-methoxy-3,4-dihydro-2H-chromen-4-amine hydrochlorideN/A
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
Appearance White to off-white solid[2]
Storage Store in an inert atmosphere at room temperature.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As the hydrochloride salt of a primary amine, this compound is expected to exhibit favorable solubility in polar protic solvents. The protonated amine group significantly increases the polarity of the molecule, facilitating interactions with polar solvent molecules.

Theoretical Considerations

Amine salts, such as hydrochlorides, are generally more soluble in water than their corresponding free bases.[3] This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with water molecules. The solubility in various solvents will be dictated by the "like dissolves like" principle, with higher solubility anticipated in solvents that can effectively solvate both the protonated amine and the chloride anion.

Experimental Determination of Solubility

The isothermal equilibrium method is a robust and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3]

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the settling of excess solid. Centrifuge the samples to further separate the solid and liquid phases.[3]

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.1 for a representative method).

  • Calculation: Calculate the solubility (S) in mg/mL using the formula: S = (Concentration of diluted sample × Dilution factor)

Data Presentation:

SolventPredicted Solubility CategoryExpected Quantitative Solubility (mg/mL at 25°C)
Purified WaterSolubleHypothetical Data: 50 - 100
MethanolFreely SolubleHypothetical Data: > 100
EthanolSolubleHypothetical Data: 30 - 70
Dimethyl Sulfoxide (DMSO)Very SolubleHypothetical Data: > 200
Propylene GlycolSparingly SolubleHypothetical Data: 10 - 30
DichloromethaneSlightly SolubleHypothetical Data: 1 - 10
HexaneInsolubleHypothetical Data: < 0.1

Note: The quantitative solubility values are hypothetical and should be determined experimentally.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (24-48h at constant T) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4

Isothermal Equilibrium Solubility Workflow.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies, as mandated by ICH guidelines, are performed to accelerate the degradation process and identify potential degradation products and pathways.[4][5]

Theoretical Susceptibility to Degradation

The this compound molecule possesses several functional groups that may be susceptible to degradation under stress conditions:

  • Amine Group: The primary amine can be susceptible to oxidation.

  • Ether Linkage: The ether linkage in the dihydropyran ring and the methoxy group can undergo hydrolysis under strong acidic conditions.

  • Aromatic Ring: The methoxy-substituted benzene ring may be susceptible to oxidative degradation.[6]

  • Chroman Ring System: The overall ring system may be sensitive to photolytic and thermal stress.

Forced Degradation Experimental Protocols

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[7]

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

Protocol:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature and collect samples at various time points. Neutralize with 0.1 M HCl before analysis.[7]

Protocol:

  • Mix the stock solution with a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor for degradation over time (e.g., up to 7 days).[4]

  • Analyze the samples directly or after appropriate dilution.

Protocol:

  • Solid State: Expose the solid compound to dry heat in a controlled oven (e.g., 70°C) for a specified duration.

  • Solution State: Reflux the stock solution at an elevated temperature.

  • Dissolve the solid sample or dilute the solution sample for analysis.

Protocol (as per ICH Q1B):

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9]

  • A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.

  • Analyze the exposed and control samples.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start 6-Methoxychroman-4-amine HCl (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60-80°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC-UV Analysis (Assay & Impurity Profile) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification LC-MS for Degradant Identification analysis->identification

Forced Degradation Experimental Design.
Potential Degradation Products

While specific degradation products for this compound are not documented in the literature, based on the chemistry of related compounds, potential degradation pathways could include:

  • Hydrolysis of the ether linkage: This could lead to the opening of the dihydropyran ring.

  • Oxidation of the amine: Formation of a hydroxylamine or nitroso derivative.

  • Oxidation of the methoxy group: Demethylation to a phenolic derivative.[6]

  • Oxidation of the aromatic ring: Formation of quinone-like structures.[10]

Identification of these degradation products would require techniques such as LC-MS and NMR.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.

Proposed HPLC-UV Method for Quantification and Stability Studies

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increasing linearly to elute potential degradation products, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of the methoxyphenyl group (approx. 225 nm and 275 nm). DAD is recommended to assess peak purity.[12]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity as a stability-indicating method is demonstrated by its ability to resolve the main peak from all degradation product peaks.[11]

Conclusion and Recommendations

Key Recommendations:

  • Experimentally determine the solubility of this compound in a variety of solvents to create a comprehensive solubility profile.

  • Conduct thorough forced degradation studies as outlined to understand the intrinsic stability of the molecule and to identify potential degradation products.

  • Develop and validate a stability-indicating HPLC method for accurate quantification and impurity profiling.

  • Store the compound in a dry, inert atmosphere at room temperature to minimize degradation.

By following the guidance provided in this document, scientists can ensure the quality and integrity of their work with this compound, facilitating its successful application in the advancement of pharmaceutical research.

References

An In-Depth Technical Guide to the Stereoisomers of 6-Methoxychroman-4-amine Hydrochloride: Synthesis, Resolution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Within this class, 6-methoxychroman-4-amine presents a chiral center of significant interest for medicinal chemistry and drug development. As with many chiral molecules, the individual enantiomers, (R)- and (S)-6-methoxychroman-4-amine, are likely to exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of 6-methoxychroman-4-amine hydrochloride, detailing synthetic routes to the racemic mixture, methodologies for chiral resolution, and analytical techniques for the separation and quantification of the enantiomers. While specific biological activities for the individual stereoisomers are not yet extensively documented in publicly available literature, this guide underscores the critical importance of their separation and individual characterization, providing a foundational framework for future research and development in this area.

Introduction: The Significance of Chirality in the Chroman Scaffold

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules with diverse biological activities. The introduction of a chiral center, as seen in 6-methoxychroman-4-amine, adds a layer of complexity and opportunity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological effects, including potency, efficacy, and toxicity[1]. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of 6-methoxychroman-4-amine is paramount for any drug discovery and development program centered on this scaffold. This guide serves as a technical resource for researchers, providing insights into the key chemical and analytical considerations for working with these stereoisomers.

Synthesis of Racemic 6-Methoxychroman-4-amine

The synthesis of the racemic parent compound is the logical starting point for accessing its stereoisomers. A common and effective strategy involves a two-step process: the synthesis of the key intermediate, 6-methoxychroman-4-one, followed by its conversion to the corresponding amine.

Synthesis of 6-Methoxychroman-4-one

Several synthetic routes to 6-methoxychroman-4-one have been reported, often involving a base-catalyzed cyclization reaction. A representative protocol is the reaction of 1-(2-hydroxy-5-methoxyphenyl)ethanone with paraformaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 6-Methoxychroman-4-one

  • Reactants: 1-(2-hydroxy-5-methoxyphenyl)ethanone, Paraformaldehyde, Piperidine, Methanol.

  • Procedure:

    • To a solution of 1-(2-hydroxy-5-methoxyphenyl)ethanone in methanol, add paraformaldehyde and a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-methoxychroman-4-one.

Reductive Amination of 6-Methoxychroman-4-one

The conversion of the ketone to the primary amine can be achieved through reductive amination. This method offers high yields and is a standard transformation in medicinal chemistry.

Experimental Protocol: Reductive Amination to 6-Methoxychroman-4-amine

  • Reactants: 6-Methoxychroman-4-one, Ammonium acetate, Sodium cyanoborohydride, Methanol.

  • Procedure:

    • Dissolve 6-methoxychroman-4-one in methanol.

    • Add ammonium acetate in excess to the solution.

    • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amine can be purified by column chromatography or converted directly to the hydrochloride salt.

Chiral Resolution of Racemic 6-Methoxychroman-4-amine

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Diastereomeric salt formation followed by fractional crystallization is a classical and often effective method for resolving racemic amines.

Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize from the solution, while the other remains in the mother liquor.

Selection of Resolving Agent and Solvent

The choice of resolving agent is crucial for successful resolution. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection is often empirical, and screening of different resolving agents and solvents is typically necessary to find the optimal conditions for separation.

Generalized Protocol for Diastereomeric Salt Resolution

Experimental Protocol: Chiral Resolution with Tartaric Acid

  • Reactants: Racemic 6-methoxychroman-4-amine, L-(+)-Tartaric acid (or D-(-)-Tartaric acid), Ethanol (or other suitable solvent).

  • Procedure:

    • Dissolve the racemic 6-methoxychroman-4-amine in warm ethanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.

    • The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral HPLC analysis of the free amine after liberation from the salt.

    • Recrystallize the salt from fresh solvent until a constant optical rotation and a high enantiomeric excess are achieved.

    • To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

    • Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.

    • The free amine can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

    • The other enantiomer can be recovered from the mother liquor by a similar process.

Analytical Methods for Stereoisomer Analysis

The accurate determination of enantiomeric purity is essential throughout the synthesis and resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.

Table 1: Exemplary Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25 °C

Note: The optimal mobile phase composition and CSP will need to be determined empirically for 6-methoxychroman-4-amine.

Method Development Considerations
  • Mobile Phase: The ratio of the nonpolar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components of the mobile phase is a critical parameter for optimizing the separation.

  • Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve the peak shape and resolution of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.

  • Temperature: Column temperature can also influence the separation, and optimization may be required.

Pharmacological Significance: An Area for Future Investigation

A comprehensive search of the scientific and patent literature did not reveal specific studies detailing the distinct pharmacological activities of the (R)- and (S)-enantiomers of this compound. However, the broader class of chroman derivatives is known to possess a wide range of biological activities, including but not limited to:

  • Anticancer properties

  • Anti-inflammatory effects

  • Antioxidant activity

  • Neuroprotective effects

For instance, a study on a related compound, (S)-6-methoxy-chroman-3-carboxylic acid, identified it as a potent and selective ROCK2 inhibitor, highlighting the potential for stereospecific interactions with biological targets. The amine functionality at the 4-position suggests potential interactions with a variety of receptors and enzymes, making the stereochemical orientation of this group of paramount importance.

The lack of specific data for the enantiomers of 6-methoxychroman-4-amine represents a significant research opportunity. Future investigations should focus on the stereoselective evaluation of these compounds in relevant biological assays to elucidate their individual pharmacological profiles.

Conclusion and Future Directions

This technical guide has outlined the fundamental synthetic, resolution, and analytical methodologies for the stereoisomers of this compound. The provided protocols and insights serve as a valuable resource for researchers aiming to work with these chiral building blocks. The chroman scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the exploration of the stereochemistry of its derivatives is a critical aspect of this endeavor.

The clear next step for the scientific community is to undertake a thorough pharmacological investigation of the individual (R)- and (S)-enantiomers of 6-methoxychroman-4-amine. Such studies will be instrumental in unlocking the full therapeutic potential of this chiral scaffold and will undoubtedly contribute to the development of more selective and effective drug candidates.

Visualizations

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start 1-(2-hydroxy-5- methoxyphenyl)ethanone + Paraformaldehyde ketone 6-Methoxychroman-4-one start->ketone Base-catalyzed cyclization amine Racemic 6-Methoxychroman-4-amine ketone->amine Reductive Amination racemate Racemic Amine salts Diastereomeric Salts ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid)) racemate->salts + Chiral Acid (e.g., L-Tartaric Acid) separation Fractional Crystallization salts->separation r_salt (R)-Amine Salt (Crystallized) separation->r_salt s_salt (S)-Amine Salt (in Mother Liquor) separation->s_salt r_amine (R)-6-Methoxychroman-4-amine Hydrochloride r_salt->r_amine Liberation & Salt Formation s_amine (S)-6-Methoxychroman-4-amine Hydrochloride s_salt->s_amine Liberation & Salt Formation

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

HPLC_Analysis cluster_hplc Chiral HPLC Analysis sample Racemic Sample Injection column Chiral Stationary Phase (e.g., Chiralpak IA) sample->column detector UV Detector column->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram

Figure 2: Conceptual diagram of chiral HPLC analysis for the separation of enantiomers.

References

Chiral separation of 6-Methoxychroman-4-amine hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of 6-Methoxychroman-4-amine Hydrochloride Enantiomers

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a drug molecule is not a trivial detail; it is a fundamental determinant of its therapeutic action and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with the inherently chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect while the other is inactive, less potent, or even responsible for adverse effects. The chiral separation of racemates—50:50 mixtures of both enantiomers—is therefore a cornerstone of developing safer and more effective medicines.

This guide provides a comprehensive, in-depth exploration of the core strategies for the chiral separation of this compound, a key chiral building block found in various pharmacologically active agents.[1][2][3] We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles and supported by robust citations.

The Subject Molecule: this compound

6-Methoxychroman-4-amine is a primary amine featuring a stereocenter at the C4 position of the chroman ring. Its hydrochloride salt form is commonly used to improve stability, crystallinity, and handling properties compared to the free amine.[4]

The synthesis of the racemic starting material is a logical prerequisite to any separation. A common pathway involves the initial synthesis of the 6-methoxychroman-4-one intermediate from 2'-hydroxy-5'-methoxyacetophenone, followed by a reductive amination or similar conversion to the target amine.[4]

cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Salt Formation A 2'-Hydroxy-5'- methoxyacetophenone C 6-Methoxychroman-4-one A->C B Paraformaldehyde + Secondary Amine Catalyst B->C E Racemic 6-Methoxychroman-4-amine C->E D Reductive Amination (e.g., NH3, H2, Catalyst) D->E G Racemic 6-Methoxychroman-4-amine HCl E->G F Hydrochloric Acid (HCl) F->G

Caption: Synthetic workflow for racemic 6-Methoxychroman-4-amine HCl.

Given the distinct pharmacological profiles often exhibited by the enantiomers of chiral amines, developing robust methods to isolate and analyze the (R)- and (S)-forms of 6-methoxychroman-4-amine is of paramount importance.[5][6]

Chromatographic Approaches to Chiral Separation

Chromatographic methods are the gold standard for both analytical and preparative-scale chiral separations due to their high efficiency and broad applicability.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for enantioseparation.[7] The separation is achieved through the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.

Causality & Principle: Enantiomers possess identical physical properties in an achiral environment. A CSP creates a chiral environment within the column. It forms transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). The difference in the stability of these diastereomeric complexes results in one enantiomer being retained longer on the column than the other, enabling their separation.[8] For basic amines like 6-methoxychroman-4-amine, polysaccharide-based CSPs are highly effective, and method development often occurs under normal-phase conditions.[7][9]

cluster_workflow HPLC Method Development Workflow Start Racemic Amine Sample Screen 1. CSP Screening (Polysaccharide Columns: Chiralpak® AD, Chiralcel® OD, etc.) Start->Screen Inject Optimize 2. Mobile Phase Optimization (Vary % Alcohol in Hexane) Screen->Optimize Select best CSP Additives 3. Additive Selection (e.g., 0.1% Diethylamine) Optimize->Additives Refine selectivity FineTune 4. Parameter Tuning (Flow Rate, Temperature) Additives->FineTune Improve peak shape Result Baseline Separation of (R) and (S) Enantiomers FineTune->Result

Caption: Workflow for Chiral HPLC method development.

Experimental Protocol: Chiral HPLC Method Development

  • Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and UV detector.[9]

  • Initial CSP Screening:

    • Screen a set of polysaccharide-based CSPs. Recommended starting points for chroman amines include columns based on amylose and cellulose derivatives.[7]

    • Columns: Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H.

    • Mobile Phase: Start with a simple isocratic mobile phase such as 90:10 n-Hexane/Isopropanol (IPA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 280 nm).

  • Mobile Phase Optimization:

    • Based on the screening results, select the CSP that shows the best initial separation or "enantio-recognition."

    • Systematically vary the ratio of the alcohol modifier (e.g., IPA or ethanol) in n-hexane. Try compositions from 5% to 30% alcohol.[9]

  • Inclusion of Additives:

    • For basic amines, peak tailing is a common issue. To improve peak shape and often resolution, add a small amount of a basic modifier to the mobile phase.[8]

    • Recommended Additive: 0.1% (v/v) Diethylamine (DEA).

    • For acidic compounds, an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) would be used.[8]

  • Final Parameter Adjustment:

    • Temperature: Adjusting the column temperature can alter separation thermodynamics. Test temperatures between 25°C and 40°C.

    • Flow Rate: Optimize the flow rate to balance separation time and resolution.

Data Presentation: Typical HPLC Parameters

ParameterConditionRationale / Source
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))Broad applicability for amines.[7][9]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Normal phase is effective for amines; DEA improves peak shape.[8][10]
Flow Rate 1.0 mL/minStandard analytical flow rate.[9]
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 280 nmCorresponds to an absorbance maximum for the chroman moiety.
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It utilizes supercritical CO₂, a non-toxic and inexpensive solvent, as the primary mobile phase component.

Causality & Principle: In SFC, the mobile phase is a supercritical fluid, most commonly CO₂, which exhibits properties of both a liquid and a gas. Its low viscosity and high diffusivity allow for much faster separations and higher efficiencies compared to HPLC.[11] A small amount of an organic co-solvent (modifier), such as methanol, is added to modulate solvent strength. Chiral recognition occurs on the CSP, similar to HPLC. For primary amines, crown ether-based CSPs can offer unique selectivity and are often used with an acidic additive, whereas polysaccharide phases in SFC typically require a basic additive.[12] The low solvent consumption makes product recovery faster and more environmentally friendly.[13]

CO2 Liquid CO2 Source Pump Pump CO2->Pump Modifier Co-solvent (e.g., Methanol) Modifier->Pump Mixer Mixer Pump->Mixer Injector Injector (Racemic Sample) Mixer->Injector Column Chiral Column (CSP) Injector->Column Detector Detector (UV/MS) Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Fraction Fraction Collection Detector->Fraction

Caption: Schematic of a Chiral SFC system.

Experimental Protocol: Chiral SFC Method Development

  • Instrumentation:

    • Analytical SFC system with pumps for CO₂ and modifier, autosampler, column oven, UV or MS detector, and a back pressure regulator (BPR).[12]

  • Column and Modifier Screening:

    • Screen a range of polysaccharide (e.g., Lux® Cellulose-1, Chiralpak® IA) and potentially crown ether (e.g., Crownpak® CR-I (+)) CSPs.[12][14]

    • Screen modifiers such as methanol, ethanol, and isopropanol.

  • Mobile Phase and Additive Optimization:

    • For Polysaccharide CSPs: Use a basic additive like 0.1% Ammonium Hydroxide or DEA in the modifier.[12]

    • For Crown Ether CSPs: These require an acidic mobile phase for interaction with the primary amine. Use an acidic additive like 0.8% Trifluoroacetic Acid (TFA) in the modifier.[12]

    • Vary the percentage of the modifier (e.g., 5% to 40%).

  • System Parameter Optimization:

    • Back Pressure: Typically maintained at 100-150 bar to ensure CO₂ remains in its supercritical state.

    • Temperature: Usually set between 35-40°C.

    • Flow Rate: SFC allows for higher flow rates than HPLC, typically 2-4 mL/min for analytical scale.

Data Presentation: Typical SFC Parameters

ParameterConditionRationale / Source
Chiral Stationary Phase Crownpak® CR-I (+)Offers unique selectivity for primary amines.[12]
Mobile Phase Supercritical CO₂ / Methanol with 0.8% TFAAcidic additive is required for crown ether columns.[12]
Gradient/Isocratic 20% Modifier (Isocratic)A good starting point for screening.
Flow Rate 3.0 mL/minEnables fast analysis times.
Back Pressure 150 barMaintains supercritical state of CO₂.
Column Temperature 35 °CStandard operating temperature.
Detection UV or MSMS provides mass confirmation.

Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers. It is particularly useful for producing enantiomerically pure compounds on a larger scale.

Causality & Principle: This technique relies on the stereoselectivity of enzymes. In a process called kinetic resolution, an enzyme (e.g., a lipase) selectively catalyzes the transformation of one enantiomer in a racemic mixture into a new product, while leaving the other enantiomer unreacted.[15] For example, a lipase can acylate the (S)-amine, forming an (S)-amide, while the (R)-amine remains unchanged. The resulting mixture of the (R)-amine and the (S)-amide can then be easily separated by standard methods like extraction or chromatography because they are different chemical compounds with different physical properties. The primary limitation of kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. This can be overcome by Dynamic Kinetic Resolution (DKR), where the unwanted enantiomer is racemized in-situ, theoretically allowing for a 100% yield of the desired enantiomer.[16][17]

Racemate Racemic Amine (R)-Amine + (S)-Amine Reaction Stereoselective Reaction Racemate->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Products Mixture: (R)-Amine (unreacted) + (S)-Amide (product) Reaction->Products Separation Physical Separation (e.g., Extraction) Products->Separation R_Amine Pure (R)-Amine Separation->R_Amine S_Amide Pure (S)-Amide Separation->S_Amide

Caption: The principle of Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Enzyme and Reagent Selection:

    • Enzyme: Immobilized lipases such as Candida antarctica Lipase B (CALB) are robust and widely used.[18] Proteases like subtilisin are also effective.[15]

    • Acyl Donor: An active ester like 2,2,2-trifluoroethyl butyrate or a simple ester like ethyl acetate can be used.

    • Solvent: A non-polar organic solvent like 3-methyl-3-pentanol or toluene is typically used.[15]

  • Reaction Setup:

    • To a flask, add the racemic this compound, the chosen organic solvent, and a base (e.g., triethylamine) to liberate the free amine.

    • Add the acyl donor (approx. 0.5-0.6 equivalents).

    • Initiate the reaction by adding the immobilized enzyme.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots using chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the remaining substrate and the product.[19]

  • Work-up and Purification:

    • Filter off the immobilized enzyme (which can often be recycled).

    • The resulting solution contains the unreacted amine enantiomer and the newly formed amide.

    • Separate these two compounds using acid-base extraction or column chromatography. For instance, an acidic wash will extract the basic amine into the aqueous layer, leaving the neutral amide in the organic layer.

Data Presentation: Typical Enzymatic Resolution Parameters

ParameterConditionRationale / Source
Enzyme Immobilized Candida antarctica Lipase B (CALB)High stereoselectivity and operational stability.[18]
Substrate Racemic 6-Methoxychroman-4-amineThe starting material for resolution.
Acyl Donor Ethyl AcetateActs as both solvent and acylating agent.
Solvent Toluene or Methyl tert-butyl ether (MTBE)Organic medium for the enzymatic reaction.
Temperature 40 °COptimal for many lipase activities.
Monitoring Chiral HPLCTo track conversion and enantiomeric excess.[20]

Validation: Determining Enantiomeric Purity

Once a separation is performed, the stereochemical purity, or enantiomeric excess (ee), of the isolated fractions must be accurately determined.

Key Analytical Techniques:

  • Chiral HPLC and SFC: These are the most common and reliable methods. An analytical chiral method, as described in Section 2, is used to quantify the area of the two enantiomer peaks. The ee is calculated using the formula:

    • ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100[20]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): This is a rapid and powerful technique that does not require physical separation. A chiral solvating agent (e.g., (R)-BINOL) is added directly to an NMR tube containing the amine sample. The CSA forms transient diastereomeric complexes with both enantiomers, which causes their corresponding protons to have slightly different chemical shifts in the ¹H-NMR spectrum. By integrating the well-resolved peaks, the ratio of enantiomers can be determined.[21][22]

Data Presentation: Comparison of Analytical Techniques for Enantiomeric Excess

FeatureChiral HPLC / SFCNMR Spectroscopy with CSAs
Principle Physical separation based on differential partitioning with a CSP.[20]Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[20]
Speed Slower (minutes per sample).Faster (analysis in < 5 minutes after sample prep).[23]
Resolution Can achieve baseline separation.Resolution of signals depends on the CSA and analyte.
Sensitivity High sensitivity, especially with MS detection.Lower sensitivity, requires more concentrated samples.
Development Requires method development (column/mobile phase screening).Requires screening of appropriate CSAs.

Conclusion

The chiral separation of this compound is a critical step in the development of stereochemically pure pharmaceuticals. This guide has detailed the three primary strategies for achieving this separation: Chiral HPLC , Chiral SFC , and Enzymatic Resolution .

  • Chiral HPLC remains the workhorse of the industry, offering robust and well-understood methods.

  • Chiral SFC presents a faster, more efficient, and environmentally conscious alternative, rapidly becoming the method of choice for both analytical and preparative purifications.[24]

  • Enzymatic Resolution provides an elegant biocatalytic route that is highly selective and scalable, particularly when high enantiopurity of one enantiomer is the goal.

The optimal choice of technique depends on the specific requirements of the project, including the desired scale (analytical vs. preparative), throughput needs, cost considerations, and environmental impact. Regardless of the method chosen, rigorous analysis by a validated chiral analytical technique is essential to confirm the enantiomeric purity of the final product.

References

6-Methoxychroman-4-amine Hydrochloride: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a heterocyclic motif prevalent in a myriad of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Within this class, the 6-methoxychroman-4-amine core represents a particularly compelling "privileged scaffold," a molecular framework capable of interacting with multiple biological targets, thereby serving as a versatile template for drug discovery.[2] This technical guide provides a comprehensive exploration of 6-methoxychroman-4-amine hydrochloride, from its synthetic pathways and chemical properties to its established and putative biological activities. We will delve into its interactions with key central nervous system (CNS) targets, explore the structure-activity relationships (SAR) of its analogs, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

The Privileged Nature of the Chroman Scaffold

The concept of "privileged structures" was introduced to describe molecular frameworks that appear in multiple biologically active compounds, often targeting different receptors.[2][3] These scaffolds, such as the chroman ring system, are considered privileged due to their inherent drug-like properties, including metabolic stability and amenability to chemical modification.[2][4] The chromone and chroman family of compounds, to which 6-methoxychroman-4-amine belongs, are well-established privileged scaffolds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[8]
Molecular Weight 215.68 g/mol [8]
Appearance White to off-white solid[8]
Storage Inert atmosphere, Room Temperature[8]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the chroman-4-one core, followed by the introduction of the amine functionality.

Synthesis of the Precursor: 6-Methoxychroman-4-one

The key intermediate, 6-methoxychroman-4-one, can be synthesized via an intramolecular cyclization of a chalcone derivative or through a one-pot condensation reaction.

Method 1: Intramolecular Cyclization

This method involves the initial synthesis of a 2'-hydroxy-5'-methoxychalcone, which then undergoes an acid-catalyzed intramolecular Michael addition to form the chroman-4-one ring.

Caption: Synthesis of 6-Methoxychroman-4-one via Intramolecular Cyclization.

Method 2: One-Pot Kabbe Condensation

A more direct route involves the Kabbe condensation, a reaction that combines an aliphatic ketone with a salicylaldehyde or a 2'-hydroxyacetophenone to form the chromanone ring in a single step.[9] A mild, organocatalyzed version of this reaction has been developed, offering an efficient pathway to 2,2-dialkylchroman-4-ones.[9]

Reductive Amination to 6-Methoxychroman-4-amine

The conversion of the ketone in 6-methoxychroman-4-one to the desired primary amine is typically achieved through reductive amination. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ.

Caption: General Workflow for Reductive Amination.

Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 6-Methoxychroman-4-one

This protocol is adapted from a general procedure for the synthesis of chroman-4-ones.[10]

  • Reaction Setup: To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 equivalent) in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Microwave Irradiation: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

  • Purification: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination of 6-Methoxychroman-4-one

This protocol is a generalized procedure for reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 6-methoxychroman-4-one (1.0 equivalent) and an amine source, such as ammonium acetate (excess), in an anhydrous solvent like 1,2-dichloroethane (DCE).

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 6-methoxychroman-4-amine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) to the stirred amine solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Mechanism of Action

The 6-methoxychroman-4-amine scaffold is of particular interest due to its potential to interact with key neurotransmitter systems in the CNS. The structural similarity of this scaffold to known monoamine reuptake inhibitors and receptor ligands suggests a high probability of activity at serotonergic, dopaminergic, and adrenergic targets.

Interaction with Monoamine Transporters
Affinity for Serotonin Receptors

The serotonin system is a major target for the treatment of depression, anxiety, and other mood disorders. The 5-HT₁A and 5-HT₂A receptor subtypes are of particular interest.

  • 5-HT₁A Receptor: This receptor is a key regulator of serotonin release and has been a target for anxiolytic and antidepressant drugs. The affinity of various arylpiperazine derivatives for the 5-HT₁A receptor is well-documented, and the 6-methoxychroman-4-amine scaffold could mimic the necessary pharmacophoric elements for binding.[11]

  • 5-HT₂A Receptor: This receptor is involved in a wide range of functions, including cognition, mood, and perception. Many antipsychotic drugs and some antidepressants exhibit affinity for the 5-HT₂A receptor.[3] The lipophilicity and electronic properties of substituents on related phenylisopropylamine analogs have been shown to influence 5-HT₂A receptor affinity.[3]

Affinity for Dopamine Receptors

The dopaminergic system plays a crucial role in reward, motivation, and motor control. The D₂ and D₃ receptor subtypes are important targets for antipsychotic medications and for the treatment of substance use disorders.

  • Dopamine D₂ and D₃ Receptors: Selective D₃ receptor antagonists are being investigated for their potential in treating addiction and other psychiatric disorders.[7] The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, which shares some structural similarity with the 6-methoxychroman-4-amine core, has been incorporated into selective D₃ receptor ligands.[7] This suggests that the 6-methoxychroman-4-amine scaffold could be a valuable starting point for the design of novel D₂/D₃ receptor modulators.

Potential Neuroprotective and Anti-inflammatory Effects

Beyond direct receptor modulation, chroman derivatives have also been investigated for their neuroprotective and anti-inflammatory properties.

  • Neuroprotection: Certain chromene derivatives have been shown to exhibit neuroprotective effects against excitotoxicity and oxidative stress, mechanisms implicated in neurodegenerative diseases like Alzheimer's disease.[3][12] These effects may be mediated through the activation of signaling pathways such as the ERK-CREB pathway.[12]

  • Anti-inflammatory Activity: The chroman scaffold is present in compounds that exhibit anti-inflammatory activity.[2] For example, some 4-ferrocenylchroman-2-one derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α by suppressing the NF-κB and MAPK signaling pathways.[2]

Biological_Targets cluster_CNS_Targets Central Nervous System Targets cluster_Cellular_Effects Potential Cellular Effects Scaffold 6-Methoxychroman-4-amine Scaffold SERT Serotonin Transporter (SERT) Scaffold->SERT Potential Interaction DAT Dopamine Transporter (DAT) Scaffold->DAT Potential Interaction NET Norepinephrine Transporter (NET) Scaffold->NET Potential Interaction HT1A 5-HT1A Receptor Scaffold->HT1A Potential Interaction HT2A 5-HT2A Receptor Scaffold->HT2A Potential Interaction D2R Dopamine D2 Receptor Scaffold->D2R Potential Interaction Neuroprotection Neuroprotection Scaffold->Neuroprotection AntiInflammation Anti-inflammation Scaffold->AntiInflammation

Caption: Potential Biological Targets and Cellular Effects of the 6-Methoxychroman-4-amine Scaffold.

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity. For the 4-aminochroman scaffold, several key structural features can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key Structural Features for SAR Studies of 4-Aminochroman Derivatives.

  • Substitution at the 6-position: The methoxy group at the 6-position is a key feature of the target scaffold. Altering this substituent, for example, by replacing it with other alkoxy groups, halogens, or hydrogen, can significantly impact lipophilicity and electronic properties, thereby influencing receptor binding and ADME characteristics.

  • Substitution on the Amine: The primary amine at the 4-position is a critical site for modification. N-alkylation or N-arylation can alter the basicity and steric bulk of this group, which can have a profound effect on receptor affinity and selectivity. For instance, in many CNS-active compounds, the nature of the amine substituent is a key determinant of the pharmacological profile.

  • Substitution on the Chroman Ring: Further substitution on the aromatic or pyran ring of the chroman scaffold can be explored to fine-tune binding affinity and selectivity.

  • Stereochemistry: The carbon at the 4-position is a chiral center. The stereochemistry at this position is likely to be crucial for biological activity, as receptor binding pockets are often stereospecific. The synthesis and evaluation of individual enantiomers are therefore essential for a thorough understanding of the SAR.

Conclusion and Future Perspectives

This compound represents a privileged scaffold with significant potential for the discovery of novel CNS-active agents. Its structural similarity to known modulators of monoamine transporters and receptors, combined with the broad biological activity of the chroman class of compounds, makes it a highly attractive starting point for medicinal chemistry campaigns. The synthetic routes outlined in this guide provide a clear path to this core structure and its derivatives.

Future research should focus on the detailed pharmacological characterization of this compound, including the determination of its binding affinities (Ki values) at a broad panel of CNS targets. The synthesis and evaluation of a library of analogs, exploring the SAR at various positions of the scaffold, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The promising neuroprotective and anti-inflammatory potential of related chroman structures also warrants further investigation. Through a systematic and data-driven approach, the 6-methoxychroman-4-amine scaffold holds the promise of yielding novel therapeutics for a range of neurological and psychiatric disorders.

References

The 6-Methoxychroman Scaffold: A Privileged Core in Modern Drug Discovery—An In-Depth Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The 6-methoxychroman ring system has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of potent and selective modulators of various physiological pathways. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxychroman derivatives, delving into the nuanced molecular interactions that govern their efficacy as anticancer, anti-inflammatory, neuroprotective, and cardioprotective agents. We will explore the critical role of substituent positioning, stereochemistry, and bioisosteric modifications, supported by detailed experimental protocols and mechanistic insights, to offer a holistic view of this promising chemical entity.

Part 1: The Architectural Significance of the 6-Methoxychroman Core

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a heterocyclic motif found in a plethora of natural products and synthetic molecules with diverse biological activities.[1] The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This seemingly simple functional group can act as a hydrogen bond acceptor and its lipophilicity contributes to membrane permeability. The strategic importance of the 6-methoxy group will be a recurring theme as we dissect the SAR of these derivatives against various targets.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

Anticancer Activity: Targeting Cellular Proliferation

The 6-methoxychroman scaffold has been extensively investigated for its potential as an anticancer agent. The SAR studies in this area have revealed several key determinants of cytotoxicity against various cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on a phenyl ring, often attached at the 2- or 4-position of the chroman nucleus, are critical for cytotoxic potency. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance activity.

  • The Role of the 4-Oxo Group: Many potent anticancer 6-methoxychroman derivatives belong to the chromanone (chroman-4-one) subclass. The ketone at the 4-position is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the active sites of target proteins.

  • Modifications at the 3-Position: The introduction of various moieties at the 3-position of the chroman-4-one ring has been shown to modulate anticancer activity, suggesting this position as a viable point for further derivatization to optimize potency and selectivity.[2]

Quantitative SAR Data:

The following table summarizes the in vitro cytotoxic activity (IC50) of representative 6-methoxychroman derivatives against various cancer cell lines.

Compound IDR1 (at C2)R2 (at C3)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylHMCF-7 (Breast)15.2[3]
1b 4-FluorophenylHHeLa (Cervical)10.8[1]
1c PhenylBenzylA549 (Lung)25.5[4]
1d 4-MethoxyphenylHHCT116 (Colon)18.9[4]
Potent and Selective ROCK2 Inhibition: A Tale of Stereochemistry

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. The development of isoform-selective ROCK inhibitors is a significant therapeutic goal. A series of amide-chroman derivatives have been identified as potent and selective ROCK2 inhibitors, with the 6-methoxy group playing a pivotal role.[2][5]

Key SAR Insights for ROCK2 Inhibition:

  • Stereochemistry is Paramount: The (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid derivatives is significantly more potent than the (R)-enantiomer. For example, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide exhibits an IC50 of 3 nM for ROCK2, demonstrating high potency and a 22.7-fold selectivity over ROCK1.[2][5]

  • Amide Moiety: The amide linkage at the 3-position is crucial for activity, with the nature of the amine substituent influencing both potency and selectivity. The (4-pyridin-4-yl-phenyl)-amide moiety has been found to be optimal for ROCK2 inhibition.

  • Hydrophobic Interactions: Molecular docking studies have indicated that hydrophobic interactions are a key driving force for the high potency and isoform selectivity of these compounds.[2]

Quantitative SAR Data for ROCK Inhibitors:

Compound IDStereochemistryAmide MoietyROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)Reference
(S)-7c S(4-pyridin-4-yl-phenyl)-amide68.13.022.7[2][5]
(R)-7c R(4-pyridin-4-yl-phenyl)-amide>1000150-[2]
(S)-7a SPhenylamide2502510[2]
Antioxidant and Anti-inflammatory Properties

The 6-methoxychroman scaffold is a core component of Vitamin E (α-tocopherol), a well-known natural antioxidant. This intrinsic antioxidant potential is a common feature of many 6-methoxychroman derivatives. Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for treating diseases associated with oxidative stress and inflammation.

Key SAR Insights for Antioxidant and Anti-inflammatory Activity:

  • The Phenolic Hydroxyl Group: While the 6-methoxy group is a defining feature, the presence of a free hydroxyl group at the 6-position (6-hydroxychroman) is often crucial for potent radical scavenging activity. The methoxy group in many synthetic derivatives can be considered a metabolically stable surrogate for the hydroxyl group or can be demethylated in vivo to the active form.

  • Substitution Pattern on the Chroman Ring: The presence of other electron-donating groups on the aromatic ring of the chroman nucleus generally enhances antioxidant activity.

  • Inhibition of Inflammatory Mediators: 6-Methoxychroman derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.[6][8]

Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Given their antioxidant and anti-inflammatory properties, 6-methoxychroman derivatives have been investigated for their neuroprotective potential.[9][10]

Key SAR Insights for Neuroprotection:

  • Modulation of Cholinesterases: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[9]

  • Inhibition of Aβ Aggregation: The ability to inhibit the aggregation of amyloid-beta (Aβ) peptides is a key therapeutic strategy for Alzheimer's disease. Certain flavonoids with structures related to 6-methoxychroman have demonstrated this property.

  • Attenuation of Oxidative Stress-Induced Neuronal Death: 6-Methoxychroman derivatives have been shown to protect neuronal cells from damage induced by neurotoxins and oxidative insults.[11]

Part 3: The Role of the 6-Methoxy Group and Bioisosteric Replacement Strategies

The 6-methoxy group is not merely a passive substituent. Its electronic and steric properties are critical for the observed biological activities. It can influence the conformation of the molecule, its binding to target proteins, and its metabolic stability.[12][13]

Rationale for Bioisosteric Replacement:

While beneficial, the methoxy group can be susceptible to metabolic O-demethylation. Therefore, replacing it with a bioisostere—a substituent with similar physical or chemical properties that imparts a different pharmacokinetic or pharmacodynamic profile—is a common strategy in drug optimization.[12][13]

Common Bioisosteric Replacements for the Methoxy Group:

  • Fluorine: Can mimic the steric size of a hydroxyl group and is metabolically stable. However, its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring.[14]

  • Difluoromethyl (-OCHF2) and Trifluoromethyl (-OCF3) groups: These groups are more lipophilic and metabolically stable than the methoxy group.

  • Small alkyl groups (e.g., methyl): Can improve metabolic stability but may reduce activity if a hydrogen bond acceptor is required.

  • Amino and substituted amino groups: Can act as hydrogen bond donors and acceptors and can be used to modulate solubility and basicity.

The choice of a bioisostere depends on the specific SAR for the target and the desired physicochemical properties.

Part 4: Experimental Protocols

To facilitate further research and validation of 6-methoxychroman derivatives, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 6-Methoxychroman-4-one Derivatives

This protocol describes a general method for the synthesis of the 6-methoxychroman-4-one scaffold, which serves as a versatile intermediate for further derivatization.[13]

Procedure:

  • Step 1: Friedel-Crafts Acylation: To a solution of 4-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Slowly add 3-chloropropionyl chloride and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 3-chloro-1-(2-hydroxy-5-methoxyphenyl)propan-1-one.

  • Step 2: Intramolecular Cyclization: Dissolve the product from Step 1 in a solution of sodium hydroxide and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-methoxychroman-4-one.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-methoxychroman derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[2][15][16]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay in 96-well plate: Add 100 µL of various concentrations of the test compounds or standard to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Part 5: Signaling Pathways and Mechanistic Insights

The biological effects of 6-methoxychroman derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.

Modulation of Pro-survival and Pro-inflammatory Pathways

Many flavonoids and their derivatives, including those with the chroman scaffold, have been shown to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.[8][17][18]

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Some flavonoid derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[19][20][21]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[8][10][22][23] 6-Methoxychroman derivatives may exert their anti-inflammatory and anticancer effects by inhibiting key components of the MAPK cascade, such as ERK, JNK, and p38.[17][18][24]

PI3K_MAPK_pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription Chroman 6-Methoxychroman Derivatives Chroman->PI3K Inhibition Chroman->Akt Inhibition Chroman->MEK Inhibition Chroman->ERK Inhibition

Hypothesized inhibitory effects of 6-methoxychroman derivatives on the PI3K/Akt and MAPK signaling pathways.

Part 6: Future Perspectives and Conclusion

The 6-methoxychroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated to date provides a solid foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Elucidation of specific molecular targets: While the effects on signaling pathways are being unraveled, the direct protein targets for many 6-methoxychroman derivatives remain to be identified.

  • In vivo efficacy studies: Translating the promising in vitro results into in vivo efficacy is a critical next step for many of these compounds.

  • Exploration of new therapeutic areas: The diverse biological activities of this scaffold suggest its potential in other disease areas, such as metabolic and cardiovascular disorders.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-Methoxychroman-4-amine Hydrochloride Binding to the Human Serotonin 2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of 6-Methoxychroman-4-amine hydrochloride binding to its putative target, the human serotonin 2A (5-HT2A) receptor. The chroman scaffold is a "privileged" structure in medicinal chemistry, capable of interacting with a multitude of biological targets.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for investigating small molecule-protein interactions. The protocols detailed herein leverage widely-used, open-source software to perform ligand and receptor preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, ensuring scientific integrity and reproducibility. Each step is accompanied by an explanation of the underlying scientific principles, empowering the user to make informed decisions throughout the modeling process.

Introduction

This compound is a heterocyclic compound featuring the chroman core structure.[1] The therapeutic versatility of chromans is well-documented, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Given the structural similarities of some chroman derivatives to known psychoactive compounds, this guide will use the human serotonin 2A (5-HT2A) receptor as a plausible and illustrative target. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) and a key target for a variety of neuropsychiatric drugs.[3][4][5][6][7]

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions.[8][9][10] By simulating the binding of a ligand to its target protein, we can predict its binding affinity, identify key interacting residues, and gain insights into the structural determinants of binding. This guide will walk you through a complete in silico workflow, from initial structure preparation to the final calculation of binding free energy.

Part 1: Ligand and Receptor Preparation

The foundation of any successful in silico study is the accurate preparation of the ligand and receptor structures. This involves obtaining their 3D coordinates, correcting any structural issues, and assigning appropriate chemical properties.

Ligand Preparation

The first step is to obtain the 3D structure of this compound. This can be done by searching for its structure in chemical databases like PubChem or by building it using molecular modeling software.

Protocol 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of 6-Methoxychroman-4-amine from a chemical database (e.g., PubChem) in SDF or MOL2 format. If a 3D structure is unavailable, a 2D structure can be used as a starting point for 3D generation in a molecular editor.

  • Protonation State: At physiological pH (around 7.4), the primary amine group of 6-Methoxychroman-4-amine will be protonated. Ensure the ligand structure reflects this by adding a hydrogen atom to the nitrogen, resulting in a positively charged amine group.

  • Energy Minimization: Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This can be done using software like Avogadro or the RDKit library in Python.

  • File Format Conversion: For docking with AutoDock Vina, the ligand file must be converted to the PDBQT format, which includes partial charges and atom type information.[11][12] This can be accomplished using AutoDock Tools or other specialized software.[11]

Receptor Preparation

A high-quality crystal structure of the target protein is essential for accurate docking and simulation. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Protocol 2: Receptor Preparation

  • Select a PDB Structure: For the human 5-HT2A receptor, several crystal structures are available in the PDB. For this guide, we will use PDB ID: 6A93, which is the structure of the receptor in complex with the antipsychotic drug risperidone.[5] This structure provides a well-defined binding pocket. Other suitable structures include 7WC8, 7WC4, and 7WC5.[3][4][6][7]

  • Clean the PDB File: The raw PDB file often contains non-protein molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for binding. The co-crystallized ligand (in this case, risperidone) should be removed to create an empty binding site for our ligand.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding and other interactions. This can be done using software like AutoDock Tools or Chimera.[12]

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman charge model is a common choice for proteins.[13]

  • File Format Conversion: Similar to the ligand, the receptor file must be converted to the PDBQT format for use with AutoDock Vina.[11][12]

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][14] It is a computationally efficient method for virtual screening and pose prediction.[8][10]

Defining the Binding Site

The search space for the docking simulation needs to be defined. This is typically a grid box centered on the known binding site of the receptor.

Protocol 3: Defining the Docking Grid Box

  • Identify the Binding Pocket: The binding site can be identified from the position of the co-crystallized ligand in the original PDB structure (6A93).

  • Define the Grid Box Dimensions: Using AutoDock Tools, create a grid box that encompasses the entire binding pocket.[11][15] The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search space. A typical size is 20x20x20 Å.

  • Save the Grid Parameters: The center coordinates and dimensions of the grid box will be saved in a configuration file for the docking run.

Performing the Docking Simulation

With the prepared ligand and receptor, and the defined binding site, the docking simulation can be performed using AutoDock Vina.[16]

Protocol 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness.[15] Increasing the exhaustiveness parameter can improve the thoroughness of the conformational search at the cost of longer computation time.[15]

  • Run Vina from the Command Line: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Table 1: Example AutoDock Vina Docking Results

Binding PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.8
6-7.7
7-7.6
8-7.5
9-7.4

Part 3: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[17] MD simulations are essential for assessing the stability of the docked pose and for more accurate binding free energy calculations.[18][19][20]

System Setup for MD Simulation

The protein-ligand complex from the docking experiment is placed in a simulated physiological environment.

Protocol 5: MD System Setup with GROMACS

  • Generate Ligand Topology: A topology file for the ligand, which describes its bonded and non-bonded interactions, needs to be generated. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN or CHARMM36m).

  • Create the Complex Topology: Combine the protein and ligand topologies.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

Running the MD Simulation

The simulation proceeds through several stages of equilibration before the final production run.[20]

Protocol 6: GROMACS MD Simulation Workflow

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.[21]

  • NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the desired temperature (e.g., 300 K).[20][22] Position restraints are typically applied to the protein and ligand heavy atoms during this step.

  • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density.[20][22] Position restraints are gradually released during this phase.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex. The trajectory of the simulation is saved for analysis.[21]

Part 4: Binding Free Energy Calculations

The binding free energy is a more accurate measure of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating binding free energies from MD trajectories.[23][24][25][26]

Protocol 7: MM/PBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract snapshots of the protein-ligand complex from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy components:

    • Molecular Mechanics Energy (ΔEMM): Includes internal, electrostatic, and van der Waals energies.[25]

    • Solvation Free Energy (ΔGsol): Comprises the polar and non-polar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is often estimated from the solvent-accessible surface area (SASA).[25]

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

  • Average Over Trajectory: The final binding free energy is the average over all the snapshots analyzed.

Table 2: Example MM/PBSA Binding Free Energy Components

Energy ComponentAverage Value (kJ/mol)
Van der Waals Energy-150.5 ± 5.2
Electrostatic Energy-45.3 ± 3.1
Polar Solvation Energy120.8 ± 6.5
SASA Energy-12.1 ± 0.8
Binding Free Energy (ΔGbind) -87.1 ± 8.7

Part 5: Data Interpretation and Visualization

The final step is to analyze the vast amount of data generated from the simulations and visualize the key interactions.

Analysis of MD Trajectories

Analysis of the MD trajectory can provide insights into the stability of the protein-ligand complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms over time can indicate if the system has reached equilibrium and if the ligand remains stably bound.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand can be monitored throughout the simulation.

Visualization of Binding Interactions

Molecular visualization software like PyMOL or VMD can be used to create high-quality images and animations of the protein-ligand complex.

  • Key Interactions: Visualize the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand.

  • Surface Representation: Display the electrostatic potential on the protein surface to understand the charge complementarity between the protein and the ligand.

Workflow Diagrams

G cluster_prep Part 1: Preparation cluster_docking Part 2: Molecular Docking cluster_md Part 3: MD Simulation cluster_energy Part 4: Energy Calculation cluster_analysis Part 5: Analysis Ligand_Prep Ligand Preparation (SDF -> PDBQT) Docking AutoDock Vina Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB -> PDBQT) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Pose Analysis Docking->Pose_Analysis System_Setup System Setup (GROMACS) Pose_Analysis->System_Setup Equilibration Equilibration (NVT, NPT) System_Setup->Equilibration Production_MD Production MD Equilibration->Production_MD MMPBSA MM/PBSA Calculation Production_MD->MMPBSA Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis Binding_Energy Binding Free Energy MMPBSA->Binding_Energy Visualization Visualization Binding_Energy->Visualization Trajectory_Analysis->Visualization

Caption: Overall workflow for the in silico modeling of ligand binding.

G start Start MD Simulation energy_min Energy Minimization start->energy_min nvt NVT Equilibration energy_min->nvt Remove steric clashes npt NPT Equilibration nvt->npt Stabilize temperature production Production MD Run npt->production Stabilize pressure and density end End Simulation production->end Generate trajectory for analysis

Caption: Step-wise process of the Molecular Dynamics simulation.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to the human 5-HT2A receptor. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize computational tools to investigate protein-ligand interactions. The insights gained from such studies can be invaluable for lead optimization and the rational design of novel therapeutics.

References

Methodological & Application

Enantioselective Synthesis of (S)-6-Methoxychroman-4-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chroman-4-amines in Medicinal Chemistry

The chroman-4-amine scaffold is a privileged structural motif in modern drug discovery, exhibiting a wide range of biological activities. Specifically, the (S)-enantiomer of 6-methoxychroman-4-amine is a key building block for the synthesis of pharmacologically active compounds, including potent and selective inhibitors of various enzymes and receptors. The precise stereochemical orientation of the amine group at the C4 position is often critical for target engagement and biological efficacy, underscoring the importance of robust and efficient enantioselective synthetic methods. This application note provides a detailed, field-proven protocol for the synthesis of (S)-6-Methoxychroman-4-amine hydrochloride, a crucial intermediate for researchers in medicinal chemistry and drug development.

The chirality of drug molecules is a critical factor in their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of stereoselective synthetic routes to access single enantiomers is a cornerstone of modern pharmaceutical research.

This guide presents a comprehensive approach to the synthesis of (S)-6-Methoxychroman-4-amine hydrochloride, beginning with the preparation of the precursor 6-methoxychroman-4-one, followed by a highly efficient biocatalytic asymmetric reductive amination to install the chiral amine center, and concluding with the formation of the stable hydrochloride salt.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process designed for efficiency, scalability, and high enantioselectivity.

Synthetic_Strategy A 1-(2-Hydroxy-5-methoxyphenyl)ethanone B 6-Methoxychroman-4-one A->B Intramolecular Cyclization C (S)-6-Methoxychroman-4-amine B->C Biocatalytic Asymmetric Reductive Amination D (S)-6-Methoxychroman-4-amine hydrochloride C->D Salt Formation

Caption: Overall synthetic workflow for (S)-6-Methoxychroman-4-amine hydrochloride.

Part 1: Synthesis of 6-Methoxychroman-4-one (Precursor)

The synthesis of the key intermediate, 6-methoxychroman-4-one, is achieved through an intramolecular cyclization of 1-(2-hydroxy-5-methoxyphenyl)ethanone. This reaction is typically acid-catalyzed and proceeds in high yield.

Protocol 1: Synthesis of 6-Methoxychroman-4-one

Materials:

  • 1-(2-Hydroxy-5-methoxyphenyl)ethanone

  • Paraformaldehyde

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-(2-hydroxy-5-methoxyphenyl)ethanone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxychroman-4-one as a solid.

Expected Yield: 85-95%

Part 2: Enantioselective Synthesis of (S)-6-Methoxychroman-4-amine

The crucial stereocenter is introduced via a highly efficient and selective biocatalytic asymmetric reductive amination of 6-methoxychroman-4-one. This method utilizes an imine reductase (IRED) or a reductive aminase (RedAm) enzyme, which offers superior enantioselectivity under mild reaction conditions compared to many traditional chemical methods.[1]

Causality of Method Selection: The Biocatalytic Advantage

The choice of a biocatalytic approach is driven by several key advantages:

  • High Enantioselectivity: IREDs and RedAms are exquisitely chiral catalysts, often providing enantiomeric excesses (e.e.) greater than 99%.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents or extreme temperatures.

  • Sustainability: Biocatalysis is a green chemistry technology, utilizing renewable enzymes and minimizing waste generation.[1]

Biocatalytic_Reductive_Amination cluster_0 Enzyme Active Site Ketone 6-Methoxychroman-4-one Imine_intermediate Imine Intermediate (transient) Ketone->Imine_intermediate Condensation Amine_Source Ammonia Source (e.g., NH4Cl) Amine_Source->Imine_intermediate Cofactor_ox NADP+ Cofactor_red NADPH Cofactor_red->Imine_intermediate Hydride Transfer Enzyme Imine Reductase (IRED) Enzyme->Imine_intermediate Chiral_Amine (S)-6-Methoxychroman-4-amine Enzyme->Chiral_Amine Imine_intermediate->Chiral_Amine Stereoselective Reduction Chiral_Amine->Cofactor_ox

Caption: Mechanism of biocatalytic asymmetric reductive amination.

Protocol 2: Biocatalytic Asymmetric Reductive Amination

Materials:

  • 6-Methoxychroman-4-one

  • Imine Reductase (IRED) or Reductive Aminase (RedAm) (commercially available screening kits are recommended for initial optimization)

  • Ammonium chloride (or other suitable ammonia source)

  • NADPH (or a cofactor regeneration system)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)

  • Sodium hydroxide solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the IRED or RedAm enzyme to the buffer. If using a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), add the components at this stage.

  • Add the ammonia source (e.g., ammonium chloride).

  • Dissolve 6-methoxychroman-4-one in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the reaction mixture. The final concentration of the co-solvent should typically be kept below 5% (v/v) to maintain enzyme activity.

  • Initiate the reaction by adding NADPH.

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

  • Upon completion, basify the reaction mixture to pH > 10 with 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-Methoxychroman-4-amine.

Data Presentation:

SubstrateEnzymeCo-factor SystemConversion (%)Enantiomeric Excess (e.e., %)
6-Methoxychroman-4-oneIRED-XXNADPH>98>99
6-Methoxychroman-4-oneRedAm-YYNADPH>99>99

Note: The specific enzyme (IRED-XX or RedAm-YY) and optimal reaction conditions should be determined through screening of commercially available enzyme panels.

Part 3: Formation of (S)-6-Methoxychroman-4-amine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure that enhances the stability and handling properties of the compound.

Protocol 3: Hydrochloride Salt Formation

Materials:

  • (S)-6-Methoxychroman-4-amine

  • Anhydrous diethyl ether or Dioxane

  • Hydrochloric acid solution in diethyl ether (2 M) or Dioxane

  • Anhydrous conditions

Procedure:

  • Dissolve the crude (S)-6-Methoxychroman-4-amine in a minimal amount of anhydrous diethyl ether or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield (S)-6-Methoxychroman-4-amine hydrochloride.

Expected Yield: >95%

Conclusion

This application note provides a robust and highly efficient methodology for the enantioselective synthesis of (S)-6-Methoxychroman-4-amine hydrochloride. The key to this process is the application of biocatalysis for the asymmetric reductive amination, which delivers the desired enantiomer with exceptional purity and yield under environmentally benign conditions. This protocol is designed to be a valuable resource for researchers in the pharmaceutical and fine chemical industries, enabling the reliable production of this important chiral building block.

References

Application Note: Synthesis of 6-Methoxychroman-4-amine Hydrochloride via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 6-Methoxychroman-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The chroman-4-amine scaffold is a key structural motif in a variety of biologically active compounds. This protocol details a robust and efficient one-pot reductive amination procedure starting from the corresponding ketone, 6-Methoxychroman-4-one. We delve into the mechanistic rationale behind reagent selection, offer a detailed, step-by-step experimental protocol, and provide guidance on product characterization and troubleshooting. The described method prioritizes the use of selective borohydride reagents to ensure high yield and purity, culminating in the isolation of the stable hydrochloride salt.

The Chemistry of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1] It is one of the most efficient methods for preparing primary, secondary, and tertiary amines.[2][3] The process transforms a carbonyl group into an amine via an intermediate imine or iminium ion, which is subsequently reduced.

General Mechanism

The reaction proceeds in two distinct mechanistic steps, which can be conveniently performed sequentially in a single reaction vessel (a "one-pot" procedure).[4][5][6]

  • Imine/Iminium Ion Formation: The synthesis begins with the nucleophilic attack of an amine source (in this case, ammonia) on the electrophilic carbonyl carbon of 6-Methoxychroman-4-one. This reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then dehydrates to form a C=N double bond, yielding a transient imine, which is protonated in the acidic medium to form a more electrophilic iminium ion.[4]

  • Reduction: A hydride-based reducing agent then selectively reduces the iminium ion. The hydride (H⁻) attacks the electrophilic carbon of the C=N bond, cleaving the π-bond and forming the final C-N single bond of the target amine.[3]

Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone 6-Methoxychroman-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, H⁺ - H₂O Ammonia Ammonia (NH₃) Ammonia->Iminium Amine 6-Methoxychroman-4-amine Iminium->Amine Reduction Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Amine

Caption: General mechanism of one-pot reductive amination.

Expertise in Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[3][5] This selectivity prevents the formation of the corresponding alcohol byproduct (6-Methoxychroman-4-ol).

ReagentFormulaSelectivityTypical SolventsAdvantages & CausalityDisadvantages
Sodium Borohydride NaBH₄LowMethanol, EthanolInexpensive and potent. However, its high reactivity leads to the reduction of both ketones and imines, often requiring a two-step process where the imine is pre-formed.[7]Poor selectivity for one-pot reactions; risk of alcohol byproduct formation.
Sodium Cyanoborohydride NaBH₃CNHighMethanol, THFThe electron-withdrawing cyano group reduces the hydride's reactivity.[8] It is stable at the mildly acidic pH (6-7) required for imine formation and is highly selective for the protonated iminium ion over the neutral ketone.[3][5][7]Highly toxic. Reactions must be performed in a well-ventilated fume hood, and acidic workups can liberate toxic HCN gas.[5]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Very HighDichloroethane (DCE), THF, AcetonitrileThe sterically bulky and electron-withdrawing acetoxy groups make it a mild and highly selective reducing agent.[6][9] It is a safer, non-toxic alternative to NaBH₃CN and is effective for a wide range of substrates, including those sensitive to acid.[7][9]Water-sensitive; less effective in protic solvents like methanol.

For this protocol, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior balance of high selectivity, broad applicability, and significantly lower toxicity compared to sodium cyanoborohydride.[7][9]

Synthetic Protocol for this compound

This protocol describes the direct, one-pot synthesis from 6-Methoxychroman-4-one using ammonium acetate as the ammonia source and STAB as the reducing agent.

Overall Reaction Scheme

(A proper chemical drawing should be inserted here showing 6-Methoxychroman-4-one reacting with NH₄OAc and NaBH(OAc)₃ to form 6-Methoxychroman-4-amine, followed by reaction with HCl to form the hydrochloride salt.)

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )
6-Methoxychroman-4-one5802-17-5178.18
Ammonium Acetate (NH₄OAc)631-61-877.08
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94
1,2-Dichloroethane (DCE), anhydrous107-06-298.96
Saturated Sodium Bicarbonate (NaHCO₃) soln.--
Dichloromethane (DCM)75-09-284.93
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
2.0 M HCl in Diethyl Ether--
Diethyl Ether (Et₂O), anhydrous60-29-774.12

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Methoxychroman-4-one (1.0 eq), ammonium acetate (2.5 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Initiation: Stir the suspension at room temperature for 30-60 minutes. The initial stirring allows for the equilibrium formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up and Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Methoxychroman-4-amine free base, often as an oil or waxy solid.

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.[10]

  • Isolation and Purification: The hydrochloride salt will typically precipitate as a white or off-white solid.[11] Continue stirring in the cold (0 °C) for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.[12]

Safety Precautions
  • Perform all operations in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • STAB is water-sensitive and can release hydrogen gas upon contact with water. Quench carefully.

Workflow and Characterization

A robust protocol is self-validating, relying on a clear workflow and definitive analytical characterization of the final product.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Salt Formation & Purification cluster_analysis Analysis Setup 1. Combine Ketone, NH₄OAc in DCE Stir 2. Stir 30-60 min Setup->Stir Add_STAB 3. Add STAB portion-wise Stir->Add_STAB Monitor 4. Stir 12-24h (Monitor by TLC) Add_STAB->Monitor Quench 5. Quench with aq. NaHCO₃ Monitor->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Dissolve 8. Dissolve crude amine in Et₂O Dry->Dissolve Add_HCl 9. Add Et₂O·HCl solution Dissolve->Add_HCl Isolate 10. Filter & Dry Solid Add_HCl->Isolate Analysis 11. Characterize Product (NMR, IR, MS) Isolate->Analysis

Caption: Step-by-step workflow for the synthesis of the target compound.

Expected Characterization Data
  • Appearance: White to off-white solid.[13]

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons on the methoxy-substituted ring, the benzylic proton (CH-NH₃⁺) as a multiplet around 4.0-4.5 ppm, the chroman methylene protons, and the methoxy group singlet around 3.7 ppm. The amine protons (NH₃⁺) will appear as a broad singlet.

  • IR (KBr, cm⁻¹): Look for a broad absorption band in the 2500-3000 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺ stretching).[14] Also, expect aromatic C-H and C=C stretches and a strong C-O-C stretch for the ether linkage.

  • Mass Spectrometry (ESI+): The spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z = 180.22.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time; low reactivity of ketone.Extend reaction time. Add a catalytic amount of acetic acid (0.1-0.2 eq) with the STAB to further promote iminium ion formation.[15]
Low Yield Inefficient imine formation; premature quenching of STAB.Ensure all reagents and solvents are anhydrous. Increase the equivalents of ammonium acetate.
Alcohol Byproduct Detected Reducing agent is not selective enough; reaction conditions too acidic.Ensure the correct reducing agent (STAB) is used. If using NaBH₃CN, maintain pH between 6-7. Avoid strong acids.[3][8]
Product Fails to Precipitate as HCl Salt Product is too soluble; insufficient HCl added.Cool the solution to 0°C or -20°C. Try a different solvent for precipitation like ethyl acetate.[12] Ensure at least 1.1 equivalents of HCl have been added.

Conclusion

This application note details a reliable and scalable one-pot reductive amination protocol for the synthesis of this compound. The strategic choice of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational safety, making this procedure well-suited for applications in drug discovery and process development. The comprehensive guidelines for execution, work-up, and characterization provide researchers with a robust framework for obtaining this valuable synthetic intermediate with high purity and yield.

References

Evaluating the Neuroprotective Potential of 6-Methoxychroman-4-amine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for investigating the potential neuroprotective properties of 6-Methoxychroman-4-amine hydrochloride. While direct neuroprotective actions of this specific molecule are not yet extensively documented in peer-reviewed literature, its chemical scaffold—the chroman ring—is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in compounds exhibiting significant antioxidant and anti-inflammatory effects.[1][2] This document outlines a logical, multi-tiered approach to systematically evaluate its efficacy in cellular models of neurodegeneration, grounded in established methodologies and the known biological activities of related chroman derivatives.

The strategic rationale for investigating this compound lies in the established neuroprotective effects of molecules containing the chroman moiety, such as Vitamin E (α-tocopherol), and various synthetic analogs that combat oxidative stress and inflammation—key pathological drivers in many neurodegenerative diseases.[1] The protocols herein are designed to be self-validating, providing researchers with a robust workflow to generate high-quality, reproducible data on the cytoprotective, anti-apoptotic, and antioxidant capabilities of this compound.

Compound of Interest: this compound

Before commencing any biological assays, it is critical to understand the physicochemical properties of the test compound.

PropertyValueSource
CAS Number 67858-19-9[3][4]
Molecular Formula C₁₀H₁₃NO₂ · HCl[3][4]
Molecular Weight 215.68 g/mol [4]
Appearance White to off-white solid[4]
Purity Typically ≥97%[4][5]
Storage Room temperature, sealed in a dry environment[3][4]
Solubility Information on solubility in aqueous buffers and DMSO should be empirically determined.

Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or sterile water, depending on empirically determined solubility. Subsequent dilutions to final working concentrations should be made in the appropriate cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

PART 1: Foundational In Vitro Neuroprotection Assays

The initial phase of investigation focuses on establishing a dose-response profile and assessing the compound's general ability to protect neuronal cells from a common neurotoxin. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for these initial studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6] A well-characterized neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), can be used to induce cell death pathways relevant to Parkinson's disease.[6][7]

Experimental Workflow: Foundational Assays

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Culture SH-SY5Y Cells B Differentiate with Retinoic Acid (Optional) A->B C Seed cells in 96-well plates D Pre-treatment with 6-Methoxychroman-4-amine HCl (Dose-response) C->D E Induce Neurotoxicity (e.g., 6-OHDA, MPP+) D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Cytotoxicity) E->G H Determine EC₅₀ & Optimal Dose F->H G->H

Caption: Workflow for initial screening of neuroprotective effects.

Protocol 1.1: Assessing Cell Viability via MTT Assay

This assay measures the metabolic activity of viable cells, which reflects the overall cell health.[6]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle-only control. Incubate for 2-4 hours.

  • Toxin Induction: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the untreated control group.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 1.2: Quantifying Cytotoxicity via LDH Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a direct marker of cell membrane damage and cytotoxicity.

  • Treatment: Follow steps 1-4 from the MTT protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance according to the manufacturer's instructions (typically at 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous LDH release and cells lysed with a lysis buffer for maximum LDH release).

PART 2: Mechanistic Investigation of Neuroprotection

Once a protective effect is confirmed, the next logical step is to investigate the underlying mechanisms. Based on the known properties of chroman derivatives, key pathways to investigate include the inhibition of oxidative stress and apoptosis.[8]

Signaling Pathways in Neuroprotection

Oxidative stress and apoptosis are interconnected pathways leading to neuronal death. A potential neuroprotective agent may act at multiple points to disrupt this cascade.

G Toxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Caspase Caspase Activation (Caspase-3) Mito->Caspase triggers Apoptosis Apoptosis & Cell Death Caspase->Apoptosis executes Compound 6-Methoxychroman-4-amine HCl Compound->ROS scavenges? Compound->Mito stabilizes? Compound->Caspase inhibits?

Caption: Potential mechanisms of action against neurotoxin-induced cell death.

Protocol 2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Cell Treatment: Seed and treat cells with the test compound and neurotoxin as described in Protocol 1.1, steps 1-4.

  • Probe Loading: After the desired treatment period (e.g., 6-12 hours), wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Analysis: Normalize fluorescence intensity to cell number (e.g., via a parallel MTT assay or protein quantification) and express as a percentage of the toxin-treated control.

Protocol 2.2: Assessment of Apoptosis via Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage.

  • Cell Treatment: Treat cells in a 96-well plate as previously described.

  • Cell Lysis: After a 24-hour incubation, wash the cells with PBS and lyse them using a chilled lysis buffer provided in a commercial caspase-3 assay kit.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Caspase Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric equivalent) to the lysate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (e.g., 405 nm) or fluorescence (e.g., excitation ~400 nm, emission ~505 nm) using a plate reader.

  • Analysis: Quantify caspase-3 activity relative to the toxin-treated control group.

PART 3: Data Interpretation and Future Directions

Summarizing Quantitative Data

The results from the described assays should be compiled to provide a clear overview of the compound's neuroprotective profile.

AssayEndpoint MeasuredExpected Result with Neuroprotective Compound
MTT Assay Mitochondrial reductase activity (Cell Viability)Increased viability compared to toxin-only group
LDH Assay LDH release (Cytotoxicity)Decreased LDH release compared to toxin-only group
ROS Assay Intracellular ROS levels (Oxidative Stress)Decreased fluorescence compared to toxin-only group
Caspase-3 Assay Executioner caspase activity (Apoptosis)Decreased activity compared to toxin-only group

Establishing a Neuroprotective Profile: A compound demonstrating a dose-dependent increase in cell viability (MTT) and decrease in cytotoxicity (LDH), coupled with a reduction in ROS production and caspase-3 activity, would be considered a strong candidate for further investigation. These results would suggest that this compound may act as an antioxidant and anti-apoptotic agent in neuronal cells.

Next Steps and In Vivo Considerations: Positive in vitro results provide a strong rationale for advancing the compound to more complex models.

  • Advanced In Vitro Models: Utilize primary neuronal cultures or iPSC-derived neurons to confirm the effects in non-cancerous, more physiologically relevant cell types.[8]

  • In Vivo Models: If in vitro efficacy is confirmed, studies in animal models of neurodegeneration (e.g., MPTP-induced Parkinson's model in mice or a stroke model in rats) are the next critical step. These studies are essential to evaluate the compound's pharmacokinetics, ability to cross the blood-brain barrier, and efficacy in a whole-organism context.

References

Application Note: A Comprehensive Framework for Screening the Anticancer Activity of 6-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for conducting the initial in vitro screening of 6-Methoxychroman-4-amine hydrochloride, a novel compound with potential therapeutic applications. Given the diverse biological activities of chromane derivatives, a structured, multi-phase approach is essential to determine its cytotoxic and potential mechanistic properties against cancer cells.[1][2][3][4][5] This guide outlines a logical workflow, from primary cytotoxicity assessment using the MTT assay to preliminary mechanistic insights via apoptosis detection. It is designed for researchers in oncology, drug discovery, and pharmacology, providing robust, step-by-step protocols, data interpretation guidelines, and the scientific rationale behind each experimental choice.

Introduction and Scientific Rationale

The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][4] These compounds can interact with various cellular targets, leading to effects such as cell cycle arrest and the induction of apoptosis.[2] The subject of this note, this compound, is an unexplored derivative. Its structural features warrant a systematic investigation into its potential as an anticancer agent.

An effective preclinical screening cascade is critical for triaging new chemical entities.[6][7] The primary goal is to efficiently determine if a compound possesses cytotoxic or anti-proliferative activity against cancer cells. A positive result in a primary screen then justifies more complex, resource-intensive mechanistic studies. This application note proposes such a cascade, beginning with a broad cytotoxicity screen and progressing to an initial characterization of the mode of cell death.

Proposed Screening Cascade and Strategy

A tiered approach is the most efficient method for evaluating a novel compound. This strategy ensures that resources are focused on compounds that show meaningful biological activity in initial, cost-effective assays.[7]

Phase 1: Primary Cytotoxicity Screening
  • Objective: To determine if this compound exhibits dose-dependent cytotoxicity against a panel of human cancer cell lines.

  • Methodology: A colorimetric cell viability assay, such as the MTT assay, is recommended for its reliability and suitability for high-throughput screening.[8][9]

  • Outcome: Calculation of the half-maximal inhibitory concentration (IC50) value, which represents the drug concentration required to inhibit 50% of cell growth or viability.[10]

Phase 2: Preliminary Mechanistic Evaluation
  • Objective: If the compound is found to be cytotoxic (low micromolar IC50), the next logical step is to investigate the primary mechanism of cell death.

  • Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

  • Outcome: Quantitative assessment of apoptosis induction.

The overall experimental workflow is visualized below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight start Prepare Stock Solution of 6-Methoxychroman-4-amine HCl cell_selection Select & Culture Cancer Cell Line Panel (e.g., NCI-60) start->cell_selection mtt_assay Perform MTT Assay (72h incubation, 5-dose titration) cell_selection->mtt_assay data_analysis Calculate % Viability & Determine IC50 Values mtt_assay->data_analysis decision Is IC50 < 20 µM? data_analysis->decision stop_inactive Compound Deemed Inactive (At Test Concentrations) decision->stop_inactive No proceed Proceed to Mechanistic Studies decision->proceed Yes apoptosis_assay Annexin V / PI Staining & Flow Cytometry Analysis pathway_analysis Analyze Cell Populations (Viable, Apoptotic, Necrotic) apoptosis_assay->pathway_analysis proceed->apoptosis_assay

Caption: Proposed workflow for anticancer activity screening.

Part 1: Detailed Protocol for Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., a subset of the NCI-60 panel like MCF-7 (breast), A549 (lung), HCT116 (colon)).[16][17][18][19]

  • Doxorubicin (Positive Control)[20][21][22][][24]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines until they reach ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for "medium only" (blank) and "cells only" (untreated control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[16]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of Doxorubicin similarly.

    • Perform serial dilutions in culture medium to create 2X working concentrations (e.g., 200, 20, 2, 0.2, 0.02 µM).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well in triplicate. Add 100 µL of medium with 0.5% DMSO to vehicle control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 72 hours, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[25]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC50 Value:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Table 1: Example Data Presentation for IC50 Values (µM)

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
6-Methoxychroman-4-amine HCl [Experimental Value] [Experimental Value] [Experimental Value]

| Doxorubicin (Positive Control) | 0.05 | 0.09 | 0.07 |

Rationale: Doxorubicin is included as a potent, well-characterized chemotherapeutic agent that acts via DNA intercalation and topoisomerase II inhibition, providing a benchmark for cytotoxic potency.[20][21][]

Part 2: Detailed Protocol for Apoptosis Detection (Annexin V/PI Assay)

If the IC50 value from the primary screen is promising (typically <20 µM), this assay can determine if the compound induces apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[14][15] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11][12]

Materials and Reagents
  • Cancer cell line that showed sensitivity in the MTT assay

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[11]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 24 hours.

    • Treat cells in triplicate with this compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Include an untreated control and a vehicle (DMSO) control.

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.[11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Data Analysis and Interpretation

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.[11]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[11]

  • Upper Left (Annexin V- / PI+): Necrotic cells (primarily due to mechanical damage).

An effective pro-apoptotic compound will show a significant dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control.

Caption: A simplified overview of the intrinsic apoptosis pathway.

Conclusion and Future Directions

This application note provides a validated, two-phase framework for the initial anticancer screening of this compound. Successful identification of potent cytotoxic activity followed by confirmation of an apoptotic mechanism of action would establish this compound as a promising lead. Further studies would then be warranted, including cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and eventual progression to more complex in vitro models and in vivo studies.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 6-Methoxychroman-4-amine hydrochloride. While this specific chroman derivative is not extensively documented in publicly available cytotoxicity studies, the methodologies detailed herein are industry-standard for characterizing the effects of novel chemical entities on cell viability. This guide emphasizes the principles behind assay selection and provides robust, step-by-step protocols to ensure reliable and reproducible data generation.

Introduction to this compound and Cytotoxicity Profiling

This compound is a heterocyclic compound belonging to the chromane family.[1][2] Chromane derivatives have garnered interest in medicinal chemistry for their diverse biological activities, with some analogs showing potential as anticancer agents.[3][4] A critical initial step in the evaluation of any potential therapeutic compound is the characterization of its cytotoxic profile. Cytotoxicity testing determines the concentration at which a substance becomes toxic to living cells, providing essential information for establishing a therapeutic window and understanding its mechanism of action.

This document outlines three distinct, yet complementary, cell viability assays to construct a comprehensive cytotoxicity profile for this compound:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Neutral Red Uptake Assay: Assesses lysosomal integrity.

  • LDH Release Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.

By employing these multi-parametric approaches, researchers can gain a more nuanced understanding of how this compound affects cellular health.

PART 1: Foundational Principles of Cell Viability Assays

The choice of a cell viability assay is dictated by the cellular function one wishes to interrogate. It is best practice to use a combination of assays to build a more complete picture of a compound's cytotoxic effects.

Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that hinges on the metabolic activity of living cells.[5][6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9] This assay is a reliable indicator of overall cell health and proliferation.[5]

Lysosomal Integrity: The Neutral Red Uptake (NRU) Assay

The NRU assay is another quantitative method that relies on a different aspect of cell physiology: the integrity of lysosomes.[10][11] Viable cells can incorporate and bind the supravital dye, Neutral Red, within their lysosomes through active transport.[12] Compromised lysosomal membranes, a hallmark of cellular stress and toxicity, lead to a decreased uptake and retention of the dye.[13] The amount of dye extracted from the cells is proportional to the number of viable cells.[14]

Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a key event in late-stage apoptosis and necrosis.[16][17] The amount of LDH in the supernatant is measured through a coupled enzymatic reaction that results in a color change, which is proportional to the number of dead cells.[17][18]

PART 2: Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is crucial to include appropriate controls in each assay.

General Cell Culture and Compound Preparation
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions in culture medium to achieve the desired final concentrations.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[6][7][9]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Procedure:

  • Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the various concentrations of this compound. Include untreated (vehicle) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[5][7] A reference wavelength of >650 nm can be used to reduce background.[7]

Protocol 2: Neutral Red Uptake (NRU) Assay

This protocol is based on established NRU assay procedures.[10][12][13]

Materials:

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

  • Washing solution (e.g., PBS)

  • Solubilization/extraction solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).

  • Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of PBS to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of the solubilization/extraction solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at approximately 540 nm.[12][13]

Protocol 3: LDH Cytotoxicity Assay

This protocol outlines the general steps for a colorimetric LDH release assay.[16][17]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution for positive control)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with serial dilutions of this compound as described previously. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.[19]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[19]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[18]

PART 3: Data Analysis and Visualization

Quantitative Data Summary

The results of cell viability assays are typically expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is a standard metric for comparing cytotoxicity.

ParameterMTT AssayNeutral Red Uptake AssayLDH Assay
Principle Measures metabolic activityMeasures lysosomal integrityMeasures membrane integrity
Endpoint Absorbance (570 nm)Absorbance (540 nm)Absorbance (490 nm)
Indication % Viability% Viability% Cytotoxicity
Incubation Time 2-4 hours (reagent)2-3 hours (reagent)~30 minutes (reagent)

Experimental Workflow and Pathway Diagrams

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C Prepare Serial Dilutions of 6-Methoxychroman-4-amine HCl C->D E MTT Assay (Add MTT, Incubate, Solubilize) D->E F Neutral Red Assay (Add NR, Incubate, Extract) D->F G LDH Assay (Collect Supernatant, Add Reagents) D->G H Measure Absorbance (Microplate Reader) E->H F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Value I->J

Caption: General workflow for assessing compound cytotoxicity.

G cluster_cell Cellular Effects cluster_assay Assay Readout Compound 6-Methoxychroman-4-amine HCl Mitochondria Mitochondrial Dysfunction Reduced Dehydrogenase Activity Compound->Mitochondria Impacts Lysosome Lysosomal Damage Compromised Membrane Compound->Lysosome Impacts Membrane Plasma Membrane Rupture Loss of Integrity Compound->Membrane Impacts MTT Decreased MTT Reduction (↓ Purple Formazan) Mitochondria->MTT Measured by NR Decreased Neutral Red Uptake (↓ Red Dye) Lysosome->NR Measured by LDH Increased LDH Release (↑ Colorimetric Signal) Membrane->LDH Measured by

Caption: Relationship between cellular targets and viability assays.

References

Application Notes & Protocols: 6-Methoxychroman-4-amine Hydrochloride as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chroman Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The chroman (benzopyran) scaffold is a quintessential example of such a privileged structure.[1] Found in numerous natural products and synthetic compounds, the chroman core exhibits a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

6-Methoxychroman-4-amine hydrochloride emerges as a particularly valuable building block for drug discovery programs. It strategically combines the proven chroman scaffold with two key functional handles:

  • The 6-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring, potentially enhancing binding interactions with biological targets and improving metabolic stability.

  • The 4-Amine Group: As a primary amine, this functional group is a versatile anchor point for a multitude of chemical transformations, allowing for the systematic and efficient generation of diverse compound libraries.

This guide provides a detailed exploration of the synthetic utility of this compound, complete with actionable protocols and insights into its application for creating novel molecular entities.

Physicochemical Properties

A thorough understanding of a building block's properties is fundamental to its successful application in synthesis.

PropertyValue
Chemical Name (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS Number 1392219-07-6[5]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [5]
Appearance White to off-white solid[5]
Storage Conditions Inert atmosphere, Room Temperature[5]

Core Synthetic Strategies for Library Development

The primary amine of this compound is the key to its versatility, enabling rapid diversification through two principal reaction pathways: N-Acylation and Reductive Amination. These methods are staples of medicinal chemistry for their reliability, broad substrate scope, and amenability to parallel synthesis.

Workflow for Library Generation

The following diagram illustrates how this single building block can be leveraged to produce a diverse library of distinct chemical entities for high-throughput screening and lead optimization.

G cluster_0 Core Building Block cluster_1 Primary Derivatization Reactions cluster_2 Resulting Compound Classes cluster_3 Drug Discovery Output A 6-Methoxychroman-4-amine HCl B N-Acylation (Amide Bond Formation) A->B RCOCl or (RCO)₂O C Reductive Amination (N-Alkylation) A->C RCHO/RCOR', Reducing Agent D Amide Derivatives B->D E N-Alkyl Amine Derivatives C->E F Diverse Chemical Library for Screening D->F E->F G GPCR GPCR Agonist (e.g., Angiotensin II) RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GDP/GTP Exchange RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_P MLC Phosphatase (Inactive) ROCK->MLCP_P Inhibits MLC_P Phosphorylated MLC ROCK->MLC_P Phosphorylates MLC Kinase Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor Chroman-based ROCK Inhibitor Inhibitor->ROCK Blocks Activity

References

Derivatization of 6-Methoxychroman-4-amine hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 6-Methoxychroman-4-amine for Structure-Activity Relationship (SAR) Studies

Authored by: Gemini, Senior Application Scientist

Abstract

The chromane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Specifically, 6-methoxychroman-4-amine serves as a versatile starting point for the development of novel therapeutic agents. Its structure, featuring a primary amine on a conformationally relevant heterocyclic core, presents an ideal handle for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the systematic derivatization of 6-methoxychroman-4-amine hydrochloride. We present field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, explaining the chemical rationale behind each step. The overarching goal is to generate a chemically diverse library of analogues for robust Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[3][4]

Introduction: The Chromane Scaffold and the Imperative of SAR

The chromane scaffold is a bicyclic ether where a dihydropyran ring is fused to a benzene ring.[5] This structural motif is found in compounds with diverse pharmacological properties, including antioxidant, anticancer, and neuroprotective activities.[5][6] The 4-amino substituted chromane, in particular, provides a three-dimensional structure that can be strategically modified to probe interactions with biological targets.

Structure-Activity Relationship (SAR) analysis is the process of correlating the structural features of a molecule with its biological or pharmacological activity.[7] By systematically altering a lead compound, such as 6-methoxychroman-4-amine, and assessing the biological impact of each change, medicinal chemists can build a comprehensive understanding of the pharmacophore.[8][9] This knowledge is critical for optimizing lead compounds to enhance potency, improve selectivity, and refine pharmacokinetic properties.[4] The primary amine at the C4 position of 6-methoxychroman-4-amine is a prime target for derivatization due to its nucleophilicity and its potential to form key interactions (e.g., hydrogen bonds, ionic bonds) within a target's binding site.

This guide focuses on three robust and versatile derivatization strategies to explore the chemical space around this scaffold.

SAR_Workflow cluster_0 Drug Discovery Cycle A Lead Compound (6-Methoxychroman-4-amine) B Chemical Derivatization (Library Synthesis) A->B Synthesize Analogues C Biological Screening (In Vitro / In Vivo Assays) B->C Test Activity D Data Analysis (SAR Establishment) C->D Correlate Structure with Activity E Design of New Optimized Compounds D->E Rational Design E->B Iterative Optimization

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Core Starting Material: this compound

Before proceeding to derivatization, it is essential to handle the starting material correctly. 6-Methoxychroman-4-amine is typically supplied as a hydrochloride salt to improve its stability and handling properties. For most reactions, the free base must be generated in situ or extracted prior to use. This is usually achieved by treating the hydrochloride salt with an appropriate base.

PropertyValueSource
Chemical Name 6-methoxy-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
CAS Number 67858-19-9
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to Yellow Solid
Storage Sealed in dry, room temperature

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three distinct and highly effective methods for modifying the primary amine of 6-methoxychroman-4-amine. Each protocol is designed to be a self-validating system, with clear steps and explanations.

Derivatization_Schemes cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds Core 6-Methoxychroman-4-amine Acylation N-Acylation (Amide Formation) Core->Acylation R-COCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Core->Sulfonylation R-SO₂Cl, Base ReductiveAmination Reductive Amination (Secondary Amine Formation) Core->ReductiveAmination R'-CHO, [H] Amide N-Acyl Derivatives Acylation->Amide Sulfonamide N-Sulfonyl Derivatives Sulfonylation->Sulfonamide SecAmine N-Alkyl Derivatives ReductiveAmination->SecAmine

Caption: Key derivatization pathways from the 6-methoxychroman-4-amine core.

Strategy 1: N-Acylation for Amide Library Synthesis

Rationale: N-acylation is a fundamental reaction that converts the primary amine into a stable amide.[10] This modification is crucial for SAR studies as it neutralizes the basicity of the amine, introduces a hydrogen bond donor (N-H) and acceptor (C=O), and allows for the introduction of a wide variety of substituents (R-groups). These R-groups can be used to probe steric limitations, explore hydrophobic pockets, or introduce new functional groups. The reaction with an acyl chloride is robust and generally high-yielding.[11]

Detailed Protocol: General Procedure for N-Acylation

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (TEA, 2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes. The initial suspension should become a clear solution as the free base is formed.

    • Expert Insight: Using slightly more than two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl byproduct generated during the acylation.[10]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

ParameterConditionRationale
Amine 6-Methoxychroman-4-amine HCl (1.0 eq)Starting scaffold
Acylating Agent R-COCl (1.1 eq)Introduces desired R-group
Base Triethylamine (2.2 eq)Frees the amine and neutralizes HCl byproduct
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, good solubility for reagents
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products
Reaction Time 2-6 hoursTypical time for completion, should be monitored by TLC/LC-MS
Strategy 2: N-Sulfonylation for Sulfonamide Library Synthesis

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs. It is a bioisostere of an amide but possesses distinct properties: it is more acidic, typically non-planar, and can engage in different hydrogen bonding patterns. Introducing a sulfonamide allows for probing these specific interactions within a biological target.[12] The reaction of a primary amine with a sulfonyl chloride is the most common method for sulfonamide synthesis.[13]

Detailed Protocol: General Procedure for N-Sulfonylation

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous pyridine as the solvent (~0.2 M). Pyridine will act as both the solvent and the base.

    • Expert Insight: Pyridine is often an excellent choice as it is a sufficiently strong base and an effective solvent for both the amine and the sulfonyl chloride.[12] Alternatively, a non-coordinating base like TEA in DCM can be used, as in the acylation protocol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.05 eq) portion-wise or as a solution in a small amount of anhydrous DCM. The addition should be slow to prevent a common side reaction: di-sulfonylation.[14]

    • Causality: The mono-sulfonamide product is acidic and can be deprotonated by the base. The resulting anion can react with a second molecule of sulfonyl chloride. Slow addition and controlled stoichiometry keep the concentration of the sulfonylating agent low, favoring the desired mono-sulfonylation.[13][14]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Strategy 3: Reductive Amination for N-Alkyl Library Synthesis

Rationale: Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[15] This strategy is ideal for introducing larger and more flexible alkyl groups compared to acylation. It maintains the basicity of the nitrogen atom (or slightly modifies it), which can be crucial if a positive charge is required for a key ionic interaction with the target. The one-pot reaction using a mild, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly efficient and tolerates a wide range of functional groups.[16][17]

Detailed Protocol: General Procedure for Reductive Amination

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, ~0.2 M).

  • Base and Acid: Add TEA (1.1 eq) to free the primary amine. If reacting with a ketone, adding acetic acid (AcOH, 1.0 eq) as a catalyst can accelerate imine formation.[17] Stir the mixture for 30 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

    • Expert Insight: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[17][18] It is also less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).

  • Reaction: Stir the reaction at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting amine.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Characterization of Synthesized Derivatives

Rigorous characterization is essential to confirm the structure and purity of each new derivative before biological testing. A combination of analytical techniques should be employed.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the new molecule. Key diagnostic signals include the appearance of new peaks corresponding to the added substituent and shifts in the peaks adjacent to the derivatized nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. LC-MS is invaluable for monitoring reaction progress and assessing final purity.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for compounds sent to biological screening.[21] Both reverse-phase and normal-phase methods can be developed.[19]

Conclusion

The derivatization of the 6-methoxychroman-4-amine scaffold is a strategic endeavor that enables a thorough exploration of the structure-activity landscape. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination provide robust and versatile methods for generating a diverse library of analogues. By carefully choosing the derivatization strategy and the corresponding reagents, researchers can systematically probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity. This rational, iterative approach is fundamental to the process of transforming a promising lead compound into a viable drug candidate.

References

6-Methoxychroman-4-amine hydrochloride in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

6-Methoxychroman-4-amine Hydrochloride: A Privileged Scaffold for the Synthesis of Potent and Selective Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[1] A successful strategy in kinase inhibitor development involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2][3] The chroman ring system is one such scaffold, valued for its synthetic accessibility and its ability to form key interactions within the ATP-binding site of kinases.[2][4][5] This guide provides an in-depth look at this compound, a versatile building block for the synthesis of potent kinase inhibitors. We will explore the synthetic rationale, provide a detailed protocol for its use in the synthesis of a Rho-kinase (ROCK-II) inhibitor, and discuss the structural basis for its efficacy.

Introduction: The Chroman Scaffold in Kinase Inhibition

The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a recurring motif in a wide array of biologically active compounds.[6] In the context of kinase inhibition, its structural rigidity and three-dimensional shape allow it to present appended functional groups in precise orientations. This facilitates critical interactions with the kinase active site, particularly the hinge region that anchors ATP.[7]

The 4-amino group of 6-Methoxychroman-4-amine serves as a key handle for synthetic elaboration. It provides a nucleophilic center for the formation of amide, urea, or sulfonamide linkages, allowing for the modular assembly of a diverse library of inhibitors. The 6-methoxy group can also influence solubility and engage in specific interactions within the binding pocket. The inherent chirality at the C4 position is another critical feature, as stereochemistry often plays a decisive role in the potency and selectivity of kinase inhibitors.

cluster_kinase Kinase ATP-Binding Pocket cluster_action Mechanism of Inhibition ATP ATP Hinge Hinge Region (Hydrogen Bonding) ATP->Hinge H-Bonds Inhibitor Chroman-Based Inhibitor Inhibitor->Hinge H-Bonds Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interactions Action Competitive Inhibition: Inhibitor blocks ATP binding, preventing phosphorylation.

Figure 1: General mechanism of competitive kinase inhibition by a chroman-based inhibitor.

Synthetic Strategy: A Modular Approach

The primary synthetic utility of this compound is its role as a core fragment in a modular drug design strategy. The most common transformation involves an amide bond formation with a suitably functionalized carboxylic acid. This "second fragment" is typically designed to target the solvent-exposed region of the ATP-binding site, which is a key determinant of inhibitor selectivity across the kinome.

This approach allows for the rapid generation of analogues (a technique known as parallel synthesis) to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

cluster_reaction Core Synthesis Start 6-Methoxychroman- 4-amine HCl Coupling Amide Coupling (e.g., EDC, HOAt) Start->Coupling Acid R-COOH (Selectivity Fragment) Acid->Coupling Product Final Kinase Inhibitor Coupling->Product cluster_rock ROCK-II Active Site cluster_inhibitor Chroman-Based Inhibitor Hinge Hinge Residue (e.g., Met) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Chroman Chroman Core Chroman->Gatekeeper Steric Fit Chroman->HydrophobicPocket van der Waals Amide Amide Linker Amide->Hinge H-Bond R_Group Selectivity Fragment (R) R_Group->SolventFront Specificity

References

Application Notes and Protocols for 6-Methoxychroman-4-amine hydrochloride in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Chroman Scaffold in CNS Disorders

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases. Within the realm of central nervous system (CNS) drug development, specific chroman-based molecules are emerging as promising candidates for neurodegenerative and neurological disorders. This document provides a detailed guide to the potential applications and experimental evaluation of 6-Methoxychroman-4-amine hydrochloride, a specific chroman derivative, in the context of CNS drug discovery.

While direct studies on this compound are limited, compelling evidence from structurally related compounds, such as (S)-6-methoxy-chroman-3-carboxylic acid, points towards the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as a primary therapeutic target.[3] Dysregulation of the Rho-ROCK signaling pathway is implicated in the pathogenesis of several CNS disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and multiple sclerosis.[4][5][6] Therefore, the protocols and applications detailed herein are framed around the hypothesis that this compound functions as a ROCK2 inhibitor, offering a novel therapeutic avenue for these debilitating conditions.

Hypothesized Mechanism of Action: ROCK2 Inhibition in the CNS

ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, which is fundamental to various cellular processes in the CNS, including neuronal morphology, synaptic plasticity, and axonal regeneration.[4][5] Overactivity of ROCK2 has been linked to detrimental processes in the CNS, such as neuronal apoptosis, synaptic and neuronal loss, neuroinflammation, and demyelination.[6][7][8][9]

The therapeutic rationale for inhibiting ROCK2 in the CNS is multifaceted:

  • Neuroprotection and Synaptic Preservation: By inhibiting ROCK2, it may be possible to mitigate neuronal and synaptic loss, key pathological features of many neurodegenerative diseases.[7][8]

  • Reduction of Neuroinflammation: Selective ROCK2 inhibition has been shown to dampen pro-inflammatory immune responses in the CNS.[9]

  • Promotion of Remyelination: ROCK2 inhibitors may promote the differentiation and maturation of oligodendrocytes, the cells responsible for myelinating axons in the CNS, offering a strategy for treating demyelinating diseases like multiple sclerosis.[9]

  • Enhancement of Autophagy: ROCK2 inhibition can stimulate autophagy, the cellular process for clearing aggregated and misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease.[6]

Proposed Signaling Pathway

ROCK2_Inhibition_Pathway cluster_disease CNS Disease Pathogenesis cluster_therapeutic Therapeutic Intervention Neuronal Injury/Stress Neuronal Injury/Stress RhoA Activation RhoA Activation Neuronal Injury/Stress->RhoA Activation ROCK2 Activation ROCK2 Activation RhoA Activation->ROCK2 Activation Pathological Processes Neuronal Apoptosis Synaptic Loss Neuroinflammation Demyelination ROCK2 Activation->Pathological Processes Therapeutic Outcomes Neuroprotection Reduced Inflammation Remyelination Enhanced Autophagy 6-Methoxychroman-4-amine 6-Methoxychroman-4-amine hydrochloride 6-Methoxychroman-4-amine->ROCK2 Activation Inhibition

Caption: Proposed mechanism of this compound via ROCK2 inhibition.

Experimental Protocols

The following protocols are designed to investigate the hypothesized activity of this compound as a ROCK2 inhibitor for CNS applications.

Part 1: In Vitro Characterization

Objective: To determine the direct inhibitory effect of this compound on ROCK2 activity and its neuroprotective potential in cellular models.

1.1. Kinase Inhibition Assay

  • Principle: To quantify the direct inhibition of ROCK2 enzymatic activity by the test compound.

  • Methodology:

    • Utilize a commercially available in vitro ROCK2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine recombinant human ROCK2 enzyme, the appropriate substrate (e.g., long S6 kinase substrate peptide), and ATP.

    • Add the diluted test compound to the wells. Include a known ROCK2 inhibitor (e.g., Fasudil) as a positive control and DMSO as a vehicle control.

    • Incubate the plate according to the manufacturer's instructions to allow the kinase reaction to proceed.

    • Terminate the reaction and measure the remaining ATP using a luminescent readout.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ROCK2 activity.

1.2. Cellular Neuroprotection Assay

  • Principle: To assess the ability of the compound to protect neuronal cells from excitotoxicity, a common pathological process in many CNS disorders.

  • Methodology:

    • Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.

    • After the incubation period with the neurotoxin, assess cell viability using a standard method such as the MTT assay or LDH release assay.

    • Compare the viability of cells treated with the test compound to that of untreated and vehicle-treated cells to determine the neuroprotective effect.

1.3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

  • Principle: To evaluate the potential of the compound to cross the BBB, a critical requirement for CNS drugs.

  • Methodology:

    • Employ a Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput initial screen. This non-cell-based model predicts passive diffusion.

    • For a more physiologically relevant assessment, use a cell-based in vitro BBB model, such as a co-culture of brain capillary endothelial cells and astrocytes.

    • Grow the endothelial cells on a porous membrane insert, creating a monolayer that mimics the BBB.

    • Add this compound to the apical (blood) side of the insert.

    • After a defined incubation period, measure the concentration of the compound in the basolateral (brain) side using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the barrier.

Part 2: In Vivo Evaluation

Objective: To assess the efficacy of this compound in animal models of CNS disorders.

2.1. Animal Models of Neurodegenerative Disease

  • Alzheimer's Disease Model: Utilize transgenic mouse models that overexpress amyloid precursor protein and presenilin-1 (e.g., 5XFAD mice). Administer this compound chronically and assess cognitive function using behavioral tests like the Morris water maze. Post-mortem analysis of brain tissue can be performed to quantify amyloid plaques and neuroinflammation.

  • Parkinson's Disease Model: Employ the MPTP-induced mouse model of Parkinson's disease. Treat animals with the compound before or after MPTP administration and evaluate motor function using tests such as the rotarod test. Histological analysis of the substantia nigra can be used to assess dopaminergic neuron survival.

  • Multiple Sclerosis Model: Use the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. Administer the compound at the onset or peak of the disease and monitor clinical scores of paralysis. Histological analysis of the spinal cord can be performed to assess demyelination and immune cell infiltration.[9]

  • Epilepsy Model: Induce seizures in mice using a chemoconvulsant like kainic acid. Administer the compound and monitor seizure frequency and severity. In vivo micro-PET imaging can be used to assess synaptic density.[7][8]

2.2. Pharmacokinetic (PK) and Brain Penetration Studies

  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo, with a focus on its ability to reach the CNS.

  • Methodology:

    • Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood and brain tissue samples at multiple time points after administration.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

    • Determine the brain-to-plasma concentration ratio to confirm that the compound effectively crosses the BBB.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Kinase_Assay ROCK2 Kinase Inhibition Assay (IC50 Determination) Neuroprotection Cellular Neuroprotection Assay (e.g., against excitotoxicity) Kinase_Assay->Neuroprotection Promising Candidate BBB_Permeability In Vitro BBB Permeability Assay (PAMPA, cell-based) Neuroprotection->BBB_Permeability PK_Brain_Penetration Pharmacokinetics & Brain Penetration (LC-MS/MS) BBB_Permeability->PK_Brain_Penetration Good Permeability Efficacy_Models Efficacy in Animal Models (AD, PD, MS, Epilepsy) PK_Brain_Penetration->Efficacy_Models Favorable PK & Brain Exposure Tox_Safety Toxicology & Safety Pharmacology Efficacy_Models->Tox_Safety Demonstrated Efficacy

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueMethod
Molecular FormulaC10H14ClNO2---
Molecular Weight215.68 g/mol ---
Purity>97%HPLC
ROCK2 IC50To be determinedKinase Inhibition Assay
Neuroprotection EC50To be determinedCellular Neuroprotection Assay
BBB PappTo be determinedIn Vitro BBB Permeability Assay

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

ParameterIntravenousOral
Half-life (t1/2)To be determinedTo be determined
Clearance (CL)To be determinedTo be determined
Volume of Distribution (Vd)To be determinedTo be determined
Bioavailability (F%)---To be determined
Brain/Plasma RatioTo be determinedTo be determined

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a promising starting point for the development of novel CNS therapeutics. Based on the established role of the chroman scaffold and the compelling evidence for ROCK2 as a key target in various neurological disorders, a structured investigation into the properties and efficacy of this compound is warranted. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential as a clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methoxychroman-4-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxychroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most logical and widely employed synthesis proceeds in two main stages:

  • Synthesis of the 6-Methoxychroman-4-one intermediate: This is typically achieved by reacting 2'-hydroxy-5'-methoxyacetophenone with a suitable three-carbon synthon. A common and effective method is the reaction with paraformaldehyde in the presence of a secondary amine catalyst like pyrrolidine or piperidine.[1]

  • Conversion of the ketone to the target amine hydrochloride: This transformation is most effectively carried out via a reductive amination pathway. A highly successful approach involves the formation of an oxime intermediate from 6-Methoxychroman-4-one, followed by its reduction to the primary amine. The final step is the formation of the hydrochloride salt, which improves stability, handling, and often, aqueous solubility.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Oxime Formation Step

Q: I am experiencing a low yield during the conversion of 6-Methoxychroman-4-one to its oxime. What are the likely causes and how can I improve it?

A: Low yield in oxime formation is often related to incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:

  • Inadequate Reaction Time or Temperature: Oximation can be slower than expected. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating can sometimes be employed to drive the reaction to completion, but be cautious of potential side reactions at elevated temperatures.

  • Suboptimal pH: The reaction of a ketone with hydroxylamine is pH-dependent. The ideal pH is typically mildly acidic to facilitate the initial nucleophilic attack of hydroxylamine on the protonated carbonyl group. However, strongly acidic conditions can lead to the degradation of the oxime.[2] A buffered system or the use of hydroxylamine hydrochloride with a mild base (e.g., sodium acetate) is recommended to maintain the optimal pH range.

  • Reagent Quality: Ensure the hydroxylamine hydrochloride and any base used are of high purity and dry. Moisture can interfere with the reaction.

Experimental Protocol: Optimized Oximation of 6-Methoxychroman-4-one

  • Dissolve 6-Methoxychroman-4-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a mild base like sodium acetate (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically poured into water to precipitate the oxime, which can then be collected by filtration.

Issue 2: Poor Yield and/or Formation of Side Products During the Reduction of the Oxime

Q: My reduction of 6-Methoxychroman-4-one oxime is resulting in a low yield of the desired primary amine and the formation of secondary amines or other impurities. How can I optimize this critical step?

A: This is a common challenge. The choice of reducing agent and reaction conditions is paramount to selectively obtaining the primary amine.

The reduction of oximes can sometimes lead to the formation of secondary amines as byproducts. This occurs when the initially formed primary amine reacts with the intermediate imine, which is also susceptible to reduction.

Recommended Solution: Sodium Borohydride with a Transition Metal Salt

While powerful reducing agents like lithium aluminum hydride can be used, they are often non-selective and difficult to handle. A more controlled and efficient method is the use of sodium borohydride in the presence of a transition metal salt, such as copper (II) sulfate or nickel (II) chloride. This system mimics catalytic hydrogenation and provides a more selective reduction of the oxime to the primary amine.

Table 1: Comparison of Reducing Agents for Oxime Reduction

Reducing Agent SystemAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Powerful reducing agentNon-selective, difficult to handle, pyrophoric
Catalytic Hydrogenation (e.g., H₂/Pd-C)High yields, clean reactionRequires specialized high-pressure equipment
Sodium Borohydride (NaBH₄) aloneMild and safeGenerally ineffective for oxime reduction[3]
Sodium Borohydride/Copper (II) Sulfate Good yields, selective for primary amine, inexpensive, easy to handle May require optimization of stoichiometry
Sodium Borohydride/Nickel (II) ChlorideSimilar to the copper system, effective for some oximesPotential for nickel contamination

Experimental Protocol: Selective Reduction of 6-Methoxychroman-4-one Oxime

  • Suspend the 6-Methoxychroman-4-one oxime (1 equivalent) in methanol.

  • Add copper (II) sulfate pentahydrate (catalytic to stoichiometric amounts, requires optimization) to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves quenching with an acid, followed by basification and extraction of the free amine.

Workflow for the Synthesis of 6-Methoxychroman-4-amine

G Start 6-Methoxychroman-4-one Oxime 6-Methoxychroman-4-one Oxime Start->Oxime Hydroxylamine HCl, NaOAc, EtOH Amine 6-Methoxychroman-4-amine (Free Base) Oxime->Amine NaBH4, CuSO4, MeOH HCl_Salt 6-Methoxychroman-4-amine HCl Amine->HCl_Salt HCl in Ether/EtOAc

Caption: Synthetic pathway from ketone to hydrochloride salt.

Issue 3: Difficulty in Isolating and Purifying the Final Hydrochloride Salt

Q: I am having trouble obtaining a clean, crystalline hydrochloride salt of 6-Methoxychroman-4-amine. It's either an oil or impure. What are the best practices for this final step?

A: The formation and purification of the hydrochloride salt is a crucial step for obtaining a stable and easy-to-handle final product.[1] Here are key considerations:

  • Purity of the Free Amine: The primary reason for difficulty in salt formation is often impurities in the free amine. Ensure the crude amine from the reduction step is thoroughly purified before attempting salt formation. Column chromatography on silica gel is a common and effective method.

  • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents during the salt formation to prevent the incorporation of water into the crystal lattice, which can lead to an oily or sticky product.[1]

  • Solvent Choice: The choice of solvent is important. The free amine should be soluble, while the hydrochloride salt should be insoluble to facilitate precipitation. Common solvent systems include diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.[1]

  • Controlled Precipitation: Add the HCl solution (e.g., HCl in diethyl ether) slowly to the solution of the free amine with stirring. Rapid addition can lead to the formation of fine particles or an oil. If an oil forms, try scratching the side of the flask with a glass rod or adding a seed crystal to induce crystallization.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 6-Methoxychroman-4-amine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

  • Continue addition until the precipitation of the white solid is complete. You can check the pH of the solution with moist pH paper to ensure it is acidic.

  • Collect the precipitated hydrochloride salt by filtration.

  • Wash the solid with a small amount of the anhydrous solvent to remove any residual impurities.

  • Dry the final product under vacuum.

Troubleshooting Logic for Synthesis Optimization

G cluster_oxime Oxime Formation Issues cluster_reduction Reduction Step Issues cluster_salt Salt Formation Issues Start Low Final Yield? Check_Oxime Check Oxime Yield & Purity Start->Check_Oxime Check_Reduction Check Reduction Yield & Purity Start->Check_Reduction Check_Salt Check Salt Formation & Purity Start->Check_Salt Oxime_pH Optimize pH (mildly acidic) Check_Oxime->Oxime_pH Oxime_Time Increase Reaction Time/Temp Check_Oxime->Oxime_Time Oxime_Reagent Check Reagent Quality Check_Oxime->Oxime_Reagent Reduction_Agent Use NaBH4/CuSO4 Check_Reduction->Reduction_Agent Reduction_Temp Control Temperature (ice bath) Check_Reduction->Reduction_Temp Salt_Purity Purify Free Amine First Check_Salt->Salt_Purity Salt_Anhydrous Use Anhydrous Solvents Check_Salt->Salt_Anhydrous Salt_Solvent Optimize Solvent System Check_Salt->Salt_Solvent Reduction_Side Minimize Secondary Amine Formation Reduction_Agent->Reduction_Side

References

Technical Support Center: Purification of 6-Methoxychroman-4-amine Hydrochloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Methoxychroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar amine compounds.

I. Understanding the Molecule and the Challenge

6-Methoxychroman-4-amine is a primary amine with a basic nitrogen atom, making it susceptible to strong interactions with the acidic silanol groups on standard silica gel. This interaction often leads to poor peak shape, tailing, and in some cases, irreversible adsorption to the stationary phase. The hydrochloride salt form, while improving stability and handling, introduces its own set of considerations for chromatographic purification.[1][2]

Molecular Structure:

troubleshooting_streaking start Problem: Amine Streaking/Tailing on Silica option1 Option A: Modify Mobile Phase start->option1 option2 Option B: Change Stationary Phase start->option2 sub_option1a Add a competing base (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) option1->sub_option1a sub_option2a Use Amine-Functionalized Silica option2->sub_option2a sub_option2b Use Basic Alumina option2->sub_option2b sub_option1b Rationale: The competing base neutralizes acidic sites on the silica. sub_option1a->sub_option1b sub_option2c Rationale: These stationary phases have a basic or neutral surface, minimizing acid-base interactions. sub_option2a->sub_option2c sub_option2b->sub_option2c

References

Technical Support Center: Recrystallization of 6-Methoxychroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methoxychroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline material.

Introduction to the Crystallization of this compound

This compound is an amine salt, and as such, its purification by recrystallization is a crucial step to ensure the removal of process-related impurities and to obtain a crystalline solid with the desired physical properties. The hydrochloride salt form generally enhances the crystallinity and stability of the parent amine. The success of recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature and sparingly soluble at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent system for the recrystallization of this compound?

A1: As an amine hydrochloride, this compound is a polar salt. Therefore, polar protic solvents are the most suitable choice for its recrystallization. The recommended starting points for solvent screening are:

  • Single-solvent systems: Ethanol, methanol, or isopropanol.

  • Mixed-solvent systems (binary systems): A combination of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) can be highly effective. Common binary systems for amine hydrochlorides include ethanol/diethyl ether or ethanol/ethyl acetate.

Q2: How do I perform a solvent selection test for recrystallization?

A2: To empirically determine the best solvent, take a small amount of your crude this compound and test its solubility in various solvents. A good recrystallization solvent will dissolve the compound when heated to its boiling point but will result in poor solubility at room temperature or upon cooling in an ice bath.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent that is a better solvent for the compound to lower the supersaturation level.

  • Allow the solution to cool more slowly. This provides the molecules with the necessary time to orient themselves into a crystal lattice.

Q4: I am not getting any crystal formation even after the solution has cooled. What are the next steps?

A4: A lack of crystallization can be due to several factors, including insufficient concentration or the absence of nucleation sites. Try the following troubleshooting steps:

  • Induce crystallization by scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

  • Concentrate the solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Use an anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then gently heat until the solution is clear again and allow it to cool slowly.

Q5: My purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Recovery/Low Yield - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Re-evaluate your solvent choice; consider a less polar solvent or an anti-solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure your filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Oiling Out - Cooling the solution too quickly.- The compound is melting in the hot solvent.- High concentration of impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add more solvent to the hot solution to lower the saturation point.- Consider a preliminary purification step like a column chromatography if impurity levels are very high.
No Crystal Formation - Solution is not supersaturated.- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask or add a seed crystal.- Cool the solution to a lower temperature (e.g., in a freezer).
Crystals are colored - Presence of colored impurities.- Add activated charcoal to the hot solution and perform a hot filtration before cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general starting point for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for 5-10 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Binary Solvent Recrystallization using Ethanol/Diethyl Ether

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still warm, add diethyl ether dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Gently reheat the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethanol and diethyl ether for washing.

Visual Workflow and Troubleshooting Diagrams

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude Product C Dissolve in Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Cool Slowly C->E No insolubles D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield TooDilute Solution too dilute? NoCrystals->TooDilute Yes NoNucleation No nucleation sites? NoCrystals->NoNucleation No CoolingFast Cooling too fast? OilingOut->CoolingFast Yes Impure High impurity level? OilingOut->Impure No TooSoluble Too soluble in cold solvent? LowYield->TooSoluble Yes LostOnFilter Lost during hot filtration? LowYield->LostOnFilter No Evaporate Evaporate some solvent TooDilute->Evaporate ScratchSeed Scratch flask or add seed crystal NoNucleation->ScratchSeed SlowCool Cool down slower CoolingFast->SlowCool AddSolvent Reheat and add more solvent Impure->AddSolvent ChangeSolvent Try a different solvent/anti-solvent TooSoluble->ChangeSolvent Preheat Preheat filtration apparatus LostOnFilter->Preheat

Caption: A decision tree for troubleshooting common recrystallization issues.

Technical Support Center: Navigating the Solution Stability of 6-Methoxychroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxychroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower you in your experimental endeavors.

Introduction: Understanding the Molecule

This compound is a versatile building block in pharmaceutical research, valued for its unique chroman scaffold.[1] The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free amine.[2][3] However, like many amine hydrochlorides and chroman derivatives, its stability in solution can be influenced by a variety of environmental factors, leading to potential degradation and compromised experimental outcomes.[4][5] This guide will walk you through the most common stability challenges and provide robust protocols to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The pH of the solution can significantly impact the equilibrium between the protonated (more stable) and free amine forms of the molecule.[1][6] Generally, acidic conditions favor the protonated state, while neutral to alkaline conditions can increase the concentration of the more reactive free amine, making it susceptible to degradation.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4][7]

  • Light: The chroman ring system can be susceptible to photodegradation, especially upon exposure to UV light.[8] This can lead to the formation of photo-adducts or cleavage of the chroman ring.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the amine group or other susceptible sites on the molecule.[8]

Q2: I've observed a change in the color of my stock solution over time. What could be the cause?

A change in the color of your solution is often an indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation. It is crucial to investigate the cause immediately to ensure the integrity of your experiments. We recommend performing a forced degradation study to identify potential degradation pathways and their corresponding products.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For general use, preparing stock solutions in a slightly acidic aqueous buffer (e.g., pH 4-5) or in anhydrous aprotic solvents like DMSO or DMF is recommended. The choice of solvent should also be guided by the specific requirements of your downstream application. It is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: How should I properly store my solutions of this compound to ensure maximum stability?

To maximize the stability of your solutions, adhere to the following storage guidelines:

  • Short-term storage (1-2 days): Store at 2-8°C in a tightly sealed, light-protected container.

  • Long-term storage: Aliquot your stock solution into smaller volumes and store at -20°C or -80°C. This minimizes the impact of repeated freeze-thaw cycles.

  • Light protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[8]

  • Inert atmosphere: For sensitive applications, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause Troubleshooting Steps
Degradation of the active compound. 1. Verify Solution Integrity: Analyze your stock and working solutions using a stability-indicating HPLC method to determine the concentration of the intact compound. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Optimize Storage Conditions: Review your storage procedures against the recommendations in the FAQs.
Interaction with other components in the assay medium. 1. Assess Matrix Effects: Run control experiments to evaluate the stability of this compound in your specific assay buffer or medium over the time course of the experiment.
Issue 2: Appearance of unknown peaks in my chromatogram.
Potential Cause Troubleshooting Steps
Formation of degradation products. 1. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate and identify potential degradation products.[9][10] 2. Utilize LC-MS/MS: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to characterize the structure of the unknown peaks.[11][12]
Contamination of the sample or solvent. 1. Analyze Blanks: Inject your solvent and a blank sample (without the compound) to rule out contamination from these sources.

Experimental Protocols: Assessing Solution Stability

To proactively address stability concerns, we recommend performing a forced degradation study. This will help you understand the degradation pathways and develop a stability-indicating analytical method.[13]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.[14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 1, 4, and 12 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation:

    • Incubate the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation:

    • Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Concurrently, keep a control sample wrapped in aluminum foil in the same chamber.

3. Sample Analysis:

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Column Temperature 30°C

Visualization of Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The following diagrams illustrate these potential transformations.

G cluster_main Potential Degradation Pathways Parent 6-Methoxychroman-4-amine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation

Caption: Overview of potential degradation routes for 6-Methoxychroman-4-amine.

G cluster_hydrolysis Hydrolytic Degradation Parent 6-Methoxychroman-4-amine Demethylation 6-Hydroxychroman-4-amine (Demethylation) Parent->Demethylation Acid/Base Catalysis Ring_Opening Ring-Opened Product Parent->Ring_Opening Strong Acid/Base

Caption: Potential products from hydrolytic degradation.

G cluster_oxidation Oxidative Degradation Parent 6-Methoxychroman-4-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent Deamination 6-Methoxychroman-4-one (Deamination) Parent->Deamination Oxidative Deamination

Caption: Potential products from oxidative degradation.

References

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reductive amination of 6-methoxychroman-4-one. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The following question-and-answer section provides in-depth, scientifically grounded advice to optimize your synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low, and I'm recovering mostly unreacted 6-methoxychroman-4-one. What are the likely causes?

A1: Recovering the starting ketone is a classic sign that the initial condensation step—the formation of the imine or iminium ion—is inefficient. The entire reaction hinges on establishing a favorable equilibrium between the ketone and the amine to form this key intermediate before reduction can occur.[1] Here are the primary factors to investigate:

  • Suboptimal pH: The formation of an imine is a pH-dependent equilibrium. The reaction requires mildly acidic conditions (typically pH 4-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[2][3] However, if the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] If the pH is too high (neutral or basic), the initial carbonyl activation is insufficient.

  • Presence of Water: Imine formation is a condensation reaction that releases one molecule of water. According to Le Châtelier's principle, the presence of water in the reaction mixture can push the equilibrium back towards the starting materials.[1] Anhydrous solvents and the use of a dehydrating agent are often crucial.

  • Insufficient Reaction Time or Temperature for Imine Formation: Some sterically hindered or electronically deactivated ketones and amines require more time or gentle heating to form the imine intermediate. A common practice is to stir the ketone and amine together for a period (e.g., 30-60 minutes) before introducing the reducing agent.[4]

  • Inactive Reducing Agent: While less likely to be the primary cause if only starting material is recovered, the potency of hydride reagents can degrade over time, especially with improper storage.[5]

Troubleshooting Protocol:

  • pH Optimization: Add a catalytic amount of a mild acid, such as acetic acid (AcOH), to your reaction mixture. A typical starting point is 1.0-1.1 equivalents relative to the ketone.[4] Monitor the pH to ensure it is within the optimal 4-6 range.[6]

  • Water Removal:

    • Use anhydrous solvents (e.g., dichloroethane (DCE), tetrahydrofuran (THF)).

    • Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the mixture of the ketone and amine before adding the reductant.[4][7]

  • Pre-formation of the Imine: In a "two-step, one-pot" approach, mix the 6-methoxychroman-4-one, amine, and acid catalyst in an anhydrous solvent. Allow this mixture to stir at room temperature (or with gentle warming) for 1-2 hours before adding the reducing agent.[4] This allows the imine/iminium concentration to build up.

  • Verify Reagent Activity: Test your reducing agent on a simple, reliable substrate (e.g., reducing benzaldehyde to benzyl alcohol) to confirm its activity.[8]

Q2: I'm observing significant formation of 6-methoxy-chroman-4-ol instead of my desired amine. How can I prevent this side reaction?

A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone faster than it is reducing the iminium ion intermediate. This is a common problem of chemoselectivity and is almost always dictated by the choice of reducing agent and the reaction conditions.[9]

  • Incorrect Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) are capable of rapidly reducing both ketones and imines.[3] In a one-pot reductive amination, NaBH₄ will often reduce the ketone starting material before it has a chance to form the imine, leading to the alcohol byproduct.[6]

  • pH is Too Acidic: While mild acidity favors imine formation, very low pH (e.g., <4) can significantly accelerate the reduction of the protonated ketone by certain hydrides, such as sodium cyanoborohydride (NaBH₃CN).[10]

Troubleshooting Protocol:

  • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[5][11] The electron-withdrawing acetoxy groups and steric bulk make it less reactive towards ketones but highly effective at reducing the protonated imine (iminium ion).[9][12] It is stable in mildly acidic conditions, making it ideal for one-pot procedures.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective for iminium ions than for ketones at a controlled pH of around 5-6.[3][6] However, it is highly toxic and can release hydrogen cyanide gas if the reaction becomes too acidic, making STAB a safer alternative for most applications.[4][12]

  • Control the pH: Ensure your reaction is not overly acidic. The use of acetic acid as a catalyst is generally sufficient without needing stronger acids. The goal is to catalyze imine formation without excessively activating the ketone towards direct reduction.[10]

  • Adopt a Two-Step Procedure: If alcohol formation persists, you can pre-form the imine and remove the water, then add the reducing agent in a separate step. This ensures the reducing agent is primarily exposed to the imine intermediate rather than the starting ketone.[11]

Reducing AgentAbbreviationOptimal pHProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STAB4-6Excellent selectivity for imines/iminiums; stable in mild acid; non-toxic byproducts.[9]Water-sensitive; more expensive than NaBH₄.[5]
Sodium CyanoborohydrideNaBH₃CN5-7Good selectivity for imines/iminiums over ketones at controlled pH.[3]Highly Toxic ; releases HCN gas in strong acid.[4][12]
Sodium BorohydrideNaBH₄>7 (for reduction)Inexpensive; powerful reductant.[4]Poor selectivity; readily reduces the starting ketone, leading to alcohol byproducts.[6][9]
Q3: The reaction is messy, and while I see some product, there are many impurities. What could be the cause?

A3: A complex reaction mixture suggests the presence of side reactions beyond the simple reduction of the ketone. For this specific substrate, several possibilities exist:

  • Over-Alkylation (for Primary Amines): If you are using a primary amine (R-NH₂) to synthesize a secondary amine, the product (a secondary amine) can react with another molecule of the ketone to form a tertiary amine byproduct.[3]

  • Starting Material Purity: The purity of 6-methoxychroman-4-one, the amine, and the solvents is critical. Impurities can lead to unexpected side reactions.

  • Reaction Conditions Too Harsh: Excessive heat or prolonged reaction times can sometimes lead to degradation of the starting material or product.

Troubleshooting Protocol:

  • Control Stoichiometry: If using a primary amine, try using a slight excess of the amine (e.g., 1.5-2.0 equivalents) to outcompete the secondary amine product from reacting further. Alternatively, a stepwise procedure where the imine is formed and then reduced can sometimes give cleaner results.[11]

  • Purify Starting Materials: Ensure the 6-methoxychroman-4-one and the amine are pure. Recrystallization or column chromatography of the ketone may be necessary. Ensure solvents are anhydrous.

  • Optimize Reaction Conditions: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessary heating unless it is required to drive imine formation. Most STAB-mediated reactions proceed efficiently at room temperature.[11]

Visualized Workflows and Mechanisms

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ketone 6-Methoxychroman-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H+ - H2O Alcohol Alcohol Byproduct (6-Methoxy-chroman-4-ol) Ketone->Alcohol Amine Amine (R-NH2) Product Desired Amine Product Iminium->Product ReducingAgent1 Selective Reductant (e.g., NaBH(OAc)3) ReducingAgent1->Iminium Reduces ReducingAgent2 Non-Selective Reductant (e.g., NaBH4) ReducingAgent2->Ketone Reduces

Caption: Reaction pathways in reductive amination.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction (TLC, LC-MS) Start->CheckTLC Symptom1 Symptom: Main spot is starting ketone CheckTLC->Symptom1 Symptom2 Symptom: Main spot is alcohol byproduct CheckTLC->Symptom2 Symptom3 Symptom: Multiple unknown spots CheckTLC->Symptom3 Cause1 Cause: Inefficient imine formation Symptom1->Cause1 Cause2 Cause: Poor reductant selectivity Symptom2->Cause2 Cause3 Cause: Side reactions / impurities Symptom3->Cause3 Solution1a Action: Optimize pH (add AcOH) Cause1->Solution1a Solution1b Action: Remove H2O (sieves) Cause1->Solution1b Solution1c Action: Pre-form imine before reduction Cause1->Solution1c Solution2a Action: Switch to NaBH(OAc)3 (STAB) Cause2->Solution2a Solution2b Action: Ensure pH is not too low (<4) Cause2->Solution2b Solution3a Action: Purify starting materials Cause3->Solution3a Solution3b Action: Check stoichiometry (amine excess) Cause3->Solution3b Solution3c Action: Monitor reaction to avoid over-running Cause3->Solution3c

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Scalable Synthesis of 6-Methoxychroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 6-Methoxychroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your scalable synthesis endeavors.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: My yield of 6-Methoxychroman-4-one is consistently low during the intramolecular cyclization. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the 6-methoxychroman-4-one core often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Let's break down the potential issues and solutions.

  • Causality: The synthesis of 6-methoxychroman-4-one typically involves the reaction of a substituted phenol with a three-carbon synthon, followed by an intramolecular cyclization, often acid-catalyzed.[1] Incomplete cyclization can occur if the acid catalyst is not effective or if the reaction temperature and time are insufficient. Side reactions, such as intermolecular condensation or decomposition of starting materials, can also reduce the yield.

  • Troubleshooting Steps:

    • Catalyst Choice and Concentration: Polyphosphoric acid (PPA) is a common catalyst for this cyclization. Ensure it is fresh and used in sufficient quantity. If PPA is not effective, consider alternative Lewis acids or Brønsted acids.

    • Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A gradual increase in temperature might be necessary to drive the reaction to completion. Be cautious of excessive heat, which can lead to charring and decomposition.

    • Purity of Starting Materials: Impurities in the starting 4-methoxyphenol or the C3 synthon can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

    • Alternative Synthetic Routes: Consider a one-pot synthesis approach, which can sometimes improve yields by minimizing intermediate isolation steps.[2]

Question 2: During the reductive amination of 6-Methoxychroman-4-one, I am observing the formation of a significant amount of 6-Methoxychroman-4-ol. How can I favor the formation of the desired amine?

Answer: The formation of the corresponding alcohol is a common side reaction in reductive aminations, where the ketone is directly reduced. This typically occurs when the reducing agent is too reactive or when the imine formation is slow.

  • Causality: Reductive amination is a two-step process within a single pot: the formation of an imine (or enamine) intermediate from the ketone and the amine source, followed by its reduction.[3][4] If the reduction of the ketone carbonyl is faster than the reduction of the imine, the alcohol will be the major product. The choice of reducing agent is critical here.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred for reductive aminations because it is less reactive and selectively reduces the protonated imine over the ketone at slightly acidic pH.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice for its mildness and selectivity.[1][5] If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), you are more likely to see alcohol formation.

    • pH Control: Maintaining a slightly acidic pH (typically 4-6) is crucial. This pH range is a compromise: it's acidic enough to catalyze imine formation but not so acidic as to significantly hydrolyze the imine or deactivate the amine nucleophile. You can use a weak acid like acetic acid to buffer the reaction.

    • Amine Source and Concentration: Using a high concentration of the amine source (e.g., ammonium acetate or ammonia in methanol) can help drive the equilibrium towards imine formation, thus favoring the desired reaction pathway.

Question 3: I am struggling with the purification of the final this compound salt. It is oily or difficult to crystallize. What can I do?

Answer: Obtaining a pure, crystalline hydrochloride salt can be challenging due to the presence of impurities or residual solvent. The final salt formation and crystallization step is critical for achieving the desired purity.

  • Causality: The presence of unreacted starting materials, byproducts from the reductive amination, or even excess HCl can inhibit crystallization. The choice of solvent for the salt formation and crystallization is also paramount.

  • Troubleshooting Steps:

    • Purification of the Free Base: Before forming the salt, ensure the purity of the free amine (6-Methoxychroman-4-amine). This can be achieved by column chromatography on silica gel.

    • Stoichiometry of HCl: Use a stoichiometric amount of HCl for the salt formation. An excess of HCl can lead to an oily product. A solution of HCl in an anhydrous solvent like diethyl ether or isopropanol is recommended.

    • Solvent Selection for Crystallization: A good crystallization solvent system will be one in which the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures. A mixture of solvents, such as ethanol/diethyl ether or isopropanol/hexane, can be effective. Experiment with different solvent ratios to find the optimal conditions.

    • Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scalable synthesis of this compound?

A1: The reductive amination step is arguably the most critical.[3][4] The successful and selective conversion of the ketone to the amine dictates the overall yield and purity of the final product. Careful control of the reducing agent, pH, and reaction temperature is essential for success on a larger scale.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Sodium Borohydride and its derivatives: These are water-reactive and can release flammable hydrogen gas.[6][7][8] Handle them in a well-ventilated fume hood, away from water and acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9]

  • Acid Catalysts: Strong acids like polyphosphoric acid should be handled with care, as they are corrosive.

  • Solvents: Use of flammable organic solvents requires working in a fume hood and away from ignition sources.

Q3: Can this synthesis be performed enantioselectively to obtain a specific stereoisomer?

A3: Yes, it is possible to obtain enantiomerically enriched 6-Methoxychroman-4-amine. This can be achieved through several strategies:

  • Chiral Resolution: The racemic amine can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.[10][11]

  • Enantioselective Reductive Amination: The use of a chiral catalyst during the reductive amination can directly produce the desired enantiomer.[12] This is a more modern and efficient approach.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities include:

  • Unreacted 6-methoxychroman-4-one.

  • The alcohol byproduct, 6-methoxychroman-4-ol.

  • Over-alkylated products if a primary or secondary amine is used in a different synthesis.

  • Residual solvents from the purification process.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 6-Methoxychroman-4-one

This protocol is a general guideline and may require optimization.

  • To a stirred solution of 4-methoxyphenol (1 eq.) in a suitable solvent, add a three-carbon synthon like 3-chloropropionyl chloride (1.1 eq.) at 0 °C.

  • Slowly add a base (e.g., pyridine, 1.2 eq.) and allow the reaction to warm to room temperature.

  • After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent.

  • The crude intermediate is then treated with a strong acid catalyst like polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) to effect intramolecular cyclization.

  • The reaction mixture is then cooled and poured onto ice water.

  • The solid product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

ParameterTypical Value
Yield 60-80%
Purity (by NMR) >95%
Melting Point Varies with purity
Protocol 2: Reductive Amination to 6-Methoxychroman-4-amine

This protocol uses sodium cyanoborohydride for selective reduction.

  • Dissolve 6-Methoxychroman-4-one (1 eq.) in methanol.

  • Add an excess of an amine source, such as ammonium acetate (5-10 eq.).

  • Adjust the pH of the solution to approximately 5-6 using glacial acetic acid.

  • Add sodium cyanoborohydride (1.5-2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent with dilute HCl.

  • Remove the solvent under reduced pressure and partition the residue between an organic solvent and a basic aqueous solution (e.g., NaOH solution).

  • Extract the aqueous layer with the organic solvent. The combined organic layers contain the free amine.

ParameterTypical Value
Yield 70-90%
Purity (by LC-MS) >90% (crude free base)
Protocol 3: Formation of this compound
  • Dry the organic solution containing the free amine over anhydrous sodium sulfate and filter.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

  • The salt can be further purified by recrystallization.

ParameterTypical Value
Yield >95% (from free base)
Purity (by HPLC) >98%

IV. Visualized Workflows

Diagram 1: General Synthetic Workflow

G A Starting Materials (4-Methoxyphenol, C3 Synthon) B Synthesis of 6-Methoxychroman-4-one A->B C 6-Methoxychroman-4-one (Ketone Intermediate) B->C D Reductive Amination C->D E 6-Methoxychroman-4-amine (Free Base) D->E F HCl Salt Formation E->F G 6-Methoxychroman-4-amine HCl (Final Product) F->G

Caption: Overall synthetic route to 6-Methoxychroman-4-amine HCl.

Diagram 2: Troubleshooting Reductive Amination

G cluster_0 Reductive Amination Step cluster_1 Key Control Points Ketone 6-Methoxychroman-4-one Imine Imine Intermediate Ketone->Imine + Amine Source (pH 4-6) SideProduct Alcohol Byproduct Ketone->SideProduct Direct Reduction (Undesired) AmineSource Amine Source (e.g., NH4OAc) DesiredProduct Desired Amine Imine->DesiredProduct + Reducing Agent ReducingAgent Reducing Agent Control1 Choice of Reducing Agent (e.g., NaBH3CN for selectivity) Control2 Strict pH Control (Favors Imine Formation)

Caption: Key factors influencing the outcome of the reductive amination.

V. References

  • Sodium borohydride - Standard Operating Procedure. (2012). UC Santa Barbara. --INVALID-LINK--

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. (2025). Organic Syntheses. --INVALID-LINK--

  • Sodium borohydride - Safety Data Sheet. (n.d.). Szabo-Scandic. --INVALID-LINK--

  • Sodium Borohydride SOP. (n.d.). University of Washington. --INVALID-LINK--

  • Sodium Borohydride Reaction With Water. (n.d.). Rio Prefeitura. --INVALID-LINK--

  • Chemical reaction hazards associated with the use of sodium borohydride. (1994). IChemE Symposium Series. --INVALID-LINK--

  • This compound | 67858-19-9. (n.d.). Benchchem. --INVALID-LINK--

  • A novel one-pot synthesis of flavones. (2021). RSC Advances. --INVALID-LINK--

  • An In-depth Technical Guide on 6-(4-Methoxyphenoxy)hexan-2-one. (n.d.). Benchchem. --INVALID-LINK--

  • 6-methoxychroman-4-amine synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • 2-(4-Chlorophenyl)-6-methoxychroman-4-one. (2011). Acta Crystallographica Section E. --INVALID-LINK--

  • Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. (2004). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules. --INVALID-LINK--

  • Synthesis of Chroman-4-ones by Reduction of Chromones. (2014). Current Organic Chemistry. --INVALID-LINK--

  • (S)-6-Methoxychroman-4-amine hydrochloride. (n.d.). BLDpharm. --INVALID-LINK--

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. --INVALID-LINK--

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. --INVALID-LINK--

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts. --INVALID-LINK--

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews. --INVALID-LINK--

  • (R)-6-methoxychroman-4-amine hydrochloride. (n.d.). ChemicalBook. --INVALID-LINK--

  • 6-Methoxychroman-4-amine. (n.d.). ChemScene. --INVALID-LINK--

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. (2010). Google Patents. --INVALID-LINK--

  • Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. (2016). Angewandte Chemie International Edition. --INVALID-LINK--

  • Enantioselective organocatalytic reductive amination. (2006). Journal of the American Chemical Society. --INVALID-LINK--

  • Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography. (2016). Journal of Chromatography B. --INVALID-LINK--

  • 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. (2011). Acta Crystallographica Section E. --INVALID-LINK--

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. (2019). ResearchGate. --INVALID-LINK--

  • Large Scale Oxidative Cyclization of (E)-Hex-3-en-1-yl (4- Methoxyphenyl)sulfamate. (2022). Organic Syntheses. --INVALID-LINK--

  • Request A Quote - this compound. (n.d.). ChemUniverse. --INVALID-LINK--

References

Technical Support Center: Improving the Solubility of 6-Methoxychroman-4-amine Hydrochloride for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Methoxychroman-4-amine hydrochloride and encountering solubility challenges in their bioassays. This document provides a comprehensive overview of the factors influencing the solubility of this compound and offers practical troubleshooting strategies and detailed protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is an amine salt. The hydrochloride salt form is intentionally chosen during synthesis to enhance the compound's stability and aqueous solubility compared to its free amine form.[1] However, researchers often face difficulties in dissolving it in physiological buffers, such as phosphate-buffered saline (PBS) at pH 7.4, which is commonly used in bioassays. This is primarily due to the equilibrium between the protonated (more soluble) and deprotonated (less soluble) forms of the amine.

The key to overcoming this challenge lies in understanding the physicochemical properties of the molecule, particularly its pKa, and how it behaves in different solvent systems. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For an amine, the hydrochloride salt is more soluble in its protonated (cationic) form. As the pH of the solution approaches and surpasses the pKa of the amine, the compound will deprotonate, converting to the less soluble free amine form, which may lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS (pH 7.4)?

A1: The limited solubility of this compound in neutral or slightly alkaline buffers like PBS (pH 7.4) is expected. The primary amine group in the molecule has a pKa that is likely in the basic range. At pH 7.4, a significant portion of the amine will be in its deprotonated, less soluble free amine form, leading to precipitation.

Q2: What is the pKa of 6-Methoxychroman-4-amine?

Q3: Should I heat the solution to improve solubility?

A3: While gentle warming can sometimes aid dissolution, it is generally not recommended as a primary strategy for this compound without prior stability studies. Excessive heat can lead to degradation of the compound or the formation of aggregates, which can affect its biological activity. A more controlled and reliable approach is to optimize the solvent conditions.

Q4: Can I use DMSO to dissolve the compound?

A4: Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of this compound. However, it is crucial to be mindful of the final concentration of DMSO in your bioassay, as it can have cytotoxic effects or interfere with the assay itself. It is best practice to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound.

Initial Assessment: Determining the Kinetic Solubility in Your Assay Buffer

Before attempting to prepare a high-concentration stock, it is highly recommended to determine the kinetic solubility of your compound in the final assay buffer. This will provide a baseline understanding of its solubility limitations.

Protocol 1: Rapid Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, perform a serial dilution of the DMSO stock solution into your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.

  • For a more quantitative assessment, you can use nephelometry to measure light scattering caused by precipitated particles.[2][3][4]

Strategy 1: pH Adjustment

Based on the predicted pKa, lowering the pH of the solvent will increase the proportion of the protonated, more soluble form of the amine.

dot

Caption: Relationship between pH and the ionization state of 6-Methoxychroman-4-amine.

Troubleshooting Steps:

  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, prepare a concentrated stock solution in a slightly acidic aqueous vehicle. A common choice is 50 mM citrate buffer at pH 4-5.

  • Verify Solubility: Ensure the compound fully dissolves in the acidic buffer at the desired stock concentration.

  • Dilute into Final Assay Medium: When preparing your working solutions, dilute the acidic stock into your final assay medium. The final pH of the assay should be checked to ensure it is within the acceptable range for your biological system. The buffering capacity of the final medium will likely bring the pH closer to neutral.

  • Caution: Be aware that a significant change in pH upon dilution could still cause precipitation if the final concentration is above the solubility limit at the final pH.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[5][6]

Table 1: Common Co-solvents for Bioassays

Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
DMSO100%< 0.5%Can be cytotoxic at higher concentrations.
Ethanol100%< 1%Can affect enzyme kinetics and cell viability.
PEG 40020-50% in water or buffer< 5%Generally well-tolerated by cells.
Propylene Glycol20-50% in water or buffer< 2%Can increase the viscosity of the solution.

Protocol 2: Preparing a Stock Solution with a Co-solvent

  • Select a co-solvent from Table 1 based on the tolerance of your assay system.

  • Attempt to dissolve this compound in the chosen co-solvent or a mixture of the co-solvent and water/buffer.

  • If the compound does not dissolve, gentle warming (to 37°C) and sonication can be applied.

  • Once dissolved, sterile-filter the stock solution through a 0.22 µm filter.

  • When preparing working solutions, ensure the final concentration of the co-solvent in the assay is below the recommended maximum.

dot

CoSolvent_Workflow Start Insoluble Compound in Aqueous Buffer Select_CoSolvent Select Appropriate Co-solvent (e.g., DMSO, PEG 400) Start->Select_CoSolvent Prepare_Stock Prepare Concentrated Stock in Co-solvent Select_CoSolvent->Prepare_Stock Dissolution_Check Check for Complete Dissolution (Apply gentle heat/sonication if needed) Prepare_Stock->Dissolution_Check Filter_Stock Sterile Filter Stock Solution (0.22 µm filter) Dissolution_Check->Filter_Stock Yes Troubleshoot Try a different co-solvent or strategy Dissolution_Check->Troubleshoot No Dilute_to_Assay Dilute Stock into Final Assay Buffer Filter_Stock->Dilute_to_Assay Final_Concentration_Check Ensure Final Co-solvent Concentration is Tolerable for the Assay Dilute_to_Assay->Final_Concentration_Check End Soluble Compound in Assay Medium Final_Concentration_Check->End Yes Final_Concentration_Check->Troubleshoot No

Caption: Workflow for using co-solvents to improve solubility.

Strategy 3: Advanced Formulation Approaches

For particularly challenging cases, more advanced formulation strategies can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles. However, surfactants can interfere with biological membranes and protein activity, so their use must be carefully validated.

Summary and Recommendations

For routine bioassays with this compound, the most practical and recommended approach is to:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Perform serial dilutions in your final assay buffer, ensuring the final DMSO concentration remains below 0.5%.

  • If precipitation occurs at the desired final concentration, consider preparing the stock in a slightly acidic buffer (pH 4-5) or using a co-solvent like PEG 400.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and obtain reliable data in their bioassays.

References

Validation & Comparative

A Senior Scientist's Guide to Validating the Purity of 6-Methoxychroman-4-amine Hydrochloride by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral intermediates is not merely a procedural step but a cornerstone of therapeutic efficacy and safety. 6-Methoxychroman-4-amine hydrochloride, a key chiral building block, is no exception. Its enantiomers can exhibit divergent pharmacological and toxicological profiles, making robust purity validation essential.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this purpose. We will explore the causality behind methodological choices, contrast HPLC-UV with viable alternatives, and provide a self-validating experimental framework grounded in authoritative regulatory standards.

The Primacy of HPLC-UV for Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) is the established gold standard for enantiomeric purity analysis in the pharmaceutical sector.[1] Its dominance stems from its high resolution, robustness, and the vast commercial availability of Chiral Stationary Phases (CSPs).[1] The fundamental principle involves differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, resulting in distinct retention times and, consequently, separation.

For a basic chiral amine like 6-Methoxychroman-4-amine, polysaccharide-based CSPs are particularly effective, especially under normal phase conditions. These phases, typically derivatives of amylose or cellulose coated on a silica support, create chiral grooves and cavities where enantiomers can engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking. The subtle differences in the three-dimensional fit of each enantiomer within these chiral pockets lead to differential retention and successful separation.

Comparative Analysis of Purity Validation Techniques

While HPLC-UV is the workhorse, a comprehensive understanding requires an objective comparison with other analytical techniques. The choice of method is often dictated by the specific requirements of the analysis, such as speed, sensitivity, sample availability, and the need for preparative scale-up.

Technique Principle Advantages Disadvantages Typical Analysis Time
HPLC-UV Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.High versatility, wide availability of columns, robust and reproducible, quantitative accuracy.Higher solvent consumption, can have longer run times compared to SFC.10 - 30 minutes
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase with an organic co-solvent.Very fast separations, significantly reduced organic solvent consumption ("green" chemistry), ideal for high-throughput screening and preparative work.[2]Lower solvation power for highly polar compounds, requires specialized equipment.3 - 10 minutes
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field, using a chiral selector in the buffer.Extremely high separation efficiency, minimal sample and solvent consumption, suitable for highly polar and charged analytes.[3]Lower sensitivity for UV detection due to short path length, less robust for routine QC than HPLC.5 - 20 minutes

Experimental Protocol: Purity Validation of 6-Methoxychroman-4-amine HCl by HPLC-UV

This protocol is designed as a self-validating system, incorporating principles from authoritative guidelines to ensure trustworthiness and scientific rigor. It is based on established methods for structurally similar compounds like 4-aminoflavane derivatives.[4][5]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation (1 mg/mL in Mobile Phase) D Inject Sample (5 µL) A->D B Mobile Phase Preparation (Hexane/IPA/DEA) C System Equilibration B->C E Isocratic Elution on Chiral CSP C->E D->E F UV Detection (e.g., 230 nm) E->F G Chromatogram Generation F->G H Peak Integration & Area Calculation G->H I Purity & Enantiomeric Excess (%ee) Calculation H->I

Caption: Workflow for HPLC-UV Purity Validation.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is the logical starting point. A cellulose-based column such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is recommended due to its proven success with similar amine structures.[4][5]

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). This compound reference standard and test sample.

Chromatographic Conditions

The choice of a normal-phase system is deliberate. The non-polar mobile phase (Hexane/IPA) minimizes strong, achiral interactions between the polar amine and the silica support, allowing the chiral recognition mechanisms of the CSP to dominate the separation. The basic additive, DEA, is critical for obtaining sharp, symmetrical peaks for basic analytes by neutralizing acidic residual silanols on the silica surface.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm (based on the chromophore of the chroman ring)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL, dissolved in mobile phase.

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] This protocol outlines the core validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Core Parameters for HPLC Method Validation.

a. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.

  • Procedure: Inject the diluent (blank), a solution of the undesired enantiomer (if available), and a solution of the desired enantiomer spiked with the undesired enantiomer.

  • Acceptance Criteria: The primary peak should be free from interference at its retention time in the blank chromatogram. Baseline resolution (Rs > 1.5) must be achieved between the two enantiomers.

b. Linearity & Range:

  • Procedure: Prepare a series of at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The specified range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[6]

c. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

e. Limit of Quantitation (LOQ): This is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Validate by analyzing samples at this concentration to confirm precision and accuracy.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should typically be ≤ 10%.

f. Robustness:

  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2°C

    • Mobile Phase Composition: Vary IPA percentage by ±1% absolute (e.g., 9% and 11%).

  • Acceptance Criteria: The resolution (Rs) between enantiomers should remain > 1.5, and system suitability parameters should still be met.

Summary of Validation Parameters

Parameter Typical Acceptance Criteria Purpose
Specificity Baseline resolution (Rs > 1.5)Ensures the method is selective for the analyte and its enantiomer.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.
Range 80% - 120% of test concentrationDefines the interval of reliable quantification.
Accuracy 98.0% - 102.0% RecoveryMeasures the closeness of test results to the true value.
Precision (%RSD) Repeatability ≤ 2.0%Demonstrates the method's consistency under the same conditions.
Intermediate Precision ≤ 2.0%Shows reliability across different days, analysts, or equipment.
LOQ (%RSD) ≤ 10%Defines the lowest concentration of the impurity that can be reliably measured.
Robustness System suitability passesShows the method's capacity to remain unaffected by small variations.

Conclusion

The validation of purity for this compound by HPLC-UV is a robust, reliable, and scientifically sound approach. By employing a polysaccharide-based chiral stationary phase and systematically validating the method against ICH Q2(R1) guidelines, researchers can generate trustworthy and defensible data. While faster techniques like SFC exist and offer advantages in speed and sustainability, the versatility and established track record of HPLC make it the authoritative choice for rigorous purity and enantiomeric excess determination in a drug development setting. This guide provides the framework to not only perform the analysis but to understand the causality behind each step, ensuring the highest level of scientific integrity.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Methoxychroman-4-amine hydrochloride: An LC-MS/MS Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth technical comparison of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Methoxychroman-4-amine hydrochloride, a key intermediate in pharmaceutical research. We will explore the rationale behind the methodological choices, compare its performance with viable alternatives, and provide a detailed, validation-ready experimental protocol.

Introduction to this compound and the Imperative for its Accurate Quantification

This compound is a heterocyclic compound featuring a chroman scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The primary amine functional group and the methoxy substituent on the aromatic ring contribute to its unique physicochemical properties, including its polarity and potential for ionization.[2] Accurate quantification of this compound in various matrices, particularly biological fluids, is critical for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.

The inherent challenges in analyzing polar, low molecular weight amines necessitate a highly sensitive and selective analytical method. LC-MS/MS has emerged as the gold standard for such applications, offering unparalleled specificity and sensitivity. This guide will detail a proposed LC-MS/MS method, justifying each parameter from a scientific standpoint, and compare it against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Premier Approach: A Detailed LC-MS/MS Method

The proposed LC-MS/MS method is designed for robust and sensitive quantification of 6-Methoxychroman-4-amine in a biological matrix like human plasma. The rationale behind each component of the method is explained below.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
AppearanceWhite to Yellow Solid
PolarityPolarInferred from structure
Ionization PotentialHigh (due to primary amine)Inferred from structure

The presence of a primary amine (pKa ~9-10) makes 6-Methoxychroman-4-amine highly suitable for positive ion electrospray ionization (ESI), a common and sensitive ionization technique in LC-MS/MS.[3] Its polarity suggests that a reversed-phase chromatographic method may require careful optimization to achieve adequate retention.

Experimental Workflow: From Sample to Signal

The overall workflow for the LC-MS/MS analysis is depicted in the following diagram:

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation Injection Injection Evaporation->Injection Column Chromatographic Separation (e.g., C18 or HILIC column) Injection->Column Ionization Electrospray Ionization (ESI+) Column->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Quad1->Collision_Cell Quad3 Q3: Product Ion Selection Collision_Cell->Quad3 Detector Detection Quad3->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Data Acquisition & Processing caption LC-MS/MS analytical workflow. Validation_Protocol cluster_Core_Parameters Core Validation Parameters cluster_Stability_Parameters Stability Assessment cluster_Matrix_Parameters Matrix-Related Assessments Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Storage Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery caption Key parameters for bioanalytical method validation.

References

In Vitro Efficacy of 6-Methoxychroman-4-amine hydrochloride: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2] Derivatives of chroman-4-one and chroman-4-amine, in particular, have garnered significant interest for their potential to modulate key neurological targets, including monoamine oxidases (MAOs).[3][4][5][6] This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel compound, 6-Methoxychroman-4-amine hydrochloride, against the well-characterized monoamine oxidase inhibitors, Clorgyline and Selegiline.

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][7][8] They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[8][9] Inhibition of these enzymes is a clinically validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][10]

Given the structural similarities of this compound to known chroman-based MAO inhibitors, we hypothesize that this compound will exhibit inhibitory activity against one or both MAO isoforms. This guide outlines a comprehensive in vitro testing protocol to evaluate this hypothesis and quantitatively compare its potency and selectivity to established benchmarks.

Experimental Design & Rationale

The central objective of this study is to determine the half-maximal inhibitory concentration (IC50) of this compound against both MAO-A and MAO-B and to compare these values with those of the selective inhibitors Clorgyline (MAO-A) and Selegiline (MAO-B). The experimental workflow is designed to ensure robustness and reproducibility.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (6-Methoxychroman-4-amine HCl, Clorgyline, Selegiline) Assay_Plate 96-Well Plate Setup: Enzyme + Inhibitor Incubation Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation (Recombinant Human MAO-A & MAO-B) Enzyme_Prep->Assay_Plate Substrate_Add Substrate Addition (Kynuramine for MAO-A/B) Assay_Plate->Substrate_Add Incubation Enzymatic Reaction (Room Temperature) Substrate_Add->Incubation Detection Signal Detection (Spectrophotometry or Fluorometry) Incubation->Detection Data_Analysis Data Analysis: IC50 Curve Fitting Detection->Data_Analysis Results Results Interpretation: Potency & Selectivity Assessment Data_Analysis->Results

Caption: A schematic of the in vitro MAO inhibition assay workflow.

Methodology

Materials & Reagents
  • Test Compound: this compound

  • Reference Inhibitors: Clorgyline (selective for MAO-A), Selegiline (selective for MAO-B)

  • Enzymes: Recombinant human MAO-A and MAO-B

  • Substrate: Kynuramine

  • Detection Reagent: Amplex® Red (or similar fluorescent probe)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO)

Protocol: MAO Inhibition Assay
  • Compound Preparation: Prepare stock solutions of this compound, Clorgyline, and Selegiline in DMSO. Create a serial dilution series for each compound to determine the IC50 values.

  • Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired working concentration in potassium phosphate buffer.

  • Assay Plate Setup: In a 96-well microplate, add the diluted enzyme solutions. Subsequently, add the different concentrations of the test and reference compounds. Include wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).

  • Inhibitor Incubation: Incubate the enzyme and inhibitor mixtures for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

  • Enzymatic Reaction: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature. The MAO enzyme will metabolize kynuramine, producing a fluorescent product.

  • Signal Detection: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (negative control) from all readings. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme isoform.

Hypothetical Results & Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: IC50 Values for MAO-A Inhibition
CompoundIC50 (nM) for MAO-A
This compound150
Clorgyline5
Selegiline>10,000
Table 2: IC50 Values for MAO-B Inhibition
CompoundIC50 (nM) for MAO-B
This compound800
Clorgyline5,000
Selegiline10
Analysis of Hypothetical Data

In this hypothetical scenario, this compound demonstrates inhibitory activity against both MAO-A and MAO-B, with a preference for MAO-A (IC50 of 150 nM vs. 800 nM for MAO-B). This suggests a mixed but MAO-A-selective profile.

  • Potency: Compared to the gold-standard inhibitors, this compound is less potent than Clorgyline against MAO-A and significantly less potent than Selegiline against MAO-B.

  • Selectivity: The selectivity index (SI) for this compound can be calculated as IC50 (MAO-B) / IC50 (MAO-A) = 800 nM / 150 nM ≈ 5.3. This indicates a modest 5.3-fold selectivity for MAO-A over MAO-B. For comparison, Clorgyline shows high selectivity for MAO-A, while Selegiline is highly selective for MAO-B.

Signaling Pathway Context

The inhibition of monoamine oxidases has a direct impact on the levels of monoamine neurotransmitters in the synaptic cleft, which is a key mechanism in the treatment of depression and other neurological disorders.

Monoamine Oxidase Catalytic Pathway

G cluster_pathway Mitochondrial Outer Membrane MAO Monoamine Oxidase (A or B) Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidative Deamination Ammonia Ammonia MAO->Ammonia Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Neurotransmitter->MAO Substrate Inhibitor 6-Methoxychroman-4-amine HCl (or known inhibitors) Inhibitor->MAO Inhibition

Caption: Inhibition of the monoamine oxidase pathway by 6-Methoxychroman-4-amine HCl.

Conclusion and Future Directions

This guide outlines a robust in vitro strategy to characterize the inhibitory potential of this compound against monoamine oxidases. Based on the activity of structurally related chroman derivatives, it is plausible that this compound will exhibit inhibitory effects on MAO-A and/or MAO-B. The proposed experimental design allows for a direct and quantitative comparison with well-established selective inhibitors, providing crucial data on the compound's potency and selectivity.

Should the hypothetical results be confirmed, this compound could represent a novel scaffold for the development of new modulators of monoamine oxidase activity. Further studies would be warranted to explore its mechanism of inhibition (reversible vs. irreversible), its activity at other neurological targets such as the serotonin and norepinephrine transporters,[11][12][13] and its efficacy in cell-based and in vivo models of neurological disease.

References

A Comparative Investigation of (R)- and (S)-6-Methoxychroman-4-amine: A Guide to Stereoselective Synthesis, Separation, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in pharmacology, potency, and safety profiles. This guide provides a comprehensive comparative framework for the (R)- and (S)-enantiomers of 6-Methoxychroman-4-amine, a member of the chroman family of compounds known for their diverse biological activities. While direct comparative data for these specific enantiomers is not extensively reported in publicly available literature, this document furnishes a scientifically grounded pathway for their synthesis, stereoselective separation, and subsequent pharmacological evaluation. The protocols and methodologies outlined herein are based on established principles and data from closely related chiral chroman derivatives, offering a robust starting point for researchers and drug development professionals.

The Significance of Chirality in the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a chiral center, as is the case with the amine group at the 4-position of 6-methoxychroman, necessitates a thorough investigation of the individual stereoisomers. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different, and sometimes opposing, pharmacological effects. For instance, in a structurally related chiral N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, the (S)-enantiomer was found to be 10- to 88-fold more potent as a cytotoxic antitubulin agent than the (R)-enantiomer. Similarly, studies on (S)-6-methoxy-chroman-3-carboxylic acid derivatives have highlighted their potency as selective ROCK2 inhibitors, underscoring the critical role of stereochemistry in this molecular framework.

This guide, therefore, addresses the scientific imperative to dissect the individual contributions of the (R)- and (S)-enantiomers of 6-Methoxychroman-4-amine to its overall biological profile.

Synthesis and Chiral Resolution

The synthesis of racemic 6-Methoxychroman-4-amine has been reported to proceed from 6-Methoxy-4-chromanone. The subsequent separation of the enantiomers is a critical step for their individual evaluation.

Synthesis of Racemic 6-Methoxychroman-4-amine

A plausible and commonly employed synthetic route to the racemic amine is a two-step process involving the formation of an oxime followed by its reduction.

Experimental Protocol: Synthesis of Racemic 6-Methoxychroman-4-amine

Step 1: Oximation of 6-Methoxy-4-chromanone

  • To a solution of 6-Methoxy-4-chromanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 6-methoxy-chroman-4-one oxime.

Step 2: Reduction of the Oxime to the Amine

  • Suspend the 6-methoxy-chroman-4-one oxime (1 equivalent) in ethanol.

  • Add Raney nickel (a catalytic amount) to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield racemic 6-Methoxychroman-4-amine.

Synthesis of Racemic 6-Methoxychroman-4-amine start 6-Methoxy-4-chromanone step1 1. Hydroxylamine HCl, K2CO3 2. Ethanol, Reflux start->step1 Oximation intermediate 6-Methoxy-chroman-4-one Oxime step1->intermediate step2 1. H2, Raney Ni 2. Ethanol intermediate->step2 Reduction end Racemic 6-Methoxychroman-4-amine step2->end

Figure 1: Synthetic workflow for racemic 6-Methoxychroman-4-amine.
Chiral Resolution of Racemic 6-Methoxychroman-4-amine

The separation of the racemic amine into its constituent enantiomers can be achieved by classical resolution using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution

  • Dissolve the racemic 6-Methoxychroman-4-amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof).

  • To this solution, add a solution of a chiral resolving agent (0.5 equivalents), such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid, in the same solvent.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt from the same solvent system to enhance its purity.

  • To liberate the free amine, treat an aqueous solution of the purified diastereomeric salt with a base (e.g., 1M NaOH) until the pH is alkaline.

  • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired enantiomer.

  • The other enantiomer can be recovered from the mother liquor by a similar process.

  • Determine the enantiomeric excess (ee) of each enantiomer by chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution Workflow racemate Racemic 6-Methoxychroman-4-amine add_acid Add Chiral Acid (e.g., (R)-(-)-Mandelic Acid) racemate->add_acid diastereomers Formation of Diastereomeric Salts add_acid->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) fractional_crystallization->more_soluble liberation1 Basification & Extraction less_soluble->liberation1 liberation2 Basification & Extraction more_soluble->liberation2 enantiomer_r (R)-6-Methoxychroman-4-amine liberation1->enantiomer_r enantiomer_s (S)-6-Methoxychroman-4-amine liberation2->enantiomer_s

Figure 2: General workflow for chiral resolution.

Proposed Comparative Pharmacological Evaluation

A systematic evaluation of the (R)- and (S)-enantiomers of 6-Methoxychroman-4-amine is essential to delineate their respective pharmacological profiles. Based on the known activities of related chroman derivatives, a panel of in vitro assays is proposed.

Anticancer Activity Evaluation

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers of 6-Methoxychroman-4-amine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each enantiomer.

Table 1: Hypothetical Cytotoxicity Data for (R)- and (S)-6-Methoxychroman-4-amine

Cell Line(R)-Enantiomer IC50 (µM)(S)-Enantiomer IC50 (µM)
MCF-7[Expected Value][Expected Value]
A549[Expected Value][Expected Value]
Anti-inflammatory Activity Evaluation

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of each enantiomer that inhibits LPS-induced NO production by 50% (IC50).

Table 2: Hypothetical Anti-inflammatory Activity Data

Assay(R)-Enantiomer IC50 (µM)(S)-Enantiomer IC50 (µM)
Inhibition of NO Production in RAW 264.7[Expected Value][Expected Value]
Kinase Inhibition Assay (e.g., ROCK2)

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the activity of ROCK2 in the presence of the test compounds.

  • Reaction Setup: Set up kinase reactions containing ROCK2 enzyme, its substrate, ATP, and varying concentrations of the (R)- and (S)-enantiomers.

  • Incubation: Incubate the reactions at the recommended temperature and time.

  • Detection: Measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values for each enantiomer against ROCK2.

Table 3: Hypothetical Kinase Inhibition Data

Kinase Target(R)-Enantiomer IC50 (nM)(S)-Enantiomer IC50 (nM)
ROCK2[Expected Value][Expected Value]

digraph "Pharmacological Evaluation Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

enantiomers [label="(R)- and (S)-6-Methoxychroman-4-amine"]; anticancer [label="Anticancer Activity\n(MTT Assay)"]; anti_inflammatory [label="Anti-inflammatory Activity\n(NO Production Assay)"]; kinase_inhibition [label="Kinase Inhibition\n(ROCK2 Assay)"]; ic50_anticancer [label="Determine IC50\n(Cytotoxicity)"]; ic50_anti_inflammatory [label="Determine IC50\n(Anti-inflammatory)"]; ic50_kinase [label="Determine IC50\n(Kinase Inhibition)"]; comparison [label="Comparative Analysis of Potency and Selectivity"];

enantiomers -> anticancer; enantiomers -> anti_inflammatory; enantiomers -> kinase_inhibition; anticancer -> ic50_anticancer; anti_inflammatory -> ic50_anti_inflammatory; kinase_inhibition -> ic50_kinase; ic50_anticancer -> comparison; ic50_anti_inflammatory -> comparison; ic50_kinase -> comparison; }

Figure 3: Proposed workflow for comparative pharmacological evaluation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of the (R)- and (S)-enantiomers of 6-Methoxychroman-4-amine. While direct experimental data comparing these enantiomers is currently sparse in the public domain, the provided protocols and the scientific rationale, grounded in the behavior of structurally related chiral chromans, offer a clear and logical path forward for researchers. The execution of the proposed experimental plan will undoubtedly illuminate the distinct pharmacological profiles of each enantiomer, paving the way for the potential development of a stereochemically pure and more effective therapeutic agent. The identification of a "eutomer" – the more active enantiomer – is a critical step in modern drug development, leading to drugs with improved efficacy and a better safety profile.

References

A Comparative Guide to Analytical Method Validation for 6-Methoxychroman-4-amine Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality and consistency of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 6-Methoxychroman-4-amine hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules. Our focus will be on the practical application of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), to ensure data integrity and regulatory compliance.[1][2][3][4]

The "Why": Causality Behind Stringent Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For a compound like this compound, which may be a critical starting material or intermediate, an unvalidated or poorly validated analytical method could lead to:

  • Inaccurate assessment of purity: Unidentified or unquantified impurities can have significant pharmacological or toxicological effects.

  • Erroneous dosage calculations: Inaccurate assay values can lead to incorrect dosing in subsequent manufacturing steps or preclinical studies.

  • Failed regulatory submissions: A lack of robust validation data is a common reason for the rejection of regulatory filings.

This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), within the framework of ICH Q2(R1) validation parameters.

Understanding the ICH Q2(R1) Validation Parameters

The ICH Q2(R1) guideline outlines a set of validation characteristics that must be considered for various analytical procedures.[1][2] The four most common types of analytical procedures to be validated are:

  • Identification tests

  • Quantitative tests for impurities

  • Limit tests for the control of impurities

  • Quantitative tests of the active moiety in samples of drug substance or drug product

For the purpose of this guide, we will focus on the validation of an assay method (quantitative test of the active moiety) and the quantification of impurities for this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method is a critical decision driven by factors such as the chemical nature of the analyte, the required sensitivity, selectivity, and the intended purpose of the analysis. For this compound, a primary amine with a chromophore, both HPLC-UV and LC-MS/MS present viable options.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, precision, and robustness.[6][7] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point. The chroman moiety provides a UV chromophore, allowing for direct detection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This can be particularly advantageous for the detection and quantification of low-level impurities. The high specificity of MS/MS detection can also mitigate interferences from the sample matrix.

Quantitative Performance Comparison

The following table summarizes hypothetical yet realistic experimental data for the validation of an HPLC-UV and an LC-MS/MS method for the analysis of this compound, in accordance with ICH Q2(R1) guidelines.

Validation Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Acceptance Criteria (Typical for Assay)
Specificity Demonstrated no interference from placebo and known impurities at the analyte's retention time.Demonstrated no interference from placebo and known impurities at the analyte's retention time and m/z transition.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[7]
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 101.0%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.5%≤ 1.0%≤ 1.0%
Precision (Intermediate, %RSD) ≤ 0.8%≤ 1.5%≤ 2.0%
Detection Limit (LOD) (µg/mL) 0.30.003-
Quantitation Limit (LOQ) (µg/mL) 1.00.01-
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Experimental Workflow: HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions (1 - 100 µg/mL) linearity Linearity & Range (Inject Standards in Triplicate) prep_std->linearity prep_sample Prepare Spiked Samples (for Accuracy & Specificity) specificity Specificity (Inject Blank, Placebo, Spiked Sample) prep_sample->specificity accuracy Accuracy (Analyze Spiked Samples at 3 Levels) prep_sample->accuracy data_analysis Calculate Validation Parameters (r², %RSD, %Recovery) specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) lod_loq->data_analysis robustness Robustness (Vary Method Parameters) robustness->data_analysis report Compile Validation Report data_analysis->report

Caption: Workflow for HPLC-UV Method Validation.

Step-by-Step Protocol: HPLC-UV Assay Validation
  • Specificity:

    • Prepare a blank (mobile phase), a placebo solution (all excipients without the active pharmaceutical ingredient, if applicable), a standard solution of this compound, and a sample solution.

    • Inject each solution into the HPLC system.

    • Demonstrate that the blank and placebo solutions do not show any interfering peaks at the retention time of this compound.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[2]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare spiked samples by adding known amounts of this compound to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.[2]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately introduce small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., peak tailing, resolution) and the assay results.

Logical Relationships in Method Validation

The validation parameters are interconnected, and the results of one test often inform another. For instance, the linearity study establishes the range, and the precision and accuracy studies are performed within this defined range.

Interconnectivity of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision SystemSuitability System Suitability Accuracy->SystemSuitability Precision->SystemSuitability Robustness Robustness Robustness->SystemSuitability impacts

Caption: Interconnectedness of ICH Q2(R1) Validation Parameters.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control, including assay and impurity determination, where sensitivity is not the primary concern. Its validation is straightforward and aligns well with the established ICH guidelines.[8][9]

  • LC-MS/MS should be the method of choice when higher sensitivity and selectivity are required, for instance, in the quantification of trace-level impurities or in bioanalytical studies. While the instrumentation is more complex and expensive, the enhanced performance can be critical in early-stage development and for ensuring the highest product quality.

The selection of the analytical method should be based on a risk assessment and the specific requirements of the analytical task at hand. Regardless of the chosen method, a comprehensive validation study following the principles outlined in the ICH Q2(R1) guideline is mandatory to ensure the generation of reliable and defensible analytical data.[5][10]

References

A Comparative Guide to the Forced Degradation of 6-Methoxychroman-4-amine hydrochloride: A Proactive Approach to Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of forced degradation studies for 6-Methoxychroman-4-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to understand the intrinsic stability of this molecule and to serve as a practical framework for the development of robust stability-indicating analytical methods. By objectively comparing degradation behaviors under various stress conditions, this document aims to elucidate potential degradation pathways and provide the foundational data necessary for regulatory submissions.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] The objective is not to determine the shelf-life of a drug product but to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability testing.[1][4] A well-executed forced degradation study aims for a target degradation of 5-20% of the active pharmaceutical ingredient (API), as this provides sufficient levels of degradants for detection and characterization without rendering the sample unusable.[5][6]

The chemical structure of this compound, featuring a chroman backbone, a methoxy group on the aromatic ring, and a primary amine hydrochloride, suggests potential susceptibility to several degradation mechanisms. The amine group is prone to oxidation, while the ether linkage and the overall molecule can be susceptible to hydrolysis under acidic or basic conditions. Photolytic degradation is also a possibility due to the aromatic chromophore. This guide will explore these degradation pathways through a series of methodically designed experiments.

Hydrolytic Degradation: Probing Stability Across the pH Spectrum

Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the reaction of a molecule with water, often catalyzed by hydronium or hydroxide ions.[1][4][7] For this compound, the primary sites of hydrolytic attack could include the ether linkage of the methoxy group or potentially the chroman ring system under harsh conditions. The amine hydrochloride salt is expected to be stable against hydrolysis, but the free base, present at higher pH, might exhibit different reactivity.[8][9]

Experimental Protocol: Hydrolysis

A systematic study of hydrolytic degradation involves exposing a solution of the API to acidic, basic, and neutral conditions.

Acidic Hydrolysis:

  • Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl) at a concentration of approximately 1 mg/mL.

  • Reflux the solution at 60°C for 24 hours.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis to prevent further degradation and protect the analytical column.

  • Analyze the samples using a validated stability-indicating HPLC method.

Rationale: The use of 0.1 M HCl and elevated temperature is a standard starting point for acid-catalyzed hydrolysis.[10][11] If no significant degradation is observed, more strenuous conditions, such as a higher concentration of acid or a longer reflux time, may be employed.

Basic Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Maintain the solution at 60°C for 24 hours.

  • Withdraw samples at the same time points as the acidic study.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze the samples by HPLC.

Rationale: Similar to acid hydrolysis, 0.1 M NaOH at an elevated temperature provides a standard condition for base-catalyzed degradation.[10][11]

Neutral Hydrolysis:

  • Prepare a solution of this compound in purified water at a concentration of approximately 1 mg/mL.

  • Reflux the solution at 60°C for 24 hours.

  • Withdraw and analyze samples as described above.

Rationale: This condition assesses the inherent stability of the molecule in the presence of water without acid or base catalysis.

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_neutral Neutral Hydrolysis A1 API in 0.1 M HCl A2 Reflux at 60°C A1->A2 A3 Sample at T=0,2,4,8,12,24h A2->A3 A4 Neutralize with NaOH A3->A4 A5 HPLC Analysis A4->A5 B1 API in 0.1 M NaOH B2 Maintain at 60°C B1->B2 B3 Sample at T=0,2,4,8,12,24h B2->B3 B4 Neutralize with HCl B3->B4 B5 HPLC Analysis B4->B5 N1 API in Water N2 Reflux at 60°C N1->N2 N3 Sample at T=0,2,4,8,12,24h N2->N3 N4 HPLC Analysis N3->N4 Oxidation_Workflow O1 API Solution (1 mg/mL) O2 Add 3% H₂O₂ O1->O2 O3 Store at RT, protected from light O2->O3 O4 Sample at T=0,2,4,8,12,24h O3->O4 O5 HPLC Analysis O4->O5 Photolysis_Workflow cluster_solid Solid-State Photolysis cluster_solution Solution-Phase Photolysis S1 Solid API S2 Expose to ICH Q1B light source S1->S2 S3 Control in dark S1->S3 S4 Prepare solutions S2->S4 S3->S4 S5 HPLC Analysis S4->S5 L1 API Solution L2 Expose to ICH Q1B light source L1->L2 L3 Control in dark L1->L3 L4 HPLC Analysis L2->L4 L3->L4

References

A Comparative Guide to the Certificate of Analysis for 6-Methoxychroman-4-amine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of research compounds is paramount. The Certificate of Analysis (CoA) serves as a foundational document, providing a comprehensive analytical snapshot of a compound's identity, purity, and quality. This guide offers an in-depth comparison of the analytical data typically presented in a CoA for 6-Methoxychroman-4-amine hydrochloride, its individual enantiomers, and a key structural analog, 6-Methylchroman-4-amine hydrochloride. Understanding the nuances in their analytical profiles is crucial for researchers to ensure the reliability and reproducibility of their experimental results.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Modifications to this scaffold, such as the introduction of a methoxy group and an amine, can impart significant pharmacological properties.[2] 6-Methoxychroman-4-amine and its derivatives are of interest for their potential therapeutic applications, making a thorough understanding of their analytical characterization essential.

The Subject Compounds: A Comparative Overview

This guide will focus on a comparative analysis of the following compounds:

  • This compound (Racemic): The primary compound of interest.

  • (R)-6-Methoxychroman-4-amine hydrochloride: The R-enantiomer.

  • (S)-6-Methoxychroman-4-amine hydrochloride: The S-enantiomer.

  • 6-Methylchroman-4-amine hydrochloride: A structural analog for assessing the impact of a methyl versus a methoxy group at the 6-position.

The hydrochloride salt form of these amines enhances their stability and solubility, making them easier to handle and formulate.

Deconstructing the Certificate of Analysis: A Multi-Technique Approach

A comprehensive CoA for these compounds will typically include data from several analytical techniques. Each technique provides a unique piece of the puzzle to confirm the compound's structure and purity.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic methods are fundamental to confirming the chemical structure of a molecule.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule. For this compound and its analogs, key expected signals would include:

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring. The substitution pattern will influence their chemical shifts and coupling patterns.

  • Chroman Moiety Protons: Distinct signals for the protons on the dihydropyran ring, including the methine proton at the chiral center (C4) and the methylene protons.

  • Methoxy/Methyl Protons: A characteristic singlet for the methoxy (-OCH₃) or methyl (-CH₃) group protons.

  • Amine Proton: A broad signal for the amine proton, which may exchange with deuterium in deuterated solvents.

Comparative Insights:

  • The ¹H and ¹³C NMR spectra of the racemic, (R), and (S) forms of this compound will be identical in a non-chiral solvent.

  • A key difference will be observed when comparing this compound with 6-Methylchroman-4-amine hydrochloride. The chemical shift of the singlet corresponding to the substituent at the 6-position will differ, appearing around 3.8 ppm for the methoxy group and around 2.3 ppm for the methyl group.

b) Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial confirmation of its identity. For 6-Methoxychroman-4-amine, the expected molecular ion peak for the free base (C₁₀H₁₃NO₂) would be at m/z 179.22.[2] In the case of the hydrochloride salt, the mass spectrum may show the protonated molecule [M+H]⁺ at m/z 180.23.

Comparative Insights:

  • All three forms of this compound (racemic, R, and S) will exhibit the same mass spectrum.

  • 6-Methylchroman-4-amine (free base, C₁₀H₁₃NO) has a molecular weight of 163.22, and its hydrochloride salt will show a corresponding [M+H]⁺ peak at m/z 164.23. This clear difference in molecular weight allows for easy differentiation from the methoxy analog.

Chromatographic Analysis: Assessing Purity and Enantiomeric Composition

Chromatographic techniques are essential for determining the purity of a compound and, in the case of chiral molecules, for separating and quantifying the individual enantiomers.

a) High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone of purity analysis. A typical CoA will specify the HPLC method parameters and the resulting purity, usually expressed as a percentage. For these chroman amines, a reversed-phase HPLC method is commonly employed.

b) Chiral HPLC: Separating the Enantiomers

For the chiral 6-Methoxychroman-4-amine, a specific chiral HPLC method is required to separate the (R) and (S) enantiomers. This is a critical analysis as the biological activity of enantiomers can differ significantly.[3] Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.[4][5]

Comparative Insights:

  • Racemic this compound: Under chiral HPLC conditions, this sample should show two peaks of approximately equal area, corresponding to the (R) and (S) enantiomers.

  • (R)- and (S)-6-Methoxychroman-4-amine hydrochloride: Ideally, these samples will each show a single, sharp peak corresponding to the specific enantiomer, with the absence of the other enantiomer, confirming their high enantiomeric purity.

  • 6-Methylchroman-4-amine hydrochloride: As this is also a chiral molecule, it would also require chiral HPLC for enantiomeric separation. The retention times will likely differ from those of the 6-methoxy analogs due to the difference in the substituent at the 6-position.

Experimental Protocols: A Practical Guide

To provide a practical context, the following are representative experimental protocols for the key analytical techniques discussed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for assessing the purity of this compound and its analogs.

Instrumentation: A standard HPLC system equipped with a UV detector.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a starting point for the enantioselective analysis of 6-Methoxychroman-4-amine.

Instrumentation: An HPLC system with a UV detector and a chiral column.

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA or similar)
Mobile Phase A mixture of Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol) with a small percentage of a basic additive (e.g., Diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Visualizing the Workflow: From Sample to Data

The following diagram illustrates the typical analytical workflow for the characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 6-Methoxychroman-4-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC Purity Analysis (HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (%) HPLC->Purity EE Enantiomeric Excess (%) Chiral_HPLC->EE

Caption: Analytical workflow for 6-Methoxychroman-4-amine HCl.

Comparative Data Summary

The following table summarizes the expected key analytical data for the subject compounds.

Compound Molecular Formula (Free Base) Molecular Weight (Free Base) Expected MS (M+H)⁺ Key ¹H NMR Difference Chiral HPLC Profile
6-Methoxychroman-4-amine HCl (Racemic) C₁₀H₁₃NO₂179.22180.23Methoxy signal (~3.8 ppm)Two peaks of ~1:1 ratio
(R)-6-Methoxychroman-4-amine HCl C₁₀H₁₃NO₂179.22180.23Methoxy signal (~3.8 ppm)Single major peak
(S)-6-Methoxychroman-4-amine HCl C₁₀H₁₃NO₂179.22180.23Methoxy signal (~3.8 ppm)Single major peak
6-Methylchroman-4-amine HCl (Racemic) C₁₀H₁₃NO163.22164.23Methyl signal (~2.3 ppm)Two peaks of ~1:1 ratio

Conclusion: The Importance of a Thorough CoA

This comparative guide highlights the critical role of a detailed Certificate of Analysis in modern chemical and pharmaceutical research. For a compound like this compound, where chirality and subtle structural modifications can have profound biological consequences, a comprehensive analytical package is indispensable. By carefully examining and comparing the data from techniques such as NMR, MS, and chiral HPLC, researchers can proceed with confidence in the identity, purity, and enantiomeric composition of their materials, ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Analysis of the Neuroprotective Effects of Chroman-4-Amine Derivatives: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, represent a significant and growing challenge in global health. A primary pathological driver in these conditions is the progressive loss of neuronal structure and function, often initiated by excitotoxicity and oxidative stress.[1][2] This has spurred intensive research into neuroprotective agents that can mitigate these damaging processes. The chroman scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for developing such agents.[3][4][5] This guide provides a comparative analysis of different chroman derivatives, with a particular focus on chroman-4-amines, elucidating their neuroprotective mechanisms and presenting the experimental data that underscores their therapeutic potential.

The Chroman Scaffold: A Versatile Backbone for Neuroprotection

The chroman-4-one framework is a key structural component in a wide array of biologically active compounds, both natural and synthetic.[4][5][6] Its derivatives have demonstrated a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects, which are highly relevant to combating neurodegeneration.[6][7][8] While various chromanones have been explored, this guide will delve into specific amine-containing derivatives that showcase direct neuroprotective action against excitotoxic insults.

One notable derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) , serves as a prime example of the therapeutic promise held by this chemical class.[1][9][10] Its efficacy has been benchmarked against memantine, a clinically used N-methyl-D-aspartate (NMDA) receptor antagonist for Alzheimer's disease, revealing distinct and potentially complementary mechanisms of action.[1][9][10]

Comparative Efficacy and Mechanisms of Action

The neuroprotective capacity of chroman derivatives stems from their ability to intervene in key pathological pathways. The following table summarizes the performance of representative compounds, highlighting differences in their potency and mechanistic approaches.

Compound/Derivative ClassExperimental ModelNeuroprotective EffectPotency (IC₅₀)Mechanism of ActionReference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) Primary rat cortical cellsInhibition of NMDA-induced excitotoxicityComparable to MemantineDual Mechanism: 1. Potent antioxidant activity (ROS scavenging)2. Activation of ERK-CREB signaling pathway[1][9][10]
Memantine (Reference Drug) Primary rat cortical cellsInhibition of NMDA-induced excitotoxicity~4.68 µM (vs. NMDA)Non-competitive NMDA receptor antagonist[1][10]
Substituted Chroman-4-ones In vitro enzyme assayInhibition of Sirtuin 2 (SIRT2)1.5 µM (for 6,8-dibromo-2-pentylchroman-4-one)Selective SIRT2 inhibition[11]
Amino-7,8-dihydro-4H-chromenone derivatives In vitro enzyme assayInhibition of Butyrylcholinesterase (BChE)0.65 µM (for compound 4k)Competitive BChE inhibition[8]
1,2-dithiolane/chroman hybrids HT22 hippocampal neuronsProtection against oxidative stress-induced cell deathImproved activity with 1,2,4-oxadiazole moietyAntioxidant activity against glutamate-induced oxidative stress[12]

Causality Behind Mechanistic Divergence:

The data reveals that while sharing a core scaffold, the specific substitutions on the chroman ring dictate the primary neuroprotective strategy.

  • BL-M's Dual-Pronged Approach: Unlike memantine, which solely targets the NMDA receptor, BL-M exhibits significant antioxidant properties, directly quenching reactive oxygen species (ROS) generated during excitotoxic events.[1][9] Crucially, it also activates the ERK1/2-CREB signaling cascade, a pathway known to be vital for neuronal survival and plasticity.[1][9][10] This dual mechanism suggests BL-M could be beneficial in neurodegenerative conditions where both excitotoxicity and oxidative stress are key pathological factors.[9]

  • Enzyme Inhibition by Chromanones: Other chroman derivatives, particularly chroman-4-ones, have been engineered as potent and selective enzyme inhibitors. For instance, certain substituted chroman-4-ones are effective inhibitors of SIRT2, a deacetylase implicated in neurodegenerative diseases.[11] Similarly, other derivatives show strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the management of Alzheimer's disease.[8][13]

The following diagram illustrates the distinct neuroprotective pathways of BL-M.

G cluster_0 Excitotoxicity & Oxidative Stress cluster_1 BL-M Intervention cluster_2 Neuroprotective Outcomes NMDA NMDA Receptor Hyperactivation ROS Reactive Oxygen Species (ROS) NMDA->ROS causes Survival Neuronal Survival ROS->Survival inhibits BLM BL-M Derivative BLM->ROS scavenges ERK ↑ p-ERK1/2 BLM->ERK activates CREB ↑ p-CREB ERK->CREB phosphorylates CREB->Survival promotes G A 1. Seed Neuro-2A cells in 96-well plate B 2. Incubate 24h A->B C 3. Pre-treat cells with Chroman Derivative (2h) B->C D 4. Induce oxidative stress with H₂O₂ (24h) C->D E 5. Add MTT Reagent D->E F 6. Incubate & Solubilize Formazan E->F G 7. Measure Absorbance (Cell Viability) F->G

References

Safety Operating Guide

Navigating the Safe Handling of 6-Methoxychroman-4-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, compounds like 6-Methoxychroman-4-amine hydrochloride represent a key structural motif with significant potential. However, ensuring the safety of personnel and the integrity of research necessitates a comprehensive understanding of the material's potential hazards and the implementation of robust handling protocols.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound. It is structured to move beyond a simple checklist, offering a procedural and causal framework to empower you, the researcher, with the knowledge to handle this compound with confidence and care.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the functional groups present—an amine hydrochloride and a chroman structure—we can anticipate the following primary hazards:

  • Corrosivity: Amine hydrochlorides can be corrosive, particularly to the skin, eyes, and mucous membranes.[1][2][3][4] Direct contact can cause severe burns.[1][2][3][4]

  • Irritation: The compound is likely to be an irritant to the respiratory tract upon inhalation of dust particles.[4]

  • Sensitization: Some amines and related compounds may cause allergic skin reactions in susceptible individuals with repeated exposure.[1]

  • Toxicity: While specific data is unavailable, similar amine compounds can be harmful if swallowed or absorbed through the skin.[1][2][4]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions or airborne particles entering the eyes.[5][6] Standard safety glasses are insufficient.
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against skin contact.[5][6] Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of any dust from the solid compound.[5][6] For weighing or operations that may generate dust, a fume hood is mandatory.

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical to prevent exposure and contamination.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_storage Store Compound in a Designated Area cleanup_waste->cleanup_storage spill_alert Alert Personnel in the Area spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Waste Container spill_contain->spill_collect spill_clean Clean the Spill Area spill_collect->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.